molecular formula C7H4BrNO2 B1513341 7-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 51294-59-8

7-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1513341
CAS No.: 51294-59-8
M. Wt: 214.02 g/mol
InChI Key: OSNRZJKTIPYAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromobenzo[d]isoxazol-3(2H)-one is a useful research compound. Its molecular formula is C7H4BrNO2 and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRZJKTIPYAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856852
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51294-59-8
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromobenzo[d]isoxazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. A profound comprehension of its physicochemical properties is fundamental to optimizing synthetic routes, formulating effective drug delivery systems, and predicting its behavior in biological environments. This technical guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It integrates established data with detailed, field-proven experimental protocols, offering a robust resource for researchers and scientists engaged in drug discovery and development. The narrative emphasizes the causality behind experimental choices, ensuring a deeper, more practical understanding of the compound's characteristics.

Introduction: The Strategic Importance of this compound in Drug Discovery

The benzo[d]isoxazol-3(2H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurrence in a wide array of compounds exhibiting diverse and potent biological activities. The strategic incorporation of a bromine atom at the 7-position confers several advantageous modifications to the parent molecule. This halogenation significantly alters the compound's electronic distribution and lipophilicity, which in turn can profoundly influence its pharmacokinetic and pharmacodynamic profiles. For instance, the bromine atom can serve as a crucial interaction point within a protein binding pocket, enhancing affinity and selectivity. Furthermore, it can block sites of metabolism, thereby improving the compound's in vivo stability. This guide will meticulously dissect the key physicochemical parameters that are a direct consequence of this unique structure and are essential for its rational application in drug design.[1][2][3][4][5]

Molecular Structure and Fundamental Properties

A molecule's behavior is fundamentally dictated by its three-dimensional structure and intrinsic physical properties. These foundational characteristics are the starting point for all further chemical and biological investigations.

2.1. Chemical Structure

The molecular architecture of this compound is illustrated below.

Caption: Workflow for melting point determination via DSC.

Detailed Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-10 mg of this compound into a Tzero hermetic aluminum pan. [6]2. Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. [7]3. Sample Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell. [6]4. Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

    • Maintain a nitrogen purge of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperature of the melting endotherm.

Trustworthiness: The protocol's integrity is maintained by using a calibrated instrument and a reference standard. The sharpness of the observed melting peak serves as a qualitative indicator of the sample's purity.

3.2. Quantitative Solubility Determination via HPLC-UV

Causality and Expertise: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. [8]A quantitative high-performance liquid chromatography (HPLC) based method provides a precise and accurate measurement of solubility in various physiologically relevant media. This approach is superior to visual methods as it is not subjective and can quantify solubility over a wide dynamic range.

Experimental Workflow:

Caption: Workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol:

  • Slurry Preparation: Add an excess of this compound to vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. [9]3. Filtration: Filter the suspensions through a 0.45 µm syringe filter to remove undissolved solids. [10]4. Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration into the linear range of the HPLC calibration curve.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Detection: UV absorbance at a predetermined λmax.

    • Quantification: Calculate the concentration based on a standard curve generated from solutions of known concentrations. [10] Trustworthiness: This protocol is validated by the use of a multi-point calibration curve with a correlation coefficient (R²) > 0.99. The 24-hour equilibration time is crucial for ensuring that the measured solubility represents the true thermodynamic equilibrium. [9]

3.3. Spectroscopic Characterization

Causality and Expertise: Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic structure. UV-Visible spectroscopy is particularly important for developing quantitative analytical methods. [11] UV-Visible Spectroscopy Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to a concentration that gives an absorbance in the range of 0.2-1.0 AU. [12]2. Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. [13]3. Sample Measurement: Record the absorbance spectrum of the sample solution from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value is critical for setting the detection wavelength in HPLC-UV methods for optimal sensitivity. [14]

Reactivity, Stability, and Synthetic Utility

The chemical reactivity of this compound is largely dictated by the bromine substituent and the isoxazole ring. The bromine atom at the 7-position serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions. [1]This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [1]The isoxazole ring itself can undergo various transformations, further expanding the synthetic utility of this scaffold. [2][15][16]From a stability perspective, the compound should be stored in a dry, sealed container. [1]

Conclusion

This technical guide has provided a detailed and practical overview of the essential physicochemical properties of this compound. By grounding the discussion in the principles of causality and providing robust, field-tested experimental protocols, this document aims to empower researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this important heterocyclic scaffold. A thorough understanding of these fundamental properties is a prerequisite for the successful and efficient advancement of novel drug candidates based on the this compound core.

References
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5). Retrieved from [Link]

  • Differential scanning calorimetry - CureFFI.org. (2016, April 27). Retrieved from [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC - Biorelevant.com. Retrieved from [Link]

  • 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem. Retrieved from [Link]

  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20 - Purdue College of Engineering. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs. Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019, September 15). Retrieved from [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. (2022, March 28). Retrieved from [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS. Retrieved from [Link]

  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. Retrieved from [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory - Purdue College of Engineering. Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved from [Link]

  • UV-Visible Spectroscopy - MSU chemistry. Retrieved from [Link]

  • Rapid experimental measurements of physicochemical properties to inform models and testing. | Semantic Scholar. Retrieved from [Link]

  • Rapid experimental measurements of physicochemical properties to inform models and testing | Request PDF - ResearchGate. Retrieved from [Link]

  • 4-(7-Bromobenzo[d]t[17][10][18]hiadiazol-4-yl)morpholine - MDPI. Retrieved from [Link]

  • Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3). Retrieved from [Link]

  • Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. Retrieved from [Link]

  • Experimental and omputational approaches to estimate solubility and permeability in drug discovery and development settings - ResearchGate. (2016, January 19). Retrieved from [Link]

  • 7-Bromobenzo[d]isoxazol-3-amine - Lead Sciences. Retrieved from [Link]

  • 7-Bromobenzo[d]isoxazol-3-amine. Retrieved from [Link]

  • This compound. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023, November 1). Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Crystal Structure Determination of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This whitepaper provides a comprehensive technical guide for the elucidation of the single-crystal X-ray structure of 7-Bromobenzo[d]isoxazol-3(2H)-one. Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the critical experimental and computational steps, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility. While a definitive crystal structure for this specific molecule is not publicly available as of the date of this publication, this guide presents a robust, field-proven workflow for its determination, drawing upon established principles and data from structurally related compounds.

Introduction: The Significance of the Benzoisoxazolone Scaffold

The benzoisoxazolone core is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Derivatives of this scaffold have shown a wide range of biological activities, serving as building blocks for therapeutics targeting key players in cancer pathways, such as Hypoxia-Inducible Factor (HIF)-1α, and as novel anticonvulsant agents.[1] The precise three-dimensional arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, reaction mechanisms, and, crucially, its interaction with biological targets. The introduction of a bromine atom at the 7-position, as in this compound, offers a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, making a detailed structural understanding of this particular derivative highly desirable for structure-activity relationship (SAR) studies.[1]

Part 1: Synthesis and Crystal Growth

A logical prerequisite to crystal structure determination is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

While various methods exist for the synthesis of isoxazole derivatives, a common route involves the cyclization of a suitable precursor.[2][3] A plausible synthesis for this compound would involve the cyclization of a 2-hydroxy-3-bromobenzohydroxamic acid derivative. The following diagram outlines a generalized synthetic approach.

Synthesis_Workflow Proposed Synthesis of this compound start 2-Bromo-6-nitrotoluene intermediate1 2-Bromo-6-nitrobenzoic acid start->intermediate1 Oxidation (e.g., KMnO4) intermediate2 2-Hydroxy-3-bromobenzohydroxamic acid intermediate1->intermediate2 Hydroxylamine treatment product This compound intermediate2->product Cyclization

Caption: A generalized workflow for the synthesis of the target compound.

Purification and Characterization

Post-synthesis, the crude product must be purified to >98% purity, typically via column chromatography followed by recrystallization. The identity and purity of the compound should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. For this compound, the aromatic protons are expected to show characteristic shifts and coupling patterns.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the elemental composition. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 m/z units (⁷⁹Br and ⁸¹Br).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl (C=O) group (typically 1650–1750 cm⁻¹) and the N-H bond.[1]

Analytical Technique Expected Key Features for this compound
¹H NMR Aromatic protons in the range of δ 7.0–8.0 ppm with characteristic splitting.
¹³C NMR Resonances for seven distinct carbon atoms, including a carbonyl carbon.
HRMS Molecular ion peak corresponding to the exact mass of C₇H₄BrNO₂ with the characteristic bromine isotopic pattern.
FT-IR (cm⁻¹) Strong absorption band for the C=O stretch (around 1700 cm⁻¹), N-H stretch, and C-Br stretch.
Single Crystal Growth: A Game of Patience and Precision

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization method is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

Part 2: Single-Crystal X-ray Diffraction Analysis

This section details the workflow for analyzing a suitable single crystal to determine the molecular structure.

XRay_Diffraction_Workflow Single-Crystal X-ray Diffraction Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Integration & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

Caption: A step-by-step workflow for crystal structure determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) on a modern X-ray diffractometer equipped with a sensitive detector.[4] The low temperature minimizes thermal motion of the atoms, resulting in a higher quality diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

  • Diffractometer Setup: The crystal is centered in the X-ray beam of the diffractometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves a series of scans through different crystal orientations.

  • Data Integration: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. Software such as SAINT is used for this purpose.[4]

  • Absorption Correction: An absorption correction is applied to the integrated data to account for the absorption of X-rays by the crystal. Programs like SADABS are commonly used.[4]

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in software packages like SHELXS.[4]

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined against the experimental data using full-matrix least-squares on F². This is typically performed with programs like SHELXL.[4]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement: The refinement is continued until the model converges, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Structure Validation and Analysis

The final refined structure must be validated to ensure its chemical and crystallographic sensibility. This involves checking for unusual bond lengths, angles, and displacement parameters. The final structure should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.[5][6][7]

Part 3: Expected Structural Features and Their Implications

Based on the molecular structure of this compound, several key structural features are anticipated in the solid state.[1] The benzoisoxazolone ring system is expected to be largely planar. In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the N-H group as a donor and the carbonyl oxygen as an acceptor are likely to play a significant role in the packing of the molecules. Furthermore, the bromine atom can participate in halogen bonding, an interaction that is increasingly recognized for its importance in crystal engineering and drug design.[1]

A detailed analysis of these intermolecular interactions provides crucial insights into the solid-state properties of the compound, such as its melting point, solubility, and polymorphism, all of which are critical parameters in drug development.

Conclusion

This technical guide has outlined a comprehensive and robust workflow for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality crystal structure. This structural information is invaluable for understanding the fundamental properties of this important heterocyclic compound and for guiding the rational design of new therapeutic agents based on the benzoisoxazolone scaffold.

References

  • MDPI. 4-(7-Bromobenzo[d][1][8]thiadiazol-4-yl)morpholine. [Link]

  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]

  • Semantic Scholar. molbank. [Link]

  • PubChem. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444. [Link]

  • Lead Sciences. 7-Bromobenzo[d]isoxazol-3-amine. [Link]

  • My Skin Recipes. This compound. [Link]

  • MDPI. 4-(7-Bromobenzo[d][1][8]thiadiazol-4-yl)morpholine. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

  • Beilstein Journals. Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. [Link]

  • CCDC. Search - Access Structures. [Link]

Sources

The Benzo[d]isoxazolone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazolone scaffold, a unique heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry. Its versatile nature allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of benzo[d]isoxazolone derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols, and offer insights into the structure-activity relationships that govern their efficacy.

The Versatility of the Benzo[d]isoxazolone Core

The benzo[d]isoxazolone ring system is a key pharmacophore found in numerous biologically active compounds.[1][2] The inherent chemical properties of this scaffold, including its planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions, make it an ideal candidate for interacting with various biological targets. The true power of this scaffold lies in the ability to strategically place different substituents on the benzo[d]isoxazolone core, which profoundly influences the resulting biological activity and potency.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzo[d]isoxazolone derivatives have demonstrated significant promise in the field of oncology, with several compounds exhibiting potent activity against a range of cancer cell lines.[3][4]

Mechanism of Action: BET Inhibition

One of the most well-documented mechanisms of anticancer activity for this scaffold is the inhibition of Bromodomain and Extra-Terminal (BET) proteins.[1][5] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, and their dysregulation is implicated in various cancers, including castration-resistant prostate cancer (CRPC).[5] Benzo[d]isoxazole-based compounds have been designed as potent and selective BET inhibitors, effectively mimicking the acetylated lysine (KAc) residues that BET bromodomains recognize.[5]

The benzo[d]isoxazole scaffold snugly fits into the acetyl lysine binding pocket of BET bromodomains, such as BRD4(1). The planar nature of the scaffold facilitates π–π stacking interactions with key residues like Trp81, while other parts of the molecule can form crucial hydrogen bonds, leading to potent inhibition.[5]

Signaling Pathway: BET Inhibition by Benzo[d]isoxazolone Derivatives

BET_Inhibition cluster_nucleus Cell Nucleus cluster_output Cellular Response BET BET Protein (e.g., BRD4) TF Transcription Factors BET->TF recruits Gene Oncogenes (e.g., c-Myc) TF->Gene binds to promoter of Proliferation Decreased Cancer Cell Proliferation Gene->Proliferation Apoptosis Increased Apoptosis Gene->Apoptosis PolII RNA Polymerase II PolII->Gene transcribes Benzo_Inhibitor Benzo[d]isoxazolone Inhibitor Benzo_Inhibitor->BET competitively binds to bromodomain

Caption: Mechanism of BET inhibition by benzo[d]isoxazolone derivatives.

Hypoxia-Inducible Factor (HIF)-1α Inhibition

Another promising anticancer strategy involving this scaffold is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α).[6] HIF-1α is a key transcription factor that plays a critical role in tumor development and metastasis, particularly in the hypoxic environment of solid tumors.[6] Certain N-phenylbenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of HIF-1α transcription.[6] These compounds have been shown to decrease the expression of HIF-1α target genes like VEGF and PDK1 in a concentration-dependent manner, highlighting their potential as antitumor agents.[6]

In Vitro Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of benzo[d]isoxazole derivatives against various human cancer cell lines.

Compound IDCore StructureR1R2IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)
1a Benzo[d]isoxazoleH4-Fluorophenyl> 100> 100> 100
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3
1d Benzo[d]isoxazoleH4-Nitrophenyl45.251.748.9
2a 6-Nitrobenzo[d]isoxazoleH4-Chlorophenyl32.538.135.7

Data adapted from a comparative analysis of substituted benzo[d]isoxazole analogs.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of benzo[d]isoxazolone derivatives on cancer cell lines.

Materials:

  • Benzo[d]isoxazolone derivatives

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the benzo[d]isoxazolone derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Experimental Workflow: MTT Assay

MTT_Assay A Seed cancer cells in 96-well plates B Treat with Benzo[d]isoxazolone derivatives (varying concentrations) A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Remove medium and add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT assay.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Benzo[d]isoxazolone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[3][4][8]

Mechanism of Action

The anti-inflammatory effects of some isoxazole derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation.[8] Molecular docking studies have shown that these compounds can effectively bind to the active site of the COX-2 enzyme.[8] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9]

In Vivo Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a series of isoxazole derivatives in a carrageenan-induced paw edema model.

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)
5a 10046.32
5b 10076.71
5c 10075.56
5d 10072.32
Diclofenac Sodium 1073.62

Data adapted from a study on the pharmacological evaluation of isoxazole derivatives.[8]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the evaluation of the anti-inflammatory activity of benzo[d]isoxazolone derivatives in a rat model.

Materials:

  • Wistar rats

  • Benzo[d]isoxazolone derivatives

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard (e.g., Diclofenac Sodium), and test groups (different doses of the benzo[d]isoxazolone derivative).

  • Compound Administration: Administer the test compounds or standard drug orally or intraperitoneally.

  • Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Inhibition Calculation: Calculate the percentage inhibition of paw edema for each group compared to the control group.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The benzo[d]isoxazolone scaffold has been explored for its potential antibacterial and antifungal activities.[3][4][10][11]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, some benzisoxazoles have been shown to act as bacterial type-II topoisomerase inhibitors.[3] These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drug development. The introduction of specific substituents, such as a thiophene moiety, has been observed to enhance the antimicrobial activity of isoxazole derivatives.[10]

In Vitro Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of some isoxazole derivatives against various microbial strains.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
PUB9 15.631.262.5
PUB10 31.262.5125
Ampicillin 3.97.8-
Fluconazole --1.9

Data adapted from a study on the in vitro impact of isoxazole derivatives on pathogenic biofilm.[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of benzo[d]isoxazolone derivatives.

Materials:

  • Benzo[d]isoxazolone derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the benzo[d]isoxazolone derivatives in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: A Novel Approach to Seizure Control

Epilepsy is a chronic neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Benzo[d]isoxazole derivatives have emerged as a promising class of anticonvulsants.[12]

Mechanism of Action: Selective Sodium Channel Blockade

A key mechanism underlying the anticonvulsant activity of these compounds is the selective blockade of voltage-gated sodium channels, particularly the NaV1.1 subtype.[12] By blocking these channels, the derivatives can reduce the excessive neuronal firing that characterizes seizures. Patch-clamp experiments have demonstrated that certain benzo[d]isoxazole derivatives significantly inhibit NaV1.1 channels with high selectivity over other subtypes like NaV1.2, NaV1.3, and NaV1.6.[12]

In Vivo Anticonvulsant Activity Data

The following table shows the anticonvulsant activity of a potent benzo[d]isoxazole derivative in the maximal electroshock (MES)-induced seizure model.

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
Z-6b 20.5211.210.3

Data adapted from a study on the design and evaluation of novel benzo[d]isoxazole derivatives as anticonvulsants.[12]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol is a standard method for evaluating the anticonvulsant activity of compounds.

Materials:

  • Mice or rats

  • Benzo[d]isoxazolone derivatives

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Compound Administration: Administer the test compound to the animals at various doses.

  • Electroshock Application: At the time of peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

  • Seizure Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Synthesis of the Benzo[d]isoxazolone Scaffold

The synthesis of the benzo[d]isoxazolone core and its derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of 2-hydroxy- or 2-alkoxy-aromatic oximes.

General Synthetic Scheme

Synthesis Start Substituted 2-Hydroxyacetophenone Oxime Oxime Intermediate Start->Oxime Hydroxylamine Cyclization Cyclization Oxime->Cyclization Base/Acid Core Benzo[d]isoxazolone Core Cyclization->Core Derivatives Functionalized Derivatives Core->Derivatives Further Modifications

Caption: A generalized synthetic route to benzo[d]isoxazolone derivatives.

One reported method for synthesizing 2-(benzo[d]isoxazol-3-yl)acetic acid involves reacting 4-hydroxycoumarin with hydroxylamine hydrochloride in the presence of sodium hydroxide.[12] This intermediate can then be further modified to produce a variety of derivatives. For example, 3-(bromomethyl)benzo[d]isoxazole can be prepared from 2-(benzo[d]isoxazol-3-yl)acetic acid and subsequently reacted with various amines or amides to yield the desired products.[12]

Conclusion and Future Perspectives

The benzo[d]isoxazolone scaffold has proven to be a remarkably versatile and privileged core in the pursuit of novel therapeutic agents. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, underscores its significance in medicinal chemistry. The ability to fine-tune the biological activity through targeted chemical modifications offers a promising avenue for the development of next-generation drugs with enhanced potency and selectivity. Future research should focus on elucidating the detailed mechanisms of action for various derivatives, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates through further preclinical and clinical development.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Unraveling the Therapeutic Potential of Benzo[d]isoxazole Derivatives: A Comparative Overview - Benchchem. (n.d.).
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - ACS Publications. (2022, February 25). Retrieved January 20, 2026, from [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2016, August 14).
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. (2022, September 13). Retrieved January 20, 2026, from [Link]

  • 2-(Benzo[d]isoxazol-3-yl)ethanol: A Scaffolding Nexus for Diverse Biological Activities - Benchchem. (n.d.).
  • Comparative Analysis of Substituted Benzo[d]isoxazole Analogs: A Structure-Activity Relationship Guide - Benchchem. (n.d.).
  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - ACS Publications. (2018, March 22). Retrieved January 20, 2026, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3). Retrieved January 20, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of benzo[d]isoxazo-3-yl-(N-4-oxo-2-phenylthiazolidin-3-yl)acetamide derivatives | Request PDF - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (2024, November 15). Retrieved January 20, 2026, from [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13). Retrieved January 20, 2026, from [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed. (2012, October 3). Retrieved January 20, 2026, from [Link]

  • A facile synthesis, anti-inflammatory and analgesic activity of isoxazolyl-2,3-dihydrospiro[benzo[f]isoindole-1,3'-indoline]-2',4,9-triones - PubMed. (2013, July 1). Retrieved January 20, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PubMed. (2017, October 31). Retrieved January 20, 2026, from [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][13]imidazo[1,2-d][3][13]oxazepine and Benzo[f]benzo[6][13]oxazolo[3,2-d][3][13]oxazepine Derivatives - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4.16 – Isoxazoles and their Benzo Derivatives - Semantic Scholar. (n.d.). Retrieved January 20, 2026, from [Link]

  • In vitro antimycobacterial and antimicrobial activity of some new pyrazoline, isoxazole and benzodiazepine derivative. (n.d.).
  • JP2006515322A - Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermediate - Google Patents. (n.d.).
  • Benzodiazepine Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 20, 2026, from [Link]

  • Mechanism of Action - Benzodiazepine Information Coalition. (n.d.). Retrieved January 20, 2026, from [Link]

  • Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2 - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][13]imidazo[1,2-d][3][13]oxazepine and Benzo[f]benzo[6][13]oxazolo[3,2-d][3][13]oxazepine Derivatives - SciELO. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzodiazepines – How Do They Work? | Lippincott NursingCenter. (2022, August 11). Retrieved January 20, 2026, from [Link]

  • Mechanism of action of the benzodiazepines: behavioral aspect - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Benzodiazepines - StatPearls - NCBI Bookshelf - NIH. (2024, January 30). Retrieved January 20, 2026, from [Link]

Sources

An In-depth Technical Guide to Investigating the Mechanism of Action of 7-Bromobenzo[d]isoxazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The benzo[d]isoxazol-3(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been explored for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The specific introduction of a bromine atom at the 7-position provides a crucial synthetic handle, allowing for extensive chemical modifications through modern cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This enables the generation of large, diverse libraries of compounds, which is essential for probing structure-activity relationships (SAR) and optimizing for potency and selectivity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a strategic, field-proven workflow for elucidating the mechanism of action (MoA) of novel 7-Bromobenzo[d]isoxazol-3(2H)-one derivatives. Our approach is rooted in a logical progression from broad phenotypic observation to precise molecular target identification and validation, ensuring scientific integrity at every stage.

Part 1: Foundational Strategy - From Phenotype to Target

Before delving into specific protocols, it is critical to establish a logical framework for MoA investigation. The journey begins with a target-agnostic question: "What does this compound do to a biological system?" and progressively narrows to the highly specific question: "How does it do it at a molecular level?".

Our investigation is structured into three core phases:

  • Phase I: Phenotypic Characterization. The initial step is to identify and quantify the compound's effect in a relevant biological context, typically using cell-based assays.

  • Phase II: Target Identification. Once a reliable phenotype is observed, the central challenge is to identify the specific molecular partner(s) the compound engages to produce that effect.

  • Phase III: Target Validation & Pathway Analysis. This final phase involves rigorously confirming the interaction between the compound and its putative target and mapping the downstream consequences of this engagement.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target Identification cluster_2 Phase III: Target Validation & Pathway Analysis a Cell Viability/ Cytotoxicity Assays b Affinity-Based (e.g., Photo-Affinity Pulldown) a->b Identifies Biological Effect c Label-Free (e.g., CETSA, DARTS) a->c Identifies Biological Effect d Genetic Methods (e.g., CRISPR/RNAi Screen) a->d Identifies Biological Effect e Direct Binding Assays (SPR, ITC) b->e Identifies Putative Targets c->e d->e f Target Engagement Assays (Cellular Thermal Shift) e->f Confirms Direct Interaction g Functional Assays (Enzyme Inhibition) f->g Confirms Cellular Engagement h Downstream Signaling (Western Blot) g->h Confirms Functional Modulation

Caption: High-level workflow for MoA elucidation.

Part 2: Experimental Deep Dive - Protocols and Causality

Phase I: Phenotypic Characterization - The Initial Litmus Test

The primary goal here is to establish a robust, reproducible biological effect. For many derivatives of the isoxazole scaffold, which show promise in oncology, a cytotoxicity assay is the logical starting point.[3][4]

Key Experiment: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is easily measured spectrophotometrically.

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, in which isoxazole derivatives have shown activity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., from 100 µM to 0.01 µM) in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be optimized based on the cell line's doubling time and the compound's expected mechanism (e.g., cytotoxic vs. cytostatic).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Summarizing Cytotoxicity Data

Derivative IDModification at 7-positionCell LineIC₅₀ (µM)
BBI-001-PhenylMCF-712.5
BBI-002-4-FluorophenylMCF-75.2
BBI-003-4-MethoxyphenylMCF-725.1
BBI-001-PhenylHT-2918.3
BBI-002-4-FluorophenylHT-298.9
BBI-003-4-MethoxyphenylHT-2933.7
Phase II: Target Identification - Finding the Molecular "Needle in a Haystack"

Identifying the direct protein target(s) is the most challenging and critical step. There are multiple orthogonal approaches; using more than one provides a higher degree of confidence.

Method 1: Affinity-Based Target Identification (A Self-Validating System)

This classic method uses a modified version of the bioactive small molecule as "bait" to capture its binding partners from a cell lysate.[5][6] To ensure trustworthiness, this protocol incorporates a crucial competition control. Photo-affinity labeling is a powerful variant that creates a covalent bond between the probe and its target upon UV irradiation, capturing even transient or weak interactions.[7]

Protocol: Photo-Affinity Pulldown

  • Probe Synthesis: Synthesize an affinity probe by attaching a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) to a position on the this compound derivative that is non-essential for its biological activity. This is determined through preliminary SAR studies.

  • Lysate Preparation: Grow cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

  • Probe Incubation: Incubate the cell lysate (~1-2 mg total protein) with the biotinylated photo-affinity probe for 1 hour at 4°C.

  • Competition Control (Critical for Trustworthiness): In a parallel sample, co-incubate the lysate and the probe with a 50-100 fold molar excess of the original, unmodified bioactive compound. This will competitively block the specific binding sites on the true target protein.

  • Photo-Crosslinking: Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to covalently link the probe to its binding partners.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders. This step is critical for reducing background noise.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • Target Identification: Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby). Excise bands that are present in the probe-only sample but significantly reduced or absent in the competition control sample. Identify the proteins using mass spectrometry (LC-MS/MS).

G cluster_0 Probe & Lysate Prep cluster_1 Binding & Competition cluster_2 Capture & Analysis a Synthesize Photo-Affinity Probe (Biotin-Linker-Drug) c Incubate Lysate + Probe (Test Sample) a->c d Incubate Lysate + Probe + Excess Free Drug (Control) a->d b Prepare Native Cell Lysate b->c b->d e UV Crosslinking c->e d->e f Add Streptavidin Beads e->f g Wash to Remove Non-specific Binders f->g h Elute & Run SDS-PAGE g->h i Excise Specific Bands for Mass Spectrometry h->i Compare Test vs. Control

Caption: Workflow for Photo-Affinity Pulldown with Competition Control.

Method 2: Label-Free Target Identification

Label-free methods circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties.[8] Techniques like the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) are based on the principle that a protein becomes more stable and resistant to denaturation (by heat or proteases, respectively) when its ligand is bound.[6]

Phase III: Target Validation & Downstream Pathway Analysis

Identifying a candidate protein is not the end of the investigation. This phase provides the rigorous proof needed to confirm the target and understand the functional consequences of the binding event.

Key Experiment 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms that the compound binds to its putative target within the complex environment of a living cell.

Protocol: CETSA

  • Treatment: Treat intact cells with the compound or vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis: Lyse the cells to release the proteins. The unstable, denatured proteins will aggregate.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot. A drug-bound protein will remain soluble at higher temperatures compared to its unbound state, resulting in a "thermal shift."

Key Experiment 2: Functional Enzymatic Assay

If the identified target is an enzyme (e.g., a kinase, phosphatase, or protease), a functional assay is essential to determine if the compound is an inhibitor or activator. Isoxazole derivatives have been found to inhibit enzymes like COX-2 and protein tyrosine phosphatase (PTP) 1B.[9][10]

Protocol: Generic Kinase Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified kinase, its specific substrate peptide, and a buffer containing ATP and MgCl₂.

  • Inhibitor Addition: Add the this compound derivative at various concentrations.

  • Reaction: Incubate the plate at 30°C for a set time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based method (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP consumed.

  • Analysis: Plot the kinase activity against the compound concentration to determine the IC₅₀ for enzyme inhibition.

Key Experiment 3: Western Blot for Downstream Pathway Analysis

This experiment maps the cellular consequences of target engagement. For example, if the compound inhibits a kinase, we expect to see a decrease in the phosphorylation of that kinase's known downstream substrates.

Protocol: Western Blot

  • Cell Treatment & Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points. Lyse the cells and quantify protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of a downstream substrate. Also, probe a separate blot with an antibody for the total amount of that substrate as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A successful target engagement should show a dose- and time-dependent decrease in the phospho-protein signal relative to the total protein signal.

G Compound Isoxazole Derivative Target Target Kinase Compound->Target Inhibits Substrate Downstream Substrate Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response Triggers

Caption: Example signaling pathway modulated by a kinase inhibitor.

Part 4: Data Integration and Conclusion

The ultimate goal is to build a cohesive and compelling narrative for the compound's mechanism of action, supported by orthogonal lines of evidence. Data from phenotypic screens, target identification, biophysical binding assays, and functional cellular assays should all converge to tell the same story. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently decode the mechanisms of novel this compound derivatives, unlocking their full therapeutic potential.

References

  • A review of isoxazole biological activity and present synthetic techniques , Journal of Pharmaceutical Negative Results, [Link]

  • Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells , PubMed Central, [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs , PubMed Central, [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams , PubMed Central, [Link]

  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line , Impactfactor, [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives , ResearchGate, [Link]

  • Advances in isoxazole chemistry and their role in drug discovery , PubMed Central, [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives , IJCRT.org, [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile , Zanco Journal of Medical Sciences, [Link]

  • Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects , Research Trend, [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery , PubMed Central, [Link]

  • Identification of Direct Protein Targets of Small Molecules , ACS Chemical Biology, [Link]

  • Small molecule target identification using photo-affinity chromatography , PubMed Central, [Link]

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer , PubMed, [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification , Beacon, [Link]

  • Webinar: Label-free Target Identification to Unleash Drug Discovery , YouTube, [Link]

Sources

The Benzo[d]isoxazole Scaffold: A Medicinal Chemistry Retrospective and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the vast landscape of heterocyclic chemistry, certain core structures repeatedly emerge as foundational motifs for therapeutic agents. The benzo[d]isoxazole (also known as 1,2-benzisoxazole) scaffold is a quintessential example of such a "privileged structure." First explored by organic chemists in the late 19th century, its true potential in medicinal chemistry has been realized over the last five decades, evolving from simple anti-inflammatory agents to highly specific modulators of complex intracellular pathways.[1][2] This bicyclic system, comprising a benzene ring fused to an isoxazole ring, offers a unique combination of aromaticity, rigidity, and electronic properties, making it an ideal anchor for designing molecules that can precisely interact with biological targets.

This technical guide provides an in-depth exploration of the discovery and history of benzo[d]isoxazole compounds. We will trace their evolution from early discoveries to their application in blockbuster drugs and cutting-edge cancer research. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also field-proven insights into the causality behind experimental choices, detailed protocols, and a forward-looking perspective on this remarkable scaffold.

Early Milestones: From Anticonvulsants to Antipsychotics

The journey of the benzo[d]isoxazole scaffold into a clinically significant pharmacophore began with the discovery of its utility in treating central nervous system (CNS) disorders. This era established the scaffold's "drug-like" properties and its versatility in crossing the blood-brain barrier.

Zonisamide: A Multi-Targeted Anticonvulsant

One of the earliest and most enduring successes is Zonisamide (1,2-benzisoxazole-3-methanesulfonamide). Discovered in 1974 and synthesized for its antiseizure properties in 1979, Zonisamide marked a significant milestone.[3] Its development showcased the potential of the benzo[d]isoxazole core in CNS-active agents.

Mechanism of Action: The enduring efficacy of Zonisamide lies in its multifaceted mechanism of action, a feature that likely contributes to its effectiveness in patients resistant to other antiepileptic drugs.[1] It primarily acts by:

  • Blocking Voltage-Gated Sodium Channels: It reduces the sustained, high-frequency repetitive firing of neurons by modulating the fast inactivation threshold of these channels.[4]

  • Inhibiting T-Type Calcium Channels: It reduces low-threshold T-type calcium currents, which is crucial for disrupting the abnormal rhythmic firing of thalamic neurons implicated in certain seizure types.[2][4]

Beyond these primary actions, Zonisamide is also known to modulate GABAergic and glutamatergic neurotransmission and acts as a weak carbonic anhydrase inhibitor.[2][5] This combination of complementary mechanisms offers a distinct clinical advantage.[4]

G cluster_neuron Presynaptic Neuron AP Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Ca_Channel T-Type Ca2+ Channel AP->Ca_Channel Opens Na_Channel->AP Depolarizes Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Release Zonisamide Zonisamide Zonisamide->Na_Channel BLOCKS Zonisamide->Ca_Channel INHIBITS caption Mechanism of Action of Zonisamide on Neuronal Ion Channels. cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Risperidone Risperidone / Paliperidone Risperidone->D2_Receptor Antagonizes Risperidone->HT2A_Receptor Antagonizes caption Synaptic Receptor Blockade by Risperidone/Paliperidone.

Caption: Synaptic Receptor Blockade by Risperidone/Paliperidone.

Modern Frontiers: Targeting Epigenetics in Oncology

More recently, the benzo[d]isoxazole scaffold has been leveraged to create highly specific inhibitors for novel targets in oncology, demonstrating its continued relevance. A prime example is the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

BET proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, playing a critical role in regulating the transcription of key oncogenes like c-Myc. Inhibiting this interaction has emerged as a promising strategy for treating various cancers, including acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC).

Researchers have successfully designed potent and selective BRD4 inhibitors using the benzo[d]isoxazole core as a scaffold to interact with the acetyl-lysine binding pocket of the bromodomain.

cluster_workflow Gene Transcription Workflow Histone Histone Tail (with Acetylated Lysine) BRD4 BRD4 Protein Histone->BRD4 Recruits TF_Complex Transcription Factor Complex BRD4->TF_Complex Stabilizes DNA DNA TF_Complex->DNA Binds Transcription Oncogene Transcription (e.g., c-Myc) DNA->Transcription Initiates Inhibitor Benzo[d]isoxazole BET Inhibitor Inhibitor->BRD4 Displaces caption BET Inhibitor Disrupts Oncogene Transcription Workflow.

Caption: BET Inhibitor Disrupts Oncogene Transcription Workflow.

Structure-Activity Relationship (SAR) Insights

The development of benzo[d]isoxazole-based BET inhibitors provides a clear case study in modern drug design. Optimization of this scaffold has led to compounds with low nanomolar potency. The following table, based on data from recent studies, summarizes key SAR findings for a series of BRD4 inhibitors.

Compound IDR1 Substitution (at 3-position)R2 Substitution (Sulfonamide)BRD4(1) Binding Affinity (ΔTm in °C)Anti-proliferative Activity (MV4-11 IC50 in µM)
4 -CH3N/A>6~1.0
11h -CH2CH34-Fluorophenyl>60.78
11r -CH2CH32,4-Difluorophenyl>60.87
11s -CH2CH34-Chlorophenyl>61.12
11t -CH2CH34-Bromophenyl>61.25
(Data synthesized from representative literature, such as Eur. J. Med. Chem. 2021, 226, 113845)

Causality Behind Experimental Choices:

  • Core Scaffold: The 3-alkyl-benzo[d]isoxazole core was chosen for its established ability to fit into the hydrophobic acetyl-lysine binding pocket of BRD4.

  • Sulfonamide Moiety: The introduction of a sulfonamide linker at the 5-position allows for the exploration of different aryl substitutions to probe interactions with solvent-exposed regions, aiming to enhance potency and modulate pharmacokinetic properties.

  • Halogenation: The addition of fluorine or chlorine atoms to the terminal phenyl ring (e.g., in 11h , 11r , 11s ) is a classic medicinal chemistry strategy. It can improve metabolic stability, enhance binding through halogen bonding, and alter electronic properties, which in this case led to the most potent compounds in the series.

Key Experimental Protocols

Trustworthy and reproducible synthetic chemistry is the bedrock of drug discovery. Below are representative protocols for the synthesis of key benzo[d]isoxazole intermediates and final compounds, based on established literature methods.

Protocol 1: Synthesis of Zonisamide Precursor (3-(Sulfamoylmethyl)-1,2-benzisoxazole)

This protocol is based on the classical synthetic route described for Zonisamide and its analogs.

Step 1: Synthesis of Sodium 1,2-benzisoxazole-3-methanesulfonate

  • Reactants: 3-(Bromomethyl)-1,2-benzisoxazole, Sodium Bisulfite (NaHSO₃), Water, Ethanol.

  • Procedure: A solution of 3-(bromomethyl)-1,2-benzisoxazole (1 equivalent) in ethanol is prepared. An aqueous solution of sodium bisulfite (1.1 equivalents) is added.

  • Reaction Conditions: The mixture is heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield sodium 1,2-benzisoxazole-3-methanesulfonate.

Step 2: Chlorination

  • Reactants: Sodium 1,2-benzisoxazole-3-methanesulfonate, Thionyl Chloride (SOCl₂) or similar chlorinating agent (e.g., PCl₅), catalytic DMF.

  • Procedure: The sodium salt from Step 1 (1 equivalent) is suspended in an inert solvent like dichloromethane (DCM). A catalytic amount of DMF is added.

  • Reaction Conditions: Thionyl chloride (2-3 equivalents) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 1,2-benzisoxazole-3-methanesulfonyl chloride.

Step 3: Amination to form Zonisamide

  • Reactants: 1,2-benzisoxazole-3-methanesulfonyl chloride, Aqueous Ammonia (NH₄OH).

  • Procedure: The crude sulfonyl chloride from Step 2 is dissolved in a suitable solvent like acetone and cooled to 0 °C.

  • Reaction Conditions: Concentrated aqueous ammonia is added dropwise, and the mixture is stirred vigorously at 0-5 °C for 2-3 hours.

  • Work-up: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide).

Protocol 2: Representative Synthesis of a Benzo[d]isoxazole BRD4 Inhibitor

This protocol is representative of a modern, multi-step synthesis for a targeted inhibitor, based on methods described for compounds like 11h .

Step 1: Synthesis of Ethyl 2-(4-bromo-2-nitrophenoxy)acetate

  • Reactants: 4-Bromo-2-nitrophenol (1 eq.), Ethyl chloroacetate (1.2 eq.), Potassium Carbonate (K₂CO₃) (3 eq.), Dimethylformamide (DMF).

  • Procedure: To a solution of 4-bromo-2-nitrophenol in DMF, potassium carbonate and ethyl chloroacetate are added.

  • Reaction Conditions: The mixture is stirred at 80 °C for 4 hours. The reaction is monitored by TLC.

  • Work-up: Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography.

Step 2: Reductive Cyclization to form the Benzisoxazole Core

  • Reactants: Ethyl 2-(4-bromo-2-nitrophenoxy)acetate (1 eq.), Iron powder (Fe) (5 eq.), Ammonium Chloride (NH₄Cl) (sat. aq. solution), Ethanol.

  • Procedure: The starting material is dissolved in a mixture of ethanol and saturated aqueous ammonium chloride. Iron powder is added in portions.

  • Reaction Conditions: The mixture is heated to reflux for 2-3 hours.

  • Work-up: The hot solution is filtered through Celite to remove iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and evaporated to yield the cyclized 6-bromo-3-oxo-2,3-dihydrobenzo[d]isoxazole derivative, which is used in the next step.

(Subsequent steps would involve N-alkylation, Suzuki coupling to introduce the R2 group, and final modifications to yield the target inhibitor, following established synthetic chemistry principles.)

Conclusion and Future Outlook

The history of the benzo[d]isoxazole scaffold is a compelling narrative of chemical versatility and therapeutic evolution. From its 19th-century origins, it has become the foundation for drugs that have profoundly impacted the treatment of epilepsy and psychosis. Today, it continues to demonstrate its "privileged" status as medicinal chemists adapt it to target the most complex and challenging diseases of our time, such as cancer, through the rational design of epigenetic modulators.

The journey is far from over. The inherent properties of the benzo[d]isoxazole ring system ensure it will remain a valuable tool in the drug discovery arsenal. Future research will undoubtedly uncover new biological activities and refine existing ones, leading to the development of next-generation therapeutics with enhanced specificity, improved safety profiles, and novel mechanisms of action. For the medicinal chemist, this humble scaffold remains a source of immense opportunity and a testament to the enduring power of heterocyclic chemistry.

References

  • U.S. National Library of Medicine. (n.d.). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. PubMed. Retrieved January 20, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Zonisamide? Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Clinical pharmacology and mechanism of action of zonisamide. PubMed. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Paliperidone. Retrieved January 20, 2026, from [Link]

  • Encyclopædia Britannica. (2025, December 12). Risperidone. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Zonisamide. Retrieved January 20, 2026, from [Link]

  • Wolters Kluwer. (2023, November 10). Zonisamide. Neurology Clinical Practice. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. PMC. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Comparative Pharmacology of Risperidone and Paliperidone. PubMed. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. PubMed. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Discovering risperidone: the LSD model of psychopathology. Retrieved January 20, 2026, from [Link]

  • SciSpace. (2003). Discovering risperidone: the LSD model of psychopathology. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Discovering risperidone: the LSD model of psychopathology. PubMed. Retrieved January 20, 2026, from [Link]

  • The Frontier Psychiatrists. (2023, September 27). Risperidone. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of zonisamide carried out in the present work. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Risperidone. Retrieved January 20, 2026, from [Link]

  • Chemical Science Transactions. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Retrieved January 20, 2026, from [Link]

  • Indian Academy of Sciences. (2021). Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold. Journal of Chemical Sciences. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Signalling profile differences: Paliperidone versus risperidone. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof.
  • U.S. National Library of Medicine. (n.d.). Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors. PMC. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2003020708A1 - Zonisamide intermediate and synthesis.
  • Technion Research & Development Foundation Ltd. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US20060084814A1 - Process for the preparation of zonisamide.
  • U.S. National Library of Medicine. (n.d.). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Zonisamide (antiepileptic) synthesis. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. PubMed. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Benzisoxazole. Retrieved January 20, 2026, from [Link]

  • International Science Congress Association. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. PubMed. Retrieved January 20, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 20, 2026, from [Link]

  • Technion Research & Development Foundation Ltd. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2018, March 22). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. Retrieved January 20, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomains. PMC. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). An efficient method for synthesis, characterization and molecular docking study of new sulfamethoxazole derivatives as antibacterial agents. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Preliminary In Vitro Screening of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Rationale for Screening

The compound 7-Bromobenzo[d]isoxazol-3(2H)-one (MW: 214.02 g/mol , Formula: C₇H₄BrNO₂) represents a strategic starting point in a drug discovery campaign.[1] It belongs to the benzo[d]isoxazolone class, a heterocyclic scaffold known to be a versatile building block in medicinal chemistry.[2] The isoxazole ring and its derivatives are privileged structures, consistently appearing in compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]

The bromine atom at the 7-position is not merely a substituent; it is a critical functional handle for synthetic elaboration via metal-catalyzed cross-coupling reactions.[2] This allows for the rapid generation of a diverse chemical library to explore structure-activity relationships (SAR).

This guide outlines a logical, tiered approach for a preliminary in vitro screening cascade. Our objective is not exhaustive characterization but rather an efficient initial assessment to determine if this scaffold warrants the commitment of further resources. We will proceed from a broad assessment of cytotoxicity to more specific, hypothesis-driven biological assays, a foundational strategy in modern drug discovery.[6]

Compound Profile: this compound
PropertyValueSource
CAS Number 51294-59-8[1]
Molecular Formula C₇H₄BrNO₂[1]
Molecular Weight 214.02 g/mol [1]
Appearance White crystalline powder (predicted)[7]
Storage Room temperature, sealed, dry[1]

The Screening Cascade: A Phased Approach

A successful preliminary screen must be both informative and resource-efficient. We will employ a three-tiered workflow designed to first establish a baseline safety and activity profile, then probe for specific biological functions based on the known potential of the isoxazole scaffold.

Screening_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Hypothesis-Driven Screening cluster_2 Tier 3: Data Analysis & Decision A Compound Acquisition & Solubilization (DMSO) B Primary Cytotoxicity Screen (MTT Assay) - Cancer Cell Lines (e.g., MCF-7, HeLa) - Non-Cancerous Line (e.g., HEK293) A->B C Anticancer Evaluation (Cell Proliferation) B->C If cytotoxic D Anti-inflammatory Screen (Albumin Denaturation Assay) B->D Parallel screen E Antimicrobial Screen (Broth Microdilution - MIC) B->E Parallel screen F Hit Prioritization (Potency & Selectivity) C->F D->F E->F

Caption: Tiered workflow for preliminary in vitro screening.

Tier 1: General Cytotoxicity Profiling

Causality: Before investigating specific therapeutic activities, it is imperative to understand the compound's general effect on cell viability. A compound that is indiscriminately toxic to all cells has little therapeutic potential.[6] The MTT assay is a robust, cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8][9] Its principle relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[8]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells/well.[9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.[9]

MTT_Principle Mito Active Mitochondria in Viable Cell Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Reading Spectrophotometric Reading (570 nm) Formazan->Reading Solubilization DMSO DMSO DMSO->Formazan

Caption: Principle of the MTT assay for cell viability.

Data Presentation: Hypothetical IC₅₀ Values
Cell LineTypeHypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma25.4
HeLa Cervical Adenocarcinoma38.1
HEK293 Non-cancerous Kidney> 100

Interpretation: An IC₅₀ > 100 µM in the non-cancerous HEK293 line alongside lower IC₅₀ values in cancer lines would suggest a favorable preliminary therapeutic window, justifying progression to Tier 2 screens.[9]

Tier 2: Targeted Biological Screening

Based on the established activities of isoxazole derivatives, we will run three parallel screens.[5]

Anti-inflammatory Activity: Protein Denaturation Assay

Causality: Inflammation is a biological response where protein denaturation is a well-documented cause of tissue damage.[10][11] The ability of a compound to inhibit protein denaturation is a reliable indicator of potential anti-inflammatory activity, mimicking the action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[10] We use bovine serum albumin (BSA) as the protein source for this assay.[12]

  • Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of bovine serum albumin (5% w/v aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).

  • Control: Use Diclofenac sodium as a reference standard. A control without any compound is also prepared.[12]

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[10]

Antimicrobial Activity: Broth Microdilution for MIC

Causality: The isoxazole scaffold is present in several antibacterial agents.[3] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antimicrobial potency.[13][14] This assay identifies the lowest concentration of the compound that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[15] A colorimetric indicator like Resazurin can be added to aid visualization; a color change from blue to pink indicates viable cells.[15]

Anticancer Activity: Cell Proliferation Assay

Causality: While the MTT assay measures metabolic activity after a fixed period, a proliferation assay can provide more direct evidence of anti-cancer effects by measuring the incorporation of a nucleotide analog into newly synthesized DNA. This confirms that the observed cytotoxicity is due to an inhibition of cell division, a key goal of many chemotherapeutic agents.[6] Many isoxazole derivatives have shown promise as anticancer agents.[16][17]

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7) in a 96-well plate and treat with various concentrations of the test compound as described in the MTT assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add 10 µM BrdU (Bromodeoxyuridine) labeling solution to each well.

  • Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Wash the wells and add the enzyme substrate. The substrate will be converted into a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.

  • Analysis: Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Tier 3: Data Interpretation and Hit Prioritization

The goal of this preliminary screen is to identify "hits" for further investigation. A promising hit is not necessarily the most potent compound but the one with the best overall profile.

Key Metrics for Decision Making:

  • Potency (IC₅₀ or MIC): The concentration of the compound required to elicit a 50% response or inhibit growth. Lower values indicate higher potency.

  • Selectivity Index (SI): A critical parameter in anticancer screening. It is calculated as: SI = IC₅₀ (non-cancerous cells) / IC₅₀ (cancer cells) A higher SI value (ideally >10) indicates that the compound is selectively toxic to cancer cells, a highly desirable trait.[9]

  • Spectrum of Activity: Does the compound show activity in more than one assay (e.g., both anticancer and anti-inflammatory)? This could suggest a broader mechanism of action or promiscuity.

Decision_Tree Start Screening Data Analysis Q1 Is IC₅₀ (Cytotoxicity) < 30 µM in any cancer line? Start->Q1 Q2 Is Selectivity Index (SI) > 10? Q1->Q2 Yes Q3 Is MIC < 16 µg/mL or Anti-inflammatory IC₅₀ < 50 µg/mL? Q1->Q3 No Hit Prioritize for Hit-to-Lead Optimization Q2->Hit Yes Deprio Deprioritize or Consider for Scaffold Hopping Q2->Deprio No (Lacks Selectivity) Q3->Hit Yes (Alternative Activity) Q3->Deprio No (Inactive)

Sources

Quantum Chemical Blueprint for 7-Bromobenzo[d]isoxazol-3(2H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Bromobenzo[d]isoxazol-3(2H)-one is a pivotal heterocyclic scaffold in medicinal chemistry, notably serving as a key intermediate in the synthesis of novel antipsychotic agents.[1] Its therapeutic potential is intrinsically linked to its three-dimensional structure and electronic properties. This guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT). We will elucidate the causality behind the selection of computational methods and detail a self-validating workflow for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of next-generation therapeutics.

Foundational Principles: Why Quantum Chemistry Matters for this compound

The biological activity of a molecule is not solely determined by its chemical formula but by its intricate electronic and structural landscape. Quantum chemical calculations, particularly DFT, offer a powerful lens to probe this landscape, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations are crucial for:

  • Understanding Reactivity: The bromine atom at the 7-position is a key functional handle for synthetic modifications.[2] Quantum chemical calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic routes to novel derivatives.

  • Elucidating Structure-Activity Relationships (SAR): By correlating calculated electronic properties with observed biological activity, we can build predictive models to design more potent and selective drug candidates.

  • Interpreting Spectroscopic Data: Theoretical predictions of vibrational frequencies (IR and Raman) and NMR chemical shifts can aid in the characterization and confirmation of synthesized compounds.

This guide will focus on a robust and widely validated computational approach to unlock these insights.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for the quantum chemical analysis of this compound. The choice of the B3LYP functional with the 6-311++G(d,p) basis set is predicated on its proven accuracy for a wide range of organic molecules, including halogenated and heterocyclic systems.[3][4][5]

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Data Analysis and Interpretation Input Initial 3D Structure of This compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Coordinates Freq Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Optimized Structure NMR NMR Chemical Shift Prediction (GIAO-B3LYP/6-311++G(d,p)) Opt->NMR Optimized Structure Electronic Electronic Properties Analysis (HOMO, LUMO, MEP) Opt->Electronic Optimized Structure Geo_Analysis Optimized Geometry (Bond Lengths, Angles) Opt->Geo_Analysis Final Coordinates Vib_Analysis Vibrational Spectra (IR, Raman) Freq->Vib_Analysis Vibrational Modes NMR_Analysis Predicted 1H and 13C NMR Spectra NMR->NMR_Analysis Shielding Tensors Elec_Analysis Reactivity and Interaction Sites Electronic->Elec_Analysis Molecular Orbitals, Potential

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Step 1: Initial Structure Generation

The first step is to generate a plausible 3D structure of this compound (CAS: 51294-59-8, Molecular Formula: C₇H₄BrNO₂).[6][7][8] This can be done using any standard molecular modeling software. It is not critical for this initial structure to be perfect, as the subsequent geometry optimization step will refine it to the lowest energy conformation.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is a critical step, as all subsequent property calculations will be performed on this optimized geometry.

Protocol:

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p)

  • Software Keywords (Gaussian): #p opt b3lyp/6-311++g(d,p)

Justification: The B3LYP functional provides a good balance between computational cost and accuracy for many organic systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, which are important for describing non-covalent interactions and the electron distribution far from the nucleus, and polarization functions (d,p) to allow for non-spherical electron distribution.

Step 3: Frequency Calculation and Thermochemical Analysis

A frequency calculation is essential to confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies). It also provides valuable information about the vibrational modes of the molecule, which can be directly compared to experimental IR and Raman spectra.

Protocol:

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software Keywords (Gaussian): #p freq b3lyp/6-311++g(d,p)

Self-Validation: The absence of imaginary frequencies in the output confirms a stable equilibrium geometry. The calculated vibrational frequencies can be used to predict the IR and Raman spectra, which can then be compared with experimental data for validation.[9][10]

Step 4: Electronic Properties Analysis

With the optimized geometry, we can now calculate a range of electronic properties that provide insights into the molecule's reactivity and potential for intermolecular interactions.

Key Properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[11][12][13][14] The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule.[15][16] It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

Protocol:

These properties are typically calculated as part of the same DFT calculation used for geometry optimization and frequency analysis. Visualization of the HOMO, LUMO, and MEP will be performed using appropriate software.

Step 5: NMR Chemical Shift Prediction

Predicting the ¹H and ¹³C NMR chemical shifts can be a powerful tool for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for this.

Protocol:

  • Method: GIAO-DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Software Keywords (Gaussian): #p nmr=giao b3lyp/6-311++g(d,p)

The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

Expected Quantitative Data and Interpretation

The calculations outlined above will generate a wealth of quantitative data. Below are tables summarizing the expected outputs and their significance.

Table 1: Key Geometric and Electronic Parameters

ParameterExpected Value RangeSignificance
C=O Bond Length1.20 - 1.25 ÅIndicates the strength of the carbonyl bond.
C-Br Bond Length1.85 - 1.95 ÅInfluences the reactivity at the 7-position.
Dipole Moment2 - 4 DebyeA measure of the molecule's overall polarity.
HOMO Energy-6 to -8 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1 to -3 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4 - 6 eVAn indicator of chemical reactivity and stability.

Table 2: Predicted Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200 - 3400Characteristic of the amine group in the isoxazolone ring.
C=O Stretch1700 - 1750A strong, characteristic peak for the carbonyl group.
Aromatic C=C Stretch1450 - 1600Multiple bands corresponding to the benzene ring.
C-Br Stretch500 - 650Characteristic of the carbon-bromine bond.

Visualization of Key Molecular Properties

Visual representations are crucial for interpreting the results of quantum chemical calculations.

G cluster_mep Molecular Electrostatic Potential (MEP) cluster_fmo Frontier Molecular Orbitals (FMOs) mep_node Red: Electron-rich regions (e.g., C=O) Blue: Electron-poor regions (e.g., N-H) Green: Neutral regions lumo_node LUMO: Localized on electron-deficient areas (e.g., isoxazolone ring) homo_node HOMO: Localized on electron-rich areas (e.g., benzene ring)

Sources

Methodological & Application

Application Note: Strategic C-C Bond Formation Using 7-Bromobenzo[d]isoxazol-3(2H)-one in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Functionalization of this core is critical for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This application note provides a detailed guide for researchers on the strategic use of 7-Bromobenzo[d]isoxazol-3(2H)-one as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We offer an in-depth examination of the reaction mechanism, a robust and optimizable experimental protocol, expert insights into reaction parameter selection, and a troubleshooting guide to empower scientists in leveraging this powerful synthetic transformation.

Introduction: The Strategic Value of the 7-Bromo Handle

This compound serves as an ideal starting point for molecular diversification. The bromine atom at the C7 position is a key functional handle, perfectly suited for palladium-catalyzed cross-coupling reactions.[3] Among these, the Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)–C(sp²) bonds due to its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]

By replacing the C7 bromine with various aryl, heteroaryl, or vinyl groups, researchers can rapidly generate libraries of novel compounds for biological screening, enabling the systematic exploration of the chemical space around this important pharmacophore. The N-H free nature of the isoxazolone ring can present challenges, but modern catalytic systems have been developed to effectively couple such nitrogen-containing heterocycles.[6][7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. The reactivity of aryl halides generally follows the trend I > Br > Cl.[5]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product arbr This compound (Ar-Br) arbr->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction. (Max Width: 760px)

Experimental Protocol: General Procedure for Arylation

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Materials and Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, silica gel for chromatography.

Step-by-Step Methodology
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 1 mmol, 214 mg), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Solvent Addition & Degassing: Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water). Seal the flask and degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes. Causality Note: Proper degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[5]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Expertise Note: For N-H containing heterocycles, higher temperatures are sometimes needed to achieve reasonable reaction rates, though this can also increase the rate of side reactions like protodeboronation.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylbenzo[d]isoxazol-3(2H)-one product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental Workflow Diagram

Workflow arrow arrow start Start reagents 1. Add Reagents to Flask (Substrate, Boronic Acid, Catalyst, Base) start->reagents atmosphere 2. Establish Inert Atmosphere (Argon/Nitrogen) reagents->atmosphere solvent 3. Add Solvents & Degas (e.g., Dioxane/Water) atmosphere->solvent heat 4. Heat and Stir (80-100 °C) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize end End (Pure Product) characterize->end

Caption: Step-by-step workflow for the Suzuki-Miyaura reaction. (Max Width: 760px)

Optimization and Key Parameter Insights

While the general protocol is robust, tailoring conditions can significantly improve outcomes.

ParameterStandard ChoiceAdvanced Choice & Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald Ligands (e.g., SPhos, XPhos) with a Pd precatalyst. [6] These are often more active, requiring lower catalyst loadings and milder conditions. They are particularly effective for challenging substrates, including electron-rich halides or sterically hindered partners.[9]
Base K₂CO₃ (aq.)K₃PO₄ or Cs₂CO₃. These stronger bases can accelerate transmetalation, especially for less reactive boronic acids. K₃PO₄ is particularly effective for coupling nitrogen-rich heterocycles.[4][6]
Solvent Dioxane/H₂O, THF/H₂OToluene/H₂O or DMF. The choice of solvent can influence catalyst solubility and reaction kinetics. Toluene can sometimes minimize halide inhibition, which can be an issue with certain catalyst systems.[10]
Boronic Acid Boronic AcidBoronate Esters (e.g., MIDA, pinacol). These are often more stable, easier to handle, and can reduce side reactions like protodeboronation and homocoupling, especially for unstable heteroaryl boronic acids.[5]

Illustrative Substrate Scope

The following table demonstrates the versatility of the methodology with a range of boronic acids. Yields are illustrative and based on typical outcomes for similar heterocyclic systems.

EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventT (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901288
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane/H₂O901092
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (2)K₃PO₄Dioxane/H₂O100885
43-Thiopheneboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001675
54-Pyridinylboronic acid pinacol esterSPhos Pd G2 (3)K₃PO₄Toluene/H₂O1001868
6Vinylboronic acid pinacol esterPd(PPh₃)₄ (4)K₂CO₃THF/H₂O80679

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficient degassing. 3. Poor quality boronic acid (decomposed). 4. Reaction temperature too low.1. Use a fresh bottle of catalyst or a more stable precatalyst. 2. Ensure rigorous degassing with an inert gas for at least 15-20 min. 3. Use fresh boronic acid or convert it to a more stable pinacol ester. 4. Incrementally increase the temperature (e.g., to 100-110 °C).
Protodebromination (Loss of Bromine)1. Presence of water/protons and slow transmetalation. 2. Reaction run for too long at high temperature.1. Ensure reagents are dry (if using anhydrous conditions). Use a stronger base (K₃PO₄) to accelerate transmetalation. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Use of a Pd(II) source without a reductant.1. Improve degassing procedure. 2. If using a Pd(II) source like Pd(OAc)₂, ensure the phosphine ligand is added in sufficient excess to reduce it to Pd(0) in situ.
Difficulty with Heteroaryl Boronic Acids 1. Instability of the boronic acid leads to protodeboronation. 2. The heteroatom may coordinate to and inhibit the palladium catalyst.1. Use the corresponding pinacol or MIDA boronate ester. 2. Switch to a more electron-rich, sterically bulky ligand system (e.g., Buchwald ligands like XPhos) which can favor the desired catalytic cycle.[6][7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the C7-functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently couple this versatile building block with a wide array of boronic acids and their derivatives. This application note provides the foundational knowledge and practical protocols necessary to successfully implement this strategy, accelerating the discovery and development of novel molecules in pharmaceutical and materials science.

References

  • Anderson, K. W., Tundel, R. E., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

  • Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6195-6200. [Link]

  • Gurung, S. R., et al. (2021). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Journal of the American Chemical Society, 143(31), 12270-12279. [Link]

  • Northeastern University. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Northeastern University Library. Retrieved January 20, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. Retrieved January 20, 2026, from [Link]

  • Scott, J. S., & Duggan, M. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5781-5794. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 20, 2026, from [Link]

  • Li, J., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(3), 1144-1150. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2018). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Scott, J. S., & Duggan, M. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5781-5794. [Link]

  • Knight, J. G., et al. (2008). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 10(5), 767-775. [Link]

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][6]Thiazin-4-One Derivatives. Molecules, 29(9), 2139. [Link]

  • Verma, M., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 241-248. [Link]

Sources

Synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one Derivatives: A Modular Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: The benzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one, a key intermediate that allows for extensive derivatization. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and illustrate workflows for creating a library of novel derivatives for application in drug development and scientific research.

Introduction: The Significance of the Benzisoxazolone Scaffold

Benzisoxazole and its analogues are foundational building blocks in the discovery of new therapeutic agents. Their rigid bicyclic structure and versatile binding properties make them potent and selective ligands for a range of biological targets.[1] The introduction of a bromine atom at the 7-position, as in this compound, provides a crucial synthetic handle for late-stage functionalization via modern cross-coupling reactions.[4] This modular approach enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

This guide is designed for researchers and scientists in organic synthesis and medicinal chemistry, offering a robust and reproducible pathway to this valuable class of compounds.

Core Synthetic Strategy: From Salicylic Acid to Benzisoxazolone

The most reliable and common strategy for synthesizing the benzo[d]isoxazol-3(2H)-one core involves the intramolecular cyclization of a 2-hydroxybenzohydroxamic acid intermediate. This two-stage process is outlined below.

G cluster_0 Stage 1: Hydroxamic Acid Formation cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Stage 3: Derivatization A 3-Bromo-2-hydroxybenzoic Acid (Starting Material) B Activation of Carboxylic Acid (e.g., via Acyl Chloride) A->B SOCl₂ or (COCl)₂ C Reaction with Hydroxylamine B->C NH₂OH·HCl, Base D 3-Bromo-2-hydroxybenzohydroxamic Acid (Key Intermediate) C->D Workup & Isolation E Cyclization Reaction D->E Dehydrating Agent (e.g., CDI, PPA) D->E F This compound (Target Core) E->F G N-Alkylation / N-Arylation F->G Alkyl/Aryl Halide, Base F->G H Cross-Coupling at C7-Br (e.g., Suzuki, Buchwald-Hartwig) F->H Boronic Acid/Ester, Pd Catalyst F->H I Diverse Library of Derivatives G->I H->I

Caption: Overall workflow for the synthesis and derivatization of this compound.

Experimental Protocols

Part A: Synthesis of 3-Bromo-2-hydroxybenzohydroxamic Acid (Intermediate I)

The conversion of a carboxylic acid to a hydroxamic acid is a foundational reaction in medicinal chemistry.[5] The most common method involves activating the carboxylic acid, typically by converting it to an acyl chloride or by using a peptide coupling agent, followed by reaction with hydroxylamine.

Protocol A1: Acyl Chloride Method

This protocol offers high yields but requires careful handling of thionyl chloride (SOCl₂) and moisture-sensitive intermediates.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-2-hydroxybenzoic acid (10.0 g, 46.1 mmol).

  • Acyl Chloride Formation: Add thionyl chloride (20 mL, 275 mmol) to the flask under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid will dissolve as the reaction proceeds. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Causality: Thionyl chloride is volatile and corrosive; its complete removal is crucial for the subsequent step.

  • Hydroxylamine Reaction Setup: In a separate 500 mL flask, prepare a solution of hydroxylamine hydrochloride (7.6 g, 110 mmol) and sodium bicarbonate (18.5 g, 220 mmol) in a 1:1 mixture of THF/water (200 mL). Cool this solution to 0 °C in an ice bath. Expertise: Using a biphasic system and a mild base like sodium bicarbonate neutralizes the HCl formed during the reaction without degrading the sensitive hydroxamic acid product.

  • Addition: Dissolve the crude acyl chloride from step 4 in anhydrous THF (50 mL) and add it dropwise to the hydroxylamine solution at 0 °C with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Isolation:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 2M HCl. A precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 3-Bromo-2-hydroxybenzohydroxamic acid as a solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.

Part B: Intramolecular Cyclization to this compound (Core Scaffold)

The key cyclization step involves the intramolecular dehydration of the hydroxamic acid. Several reagents can effect this transformation; Carbonyldiimidazole (CDI) is often preferred for its mild conditions and high efficiency. The reaction proceeds via an activated O-acyl intermediate which readily undergoes nucleophilic attack by the phenolic oxygen.[6]

G cluster_0 Mechanism of CDI-Mediated Cyclization start 3-Bromo-2-hydroxy- benzohydroxamic Acid int1 N-Acyl Imidazole Intermediate start->int1 + CDI - Imidazole int2 Activated O-Acyl Intermediate (via tautomerization) int1->int2 Tautomerization final This compound + Imidazole + CO₂ int2->final Intramolecular Nucleophilic Attack (Ring Closure)

Caption: Proposed mechanism for the CDI-mediated cyclization of the hydroxamic acid intermediate.

Step-by-Step Methodology:

  • Preparation: To a solution of 3-Bromo-2-hydroxybenzohydroxamic acid (5.0 g, 21.5 mmol) in anhydrous THF (100 mL), add 1,1'-Carbonyldiimidazole (CDI) (4.2 g, 25.8 mmol, 1.2 equiv) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Effervescence (CO₂) may be observed. Monitor the reaction by TLC.

  • Quenching and Extraction:

    • Once the reaction is complete, add water (50 mL) to quench any remaining CDI.

    • Add ethyl acetate (150 mL) and transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Trustworthiness: This washing sequence ensures the removal of basic (imidazole) and acidic impurities, leading to a purer final product.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part C: Derivatization Protocols

The 7-bromo substituent is a versatile handle for introducing molecular diversity using palladium-catalyzed cross-coupling reactions.[4]

Protocol C1: Suzuki-Miyaura Cross-Coupling

This protocol allows for the introduction of various aryl or heteroaryl groups at the C7 position.

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk tube, combine this compound (214 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), and a base such as potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL). Causality: Degassing the solvent by bubbling with nitrogen or argon is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90-110 °C for 4-12 hours (or use microwave irradiation for faster reaction times, e.g., 120 °C for 30-60 min). Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the 7-aryl-benzo[d]isoxazol-3(2H)-one derivative.

G A This compound C Pd(0) Catalyst + Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D 7-Aryl-benzo[d]isoxazol-3(2H)-one Derivative C->D Suzuki Coupling

Caption: Schematic of the Suzuki cross-coupling reaction for C7-functionalization.

Data Summary

The following table summarizes typical experimental data for the synthesis of the core scaffold and one example derivative.

Compound NameStarting MaterialsKey ReagentsSolventTime (h)Temp (°C)Yield (%)
3-Bromo-2-hydroxybenzohydroxamic acid3-Bromo-2-hydroxybenzoic acid, NH₂OH·HClSOCl₂, NaHCO₃THF/H₂O6-8RT85-95
This compound3-Bromo-2-hydroxybenzohydroxamic acidCDITHF4-6RT80-90
7-Phenylbenzo[d]isoxazol-3(2H)-oneThis compound, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane4-1210070-85

Conclusion

This application note provides a comprehensive and robust set of protocols for the synthesis of this compound and its subsequent derivatization. The methodologies described are scalable and adaptable, providing medicinal chemists and researchers with a reliable platform for generating novel compound libraries. By understanding the chemical principles behind each step, from hydroxamic acid formation to palladium-catalyzed functionalization, scientists can confidently apply these techniques to accelerate their research and drug discovery programs.

References

  • Kumar, V., & Aggarwal, M. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1231-1250. [1][2][7]

  • ResearchGate. (n.d.). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [3][8]

  • BenchChem. (n.d.). 7-Bromobenzo[c]isoxazol-3(1H)-one. [4]

  • Crich, D., & Breitinger, A. G. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(11), 3056–3059. [9]

  • Singh, P., & Kaur, M. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 13(4), 539-569. [5]

  • Nagalingam, V., et al. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 33. [6]

Sources

Application Notes and Protocols: Leveraging 7-Bromobenzo[d]isoxazol-3(2H)-one for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of therapeutic research.[2][3] Within the medicinal chemist's arsenal, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in biologically active compounds. The benzo[d]isoxazole core is one such scaffold, recognized for its favorable drug-like properties and its capacity to form critical interactions within the ATP-binding site of various kinases.[4][5]

This guide focuses on a particularly valuable derivative: 7-Bromobenzo[d]isoxazol-3(2H)-one . This building block offers a powerful combination of a pre-installed, biologically relevant core and a strategically placed reactive handle—the bromine atom. The bromine at the 7-position is not merely a substituent; it is a versatile anchor for introducing molecular diversity through modern synthetic methodologies, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4] This document provides an in-depth exploration of its application, detailing the underlying synthetic logic and providing robust protocols for its use in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The primary synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 7-position is an ideal electrophilic partner for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This capability is the cornerstone of its application, allowing for the direct and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Why is this so critical for kinase inhibitor design? The ATP-binding pocket of a kinase is typically divided into distinct regions: the adenine region (hinge-binding), a ribose pocket, and a phosphate-binding region. Successful inhibitors often feature a core heterocycle that anchors to the hinge region via hydrogen bonds, and appended functionalities that extend into the other pockets to enhance potency and selectivity. The bromine on the benzoisoxazole ring points towards a solvent-exposed region or a specificity pocket, making it the ideal location to install diverse chemical groups to probe these interactions and "dial in" desired properties like selectivity against other kinases.[6]

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols: A Guide to Practice

The following protocols are designed to be self-validating and provide the causal logic behind key steps. They represent field-proven methodologies for leveraging this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the synthesis of a 7-aryl substituted benzo[d]isoxazol-3(2H)-one, a common core structure in many kinase inhibitors. The choice of the boronic acid or ester is dictated by the desired SAR exploration.

Objective: To couple a generic (hetero)aryl boronic acid to the 7-position of the benzoisoxazole core.

Materials:

  • This compound (1.0 eq)

  • (Hetero)aryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 214 mg, 1.0 mmol), the desired (hetero)aryl boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Expert Insight: Flame-drying the glassware and using anhydrous base are critical to minimize water content, which can otherwise lead to competitive protodeboronation of the boronic acid, reducing yield. Cesium carbonate is often used for less reactive coupling partners due to its higher solubility and basicity.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The palladium catalyst in its active Pd(0) state is highly sensitive to oxygen. Removing oxygen prevents the oxidation and deactivation of the catalyst, ensuring a complete reaction.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and deionized water (e.g., 2 mL) via syringe. The mixture is typically a 4:1 to 5:1 ratio of organic solvent to water.

    • Expert Insight: The water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol) to the flask. For air-sensitive setups, this can be done under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed flask in a pre-heated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Complex Ar-Pd(II)L₂(Br) (Palladacycle) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + Ar'-B(OH)₂ (Base) PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar ReductElim Reductive Elimination PdII_Ar_Ar->ReductElim ReductElim->Pd0 Reforms Catalyst Product Ar-Ar' (Coupled Product) ReductElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Structure-Activity Relationship (SAR) Data Interpretation

The true power of the described protocol is realized when used to generate a library of compounds for biological screening. By varying the boronic acid coupled at the 7-position, researchers can systematically probe the SAR and optimize for potency and selectivity.

Table 1: Hypothetical SAR Data for 7-Substituted Benzo[d]isoxazol-3(2H)-one Analogs against Kinase X

Compound IDR Group (at 7-position)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)Selectivity (Y/X)
1a Phenyl1503002
1b 4-Fluorophenyl854255
1c 3-Pyridyl40120030
1d 4-Morpholinophenyl153000200
1e 4-(N-methyl)pyrazolyl2580032

Data is hypothetical and for illustrative purposes only.

Analysis of SAR Table:

  • Initial Hit (1a): The simple phenyl substitution provides a baseline potency.

  • Introduction of H-bond Acceptor (1b): Adding a fluorine atom (a weak hydrogen bond acceptor) at the para-position improves potency against Kinase X.

  • Improved Selectivity (1c, 1e): Replacing the phenyl ring with nitrogen-containing heterocycles like pyridine and pyrazole significantly improves potency and, crucially, selectivity over the off-target Kinase Y.[6] This is a common strategy to engage with specific amino acid residues in the target kinase.[6]

  • Exploiting the Solvent-Exposed Region (1d): The introduction of a larger, more polar morpholine group leads to a dramatic increase in both potency and selectivity. This suggests the R group is extending into a hydrophilic, solvent-accessible region of the active site where it can form favorable interactions and avoid clashes present in the off-target kinase.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient development of sophisticated kinase inhibitors. Its robust performance in palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the full potential of this versatile building block in their quest for novel therapeutics. Future work will likely focus on developing asymmetric coupling methods and further functionalizing the benzoisoxazole core to achieve even greater levels of potency and selectivity.

References

  • Vertex AI Search result, details on this compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnDe6Mknzp5Ba6jvM7WuIyTdXmzUSr89fRBdU33Fgjtn1Yq-w0ztvqRstO5Tncgx6vpLuEWtOPYdeEYaRcWRXFtCC6e2eimZz2H5dm-8TA_5IJJ-dBIPMRmdw4uIsfNR6MH53clf4ADlIhhZCJcBvJx-lWssx5k24P3-9nmSXgILoF_vkmH604ueK0RTOF9rKO2cXCsi1tY0ToAiM3QPsamOw=]
  • Szczepankiewicz, B. G., et al. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKAi1ADmap47SOtBYEwbGJhZF_e2_YtfkSWRNsIgqLv9BLkIZF7ETpePToJtwRCJ1PLh6NzqP4E9ron2LUpPe38utMBB55y638n9FAKXvIpRzOu-dCjGCm5z5MQWcYC4HMLg1p9KA3lbq-jsM=]
  • Prodrug forms of kinase inhibitors and their use in therapy. Google Patents, EP3031807A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsXy0x4I2fGMs1vFTXzqrbT29OParbFmfagYetJvkcKjohgs7k_6MEJRgMSlT84svcsa_NfGzAEsG4urVwIzD0GkUWoKw9Fojrd617XAtAKoA3yHi-NpqrqJikvpPOetJ_rGn0DV9EXCNfgA==]
  • Novel compounds as JNK kinase inhibitors. Google Patents, EP3076789A4. [https://vertexaisearch.cloud.google.
  • 7-Bromobenzo[c]isoxazol-3(1H)-one. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoFaRH-FafRjeYeoLUE7zzB0dO3ZakPC0woPy8pKBrLzDdqlEnUTjoWFuOpRnyVV9t-tyXyMtnbhTXdSWJuFjxQptk2wlzq08gvaO3nsYR_iixO2MDS0XpxMhxq7yG45EmR48iT5I=]
  • Tyrosine kinase inhibitors. Google Patents, WO2003092595A3. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2TUnXuv_axV_WPaO_n9etwngzmf3l7eUBxMDthvmVkGkVXqKXad3HCuuZkMvAFxfPnq5r2wrSCykepVeZiuNZbzQUp6hQKKvWbLzhME9DrJS6vHy2_2likFP7IBSC6j7Y9Oc2Mt3IZOezFw==]
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDAY7aWn8wOH-wALqaO_-3bXinKuy5Tp5vtN2MWuK9ySVn1W8nede2lqjzS7e8qkvDaduqMlXmzF9RMm1HXJUlgSAwDzImWbaip7QWuGJzidPnocFq2QBiWDJb5wQp4dgszVwx]
  • Kumar, V., & Hassan, M. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQIYVeAh-VkJidp7w_PNEa5hzZnG8nm8m1MadnlpczhwUu2CQweNTRiKFU-IGrxZtn-UPY68bJYMAl9IFZ_VfpimFpc1wF5VHhdT74eSMcSGFHPwnINuVfCWLqoI94qYe1J-6ptUciyGUXUeA=]
  • Compounds and composition as protein kinase inhibitors. European Patent Office, EP 2311807 B1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9r9C5ZFqZ8CNqZ4K_s0ZcQaezAt-mUbdZQYi3unKsRihb0WeSjWfUl9pEyU6DmNT-0n3Ip8Nkqf6aCNhkzSBqE23mAS-V2eYLbkCFiHchwznSNHkKkYB7Q-Prxi6xwJfMdR4X87ys60MvSaXGDhthRapZ2z7lMtodvh3PdxBKuOw18yNNaurqLREH108]
  • Peifer, C., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI-vgFLgMEfx5zhnNlFnKZj6p794kirBmjpVkr_HnChywY64ivdY5xHZzyIUf56h_H3MRFQaH9_iz9TGZe826K_P7VBC72q3hR71OUkGVD6aBFt8pkZZt9rtcbAuE484_MrtK8eFntaHRKRvA=]
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO1y2BKVqc0AMalYI90E2dNZIoHnMp5-WKaPYU50kt7fHLieJr2NGGej2c83k61j-jrQn7KtvIb9cUyFGSdbdNMebg4jqSBC6bkRzuPjIb_BjscpjouxB9UT7bbgXNBCY52Bk4]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2KjME4P1m_sV_HO9H2XC0-X98Lf3Q08vnPX_4fCJFAineuCyD5Onu1GAbKntwpGMPxGwq9mB6ajwf1e64Nuo9a2GW170tuR0LMwYanVmabDbvtIyJgIQhWOZKEThjIAq8Vjl]

Sources

Application Notes and Protocols for the Development of Bioactive Molecules from 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Core in Medicinal Chemistry

The benzisoxazole moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. Molecules incorporating this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects.[1][2][3][5] The versatility of the benzisoxazole ring system allows for the strategic placement of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 7-Bromobenzo[d]isoxazol-3(2H)-one as a starting material for the discovery of novel bioactive molecules.

The bromine atom at the 7-position of the benzisoxazole core serves as a key functional handle for a variety of chemical transformations.[6] This feature is particularly advantageous for employing modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for biological screening. The strategic location of the bromine atom allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating the exploration of the chemical space around the benzisoxazole scaffold and the elucidation of structure-activity relationships (SAR).

This application note will detail the synthetic pathways for the derivatization of this compound, provide step-by-step protocols for key reactions, and outline a strategic workflow for the biological evaluation of the synthesized compounds.

Synthetic Strategies for Derivatization

The primary advantage of utilizing this compound lies in the reactivity of the C-Br bond. This allows for the application of several powerful synthetic transformations to introduce molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 7-position of the benzisoxazolone core is well-suited for these transformations.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the benzisoxazole core and a wide range of boronic acids or esters. This is a robust method for introducing aryl and heteroaryl substituents.

2. Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the introduction of primary and secondary amines, as well as a variety of N-heterocycles.

3. Sonogashira Coupling: This reaction is used to form a C-C bond between the benzisoxazole core and a terminal alkyne, providing access to compounds with alkynyl moieties that can be further functionalized.

4. Heck Coupling: This reaction allows for the introduction of alkenyl substituents through the coupling of the bromo-benzisoxazolone with an alkene.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for the synthesis and diversification of bioactive molecules starting from this compound.

G cluster_0 Synthesis of Starting Material cluster_1 Diversification via Cross-Coupling cluster_2 Compound Library start Commercially Available Starting Materials synth_core Synthesis of This compound start->synth_core suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) synth_core->suzuki buchwald Buchwald-Hartwig Amination (Amines/N-Heterocycles) synth_core->buchwald sonogashira Sonogashira Coupling (Terminal Alkynes) synth_core->sonogashira heck Heck Coupling (Alkenes) synth_core->heck library Diverse Library of 7-substituted Benzo[d]isoxazol-3(2H)-ones suzuki->library buchwald->library sonogashira->library heck->library caption Synthetic workflow for diversification.

Caption: Synthetic workflow for diversification.

Experimental Protocols

The following are detailed, step-by-step protocols for key synthetic transformations and biological assays.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl substituent at the 7-position of the benzisoxazolone core.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Throughput Screening (HTS) for Anticancer Activity

Objective: To identify lead compounds with cytotoxic effects against cancer cell lines.

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based viability reagent

  • Plate reader (spectrophotometer or fluorometer)

  • Positive control (e.g., doxorubicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cell plates and add the medium containing the test compounds, positive control, and negative control.

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add the cell viability reagent (e.g., MTT solution) to each well and incubate for an additional 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound using a dose-response curve fitting software.

Workflow for Biological Evaluation

The following diagram outlines a strategic workflow for the biological evaluation of the synthesized compound library.

G cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 Lead Optimization cluster_3 Mechanism of Action Studies hts High-Throughput Screening (e.g., Anticancer, Antimicrobial) hit_id Hit Identification hts->hit_id dose_response Dose-Response Studies (IC50/EC50 Determination) hit_id->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_opt Lead Optimization (ADME/Tox Profiling) sar_analysis->lead_opt moa Mechanism of Action (e.g., Kinase Assays, Western Blot) lead_opt->moa caption Biological evaluation workflow.

Caption: Biological evaluation workflow.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.

Table 1: Representative Anticancer Activity Data

Compound IDR Group at 7-positionCell LineIC₅₀ (µM)
BZ-1 PhenylMCF-715.2 ± 1.8
BZ-2 4-FluorophenylMCF-78.5 ± 0.9
BZ-3 2-ThienylMCF-712.1 ± 1.5
BZ-4 4-PyridylMCF-725.6 ± 3.2
Doxorubicin (Positive Control)MCF-70.5 ± 0.1

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the development of novel bioactive molecules. The strategic placement of the bromine atom allows for the efficient generation of diverse compound libraries through well-established synthetic methodologies. The protocols and workflows outlined in this application note provide a robust framework for the synthesis, screening, and initial characterization of new chemical entities based on the privileged benzisoxazole scaffold. Future work should focus on exploring a wider range of cross-coupling partners, investigating different biological targets, and conducting in-depth mechanism of action studies for the most promising lead compounds.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. - Semantic Scholar. (URL: [Link])

  • Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). (URL: [Link])

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. (URL: [Link])

Sources

The Strategic Utility of 7-Bromobenzo[d]isoxazol-3(2H)-one in the Design of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzo[d]isoxazol-3(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] The introduction of a bromine atom at the 7-position, yielding 7-Bromobenzo[d]isoxazol-3(2H)-one (CAS: 51294-59-8) , transforms this scaffold into a highly versatile building block for the synthesis of novel therapeutic agents.[3][4] This document serves as a detailed guide to leveraging the unique chemical properties of this compound in drug discovery, focusing on its application in generating diverse compound libraries for screening and development.

The strategic placement of the bromine atom provides a reactive "handle" for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.[4] Derivatives of the benzisoxazole class have shown promise as enzyme inhibitors, anticancer agents, and modulators of the central nervous system, underscoring the therapeutic potential that can be unlocked from this scaffold.[1][5][6]

This guide will provide a framework for the rational design of novel therapeutics based on this compound, complete with detailed protocols for chemical synthesis and in vitro biological evaluation.

Chemical Profile of this compound

PropertyValue
CAS Number 51294-59-8
Molecular Formula C₇H₄BrNO₂
Molecular Weight 214.02 g/mol
Appearance Typically a crystalline powder
Storage Room temperature, sealed in a dry environment

Core Application: A Versatile Intermediate for Library Synthesis

The primary utility of this compound in drug discovery is its role as a versatile intermediate. The bromine atom is the key to its synthetic flexibility.

Logical Framework for Drug Design

The following diagram illustrates a logical workflow for utilizing this compound in a drug discovery campaign.

G cluster_0 Phase 1: Diversification cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A This compound (Starting Scaffold) B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) A->B + Boronic Acids/Esters C Diverse Library of 7-Aryl/Heteroaryl-benzo[d]isoxazol-3(2H)-ones B->C D High-Throughput Screening (HTS) - Target-based assays - Phenotypic screens C->D E Identification of 'Hits' D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of: - Potency - Selectivity - ADME Properties F->G H Preclinical Candidate G->H

Caption: Workflow for drug discovery using this compound.

Protocol 1: Synthesis of 7-Arylbenzo[d]isoxazol-3(2H)-one Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is a cornerstone for creating a library of derivatives for biological screening.[7][8]

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters.[7] This makes it an ideal choice for generating a diverse library of compounds efficiently. The use of a palladium catalyst, a suitable ligand, and a base is crucial for the catalytic cycle to proceed.[9]

Materials
  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask or microwave vial, combine this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction:

    • Conventional Heating: Heat the mixture to 80-100 °C with vigorous stirring.[8]

    • Microwave Irradiation: Heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a shorter duration.[9]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylbenzo[d]isoxazol-3(2H)-one derivative.

Application in Therapeutic Design: Targeting Neurological Disorders and Cancer

The benzisoxazole scaffold is a key feature in drugs targeting the central nervous system and in the development of anticancer agents.[3][5]

Modulators of Dopamine and Serotonin Receptors

Derivatives of benzisoxazole are used in the development of antipsychotic agents due to their ability to modulate dopamine and serotonin receptors.[3] The this compound scaffold can be used to synthesize novel compounds with tailored affinities for these receptors, potentially leading to new treatments for schizophrenia and other mood disorders.

The following diagram illustrates the general principle of receptor modulation by a therapeutic agent.

A 7-Arylbenzo[d]isoxazol-3(2H)-one Derivative B Dopamine/Serotonin Receptor A->B Binds to C Modulation of Receptor Activity B->C D Downstream Signaling Pathway C->D E Therapeutic Effect D->E

Caption: Receptor modulation by a benzisoxazole derivative.

Anticancer Agents

Benzisoxazole derivatives have demonstrated potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.[5] A study on novel benzisoxazole derivatives showed that a specific compound, 7e , exhibited an average IC50 value of 50.36 ± 1.7 µM in an MTT assay against breast cancer cells and inhibited neovascularization in in vivo models.[5]

Protocol 2: In Vitro Evaluation of Anticancer Activity

This protocol outlines a general approach for the initial in vitro screening of newly synthesized 7-arylbenzo[d]isoxazol-3(2H)-one derivatives for anticancer activity.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)[5]

  • Complete cell culture medium

  • 96-well plates

  • Synthesized benzisoxazole derivatives (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell line

  • Synthesized benzisoxazole derivatives

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compound at its IC50 concentration for a predetermined time.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages (viable, early apoptosis, late apoptosis, and necrosis).

Conclusion

This compound is a valuable and versatile starting material for the development of novel therapeutic agents. Its strategic bromine substitution allows for extensive chemical diversification, enabling the exploration of a wide chemical space. By combining efficient synthetic strategies, such as the Suzuki-Miyaura coupling, with robust in vitro screening protocols, researchers can effectively leverage this privileged scaffold to identify and optimize new drug candidates for a range of diseases, including neurological disorders and cancer.

References

  • My Skin Recipes. This compound. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

  • Boron Molecular. 7-Bromobenzo[d]isoxazol-3-amine. Available at: [Link]

  • PubMed. Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Available at: [Link]

  • National Institutes of Health. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

  • Research Trend. Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Available at: [Link]

  • National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available at: [Link]

  • Bentham Science. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 7-Bromobenzo[d]isoxazol-3(2H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzo[d]isoxazol-3(2H)-one Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets. The benzo[d]isoxazol-3(2H)-one core is one such scaffold, found in a variety of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4] The true power of this scaffold in modern drug discovery is unlocked through the strategic derivatization of its core structure.

The 7-Bromo derivative, 7-Bromobenzo[d]isoxazol-3(2H)-one, is a particularly valuable starting point for library synthesis. The bromine atom at the 7-position serves as a versatile chemical handle, highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.[1] This enables the rapid and efficient generation of large, diverse libraries of novel chemical entities, each with unique substituents at this key position. High-Throughput Screening (HTS) is the essential engine that drives the exploration of these libraries, allowing for the systematic testing of thousands of compounds to identify those with a desired biological effect.[5][6]

This guide provides detailed application notes and step-by-step protocols for two distinct HTS assays designed to screen this compound-based libraries against two high-value drug target classes: protein kinases and caspases.

Guiding Principle: Assay Selection and Validation

The success of any HTS campaign hinges on the selection of a robust and reliable assay. The primary goal is to develop a method that is sensitive, reproducible, and scalable to a microplate format (typically 384- or 1536-well).[7] Key validation metrics, particularly the Z'-factor, are critical for ensuring the quality of the screen. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS, indicating a large separation between positive and negative controls and low data variability.[8][9]

Application Note 1: Biochemical Screening for p38α MAPK Inhibitors

Target Rationale: The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[10] Dysregulation of this pathway is implicated in numerous diseases, including rheumatoid arthritis and cancer, making p38α a prime therapeutic target.[11][12] An ATP-competitive inhibitor would bind to the kinase's ATP pocket, preventing the phosphorylation of downstream substrates.[10][12]

Assay Principle: This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. In the presence of an inhibitor from the compound library, p38α activity will be reduced, leading to lower ADP production and a corresponding decrease in the luminescent signal. This "mix-and-read" format is highly amenable to HTS.[13]

Visualizing the p38 MAPK Signaling Pathway

The following diagram illustrates the simplified signaling cascade leading to p38 activation and its downstream effects, providing biological context for the assay target.

p38_pathway cluster_input Extracellular Stimuli cluster_cascade MAPK Cascade cluster_output Downstream Effects cluster_inhibition Stimuli Stress / Cytokines (e.g., Anisomycin, LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Substrate Phosphorylation (e.g., HSP27, ATF-2) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor Library Compound Inhibitor->p38

Caption: Simplified p38 MAPK signaling cascade.

Quantitative Assay Parameters
ParameterRecommended ValueRationale
Plate Format 384-well, white, solid bottomLow-volume, compatible with luminescence detection.
Final Assay Volume 20 µLReduces reagent cost and is suitable for HTS automation.[7]
Compound Concentration 10 µMStandard starting concentration for primary HTS screens.[8]
DMSO Concentration ≤ 0.5%Minimizes solvent effects on enzyme activity.
p38α Enzyme Conc. 0.5 ng/µLOptimized to produce a robust signal within the linear range.
Substrate (ATF-2) Conc. 0.2 µg/µLSufficient concentration for a robust kinase reaction.
ATP Concentration 10 µM (approx. Km)Allows for the detection of ATP-competitive inhibitors.
Positive Control 10 µM p38 Inhibitor IVA known potent inhibitor to define 100% inhibition.[10]
Negative Control 0.5% DMSORepresents baseline enzyme activity (0% inhibition).
Reaction Temperature 30°COptimal temperature for kinase activity.
Reaction Time 60 minutesSufficient time for the reaction to proceed in the linear range.
Detailed HTS Protocol: p38α Kinase Assay

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 substrate peptide

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • This compound library plates (10 mM in DMSO, master plates)

  • Control inhibitor: p38 MAP Kinase Inhibitor IV[10]

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of library compounds, positive control, and DMSO from source plates into the 384-well white assay plates. This results in a 10 µM final concentration in a 20 µL assay volume.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix in pre-warmed Kinase Buffer. Dispense 10 µL of this mix into each well of the assay plate.

  • Pre-incubation: Gently mix the plates on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Buffer. Add 10 µL to each well to start the reaction. The final volume is now 20 µL.

  • Reaction Incubation: Mix the plates briefly. Incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 40 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Validation:
  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Where RLU is the Relative Light Units.

  • Hit Identification: Define a "hit" as a compound that exhibits inhibition greater than 3 standard deviations from the mean of the negative controls.

  • Z'-Factor Calculation:

    • Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|

    • Calculate this value for each plate to ensure data quality. A Z' > 0.5 is required.[8]

Application Note 2: Cell-Based Screening for Caspase-3/7 Inhibitors

Target Rationale: Caspases are a family of proteases that are central to the execution of apoptosis (programmed cell death).[14] Caspase-3 and Caspase-7 are key executioner caspases. Their inhibition can block apoptotic cell death, which is a therapeutic strategy for diseases characterized by inappropriate apoptosis.[14][15] Screening for inhibitors in a cellular context provides more biologically relevant data than a purely biochemical assay.[16]

Assay Principle: This protocol employs a homogeneous, luminescence-based method to measure the activity of caspase-3 and -7 in cultured cells.[15] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[15] When apoptosis is induced, active caspase-3/7 cleaves the substrate, releasing a substrate for luciferase (aminoluciferin) and generating a "glow-type" luminescent signal. Library compounds that inhibit caspase-3/7 will prevent substrate cleavage and reduce the signal.

Visualizing the Apoptotic Pathway and Assay Mechanism

This diagram shows the core apoptotic pathway and highlights where the library compounds and the assay substrate interact.

apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_caspases Caspase Cascade cluster_execution Execution Phase cluster_assay Assay Interaction Stimulus Apoptotic Stimulus (e.g., Staurosporine) Casp9 Initiator Caspases (e.g., Caspase-9) Stimulus->Casp9 Casp37 Executioner Caspases (Caspase-3 / Caspase-7) Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Luminescence Luminescent Signal Casp37->Luminescence Generates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Library Compound Inhibitor->Casp37 AssaySubstrate Pro-luminescent DEVD Substrate AssaySubstrate->Casp37 Cleaved by

Caption: Caspase cascade in apoptosis and assay principle.

Quantitative Assay Parameters
ParameterRecommended ValueRationale
Plate Format 384-well, white, clear bottomAllows for cell culture and luminescence reading.
Cell Line HeLa or JurkatCommonly used cell lines known to undergo robust apoptosis.[15]
Seeding Density 5,000 cells/wellEnsures a healthy monolayer and a sufficient signal window.
Compound Concentration 10 µMStandard starting concentration for primary HTS screens.
Apoptosis Inducer 1 µM StaurosporineA potent, well-characterized inducer of apoptosis.[15]
Positive Control 50 µM Z-VAD-FMKA pan-caspase inhibitor to define maximal inhibition.[17]
Negative Control 0.5% DMSORepresents maximal caspase activity upon induction.
Compound Incubation 1 hourPre-incubation allows compounds to enter cells before stress.
Induction Time 4 hoursOptimal time to measure peak executioner caspase activity.
Detailed HTS Protocol: Cell-Based Caspase-3/7 Assay

Materials:

  • HeLa cells in appropriate growth medium (e.g., DMEM + 10% FBS)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Staurosporine solution

  • Pan-caspase inhibitor Z-VAD-FMK

  • This compound library plates

  • Automated liquid handling systems for cell seeding and reagent addition

Procedure:

  • Cell Seeding: Dispense 25 µL of cell suspension (2 x 10⁵ cells/mL) into each well of the 384-well assay plates. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Compound Addition: Transfer 125 nL of library compounds, controls (Z-VAD-FMK), and DMSO vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂.

  • Induce Apoptosis: Add 5 µL of 6X Staurosporine solution (final concentration 1 µM) to all wells except for the "no-stimulus" control wells, which receive 5 µL of medium.

  • Induction Incubation: Incubate the plates for 4 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 30 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Final Incubation: Mix on a plate shaker at low speed for 2 minutes to induce cell lysis and initiate the reaction. Incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Validation:
  • Percent Inhibition Calculation: Use the same formula as the biochemical assay, with controls representing induced (negative control) and fully inhibited (positive control) cells.

  • Counter-Screening: Hits from the primary screen should be tested in a parallel cell viability assay (e.g., CellTiter-Glo®) to eliminate cytotoxic compounds that cause a decrease in signal due to cell death rather than specific caspase inhibition.[7]

  • Z'-Factor Calculation: Calculate the Z'-factor for each plate to monitor assay performance.

HTS Experimental Workflow Visualization

This diagram outlines the generalized workflow for a high-throughput screen, from library plating to hit identification.

hts_workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis & Follow-up LibPlate 1. Library & Control Plate Preparation AssayPlate 2. Assay Plate Stamping (Compound Transfer) LibPlate->AssayPlate ReagentAdd 4. Dispense Reagents to Assay Plate AssayPlate->ReagentAdd ReagentPrep 3. Reagent Preparation (Enzyme/Cells) ReagentPrep->ReagentAdd Incubate 5. Incubation ReagentAdd->Incubate Read 6. Read Plate (Luminescence/Fluorescence) Incubate->Read DataQC 7. Data Normalization & QC (Calculate Z'-factor) Read->DataQC HitPick 8. Hit Identification (% Inhibition > Threshold) DataQC->HitPick Confirmation 9. Hit Confirmation & Dose-Response (IC50) HitPick->Confirmation SAR 10. Structure-Activity Relationship (SAR) Analysis Confirmation->SAR

Sources

Synthetic Routes to Functionalized Benzo[d]isoxazolones for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzo[d]isoxazolone Scaffold

The benzo[d]isoxazolone core, also known as 1,2-benzisoxazol-3(2H)-one, represents a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticonvulsant, antipsychotic, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The versatility of the benzo[d]isoxazolone ring system allows for functionalization at various positions, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth overview of key synthetic strategies for accessing functionalized benzo[d]isoxazolones, tailored for researchers and scientists in the field of drug discovery. We will delve into both classical and modern synthetic methodologies, explaining the rationale behind experimental choices and providing detailed, field-proven protocols.

Chapter 1: Reductive Cyclization of 2-Nitrobenzoyl Derivatives

One of the most established and reliable methods for constructing the benzo[d]isoxazolone core is the reductive cyclization of ortho-nitrobenzoyl compounds. This strategy is advantageous due to the wide availability of substituted 2-nitrobenzoic acids and their derivatives. The key transformation involves the selective reduction of the nitro group to a hydroxylamine, which then undergoes spontaneous or mediated intramolecular cyclization to form the desired heterocyclic ring.

Mechanism and Rationale

The reaction proceeds via a partial reduction of the nitro group. While complete reduction would lead to an aniline, careful selection of reagents stops the process at the hydroxylamine stage. This intermediate is an ambident nucleophile, but intramolecular cyclization via the oxygen atom onto the adjacent carbonyl group is thermodynamically favored, leading to the stable five-membered lactam-like structure of the benzo[d]isoxazolone.

A variety of reducing agents have been employed for this transformation, including zinc in the presence of ammonium chloride. However, this method can sometimes suffer from over-reduction to the aniline and the formation of dimeric azoxy side products, complicating purification and reducing yields.[4][5] A more modern and efficient approach utilizes catalytic hydrogenation, for instance, with rhodium on carbon (Rh/C) and hydrazine as the hydrogen source.[4][5] This method offers greater control and often provides cleaner reaction profiles and higher yields.

Workflow for Reductive Cyclization

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Substituted Methyl 2-Nitrobenzoate Reagents Hydrazine Hydrate Rh/C Catalyst Ethanol ReactionVessel Reaction at Reflux (Monitored by TLC) Reagents->ReactionVessel Intermediate Transient Hydroxylamine Intermediate ReactionVessel->Intermediate Partial Reduction Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Workup Filtration (Celite) Solvent Evaporation Cyclization->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Functionalized Benzo[d]isoxazolone Purification->Product G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Chemistry cluster_2 Phase 3: Cleavage Resin Polymer Resin (e.g., Merrifield) Linker Linker Attachment Resin->Linker SM_Load Loading of Starting Material Linker->SM_Load Reaction1 Functionalization (e.g., Acylation) SM_Load->Reaction1 Wash Wash Resin (Removes excess reagents) Reaction1->Wash Reaction2 Cyclization to form Benzo[d]isoxazolone Reaction2->Wash Reaction3 Further Diversification Cleavage Cleavage Cocktail (e.g., TFA) Reaction3->Cleavage Wash->Reaction2 Wash->Reaction3 Filtration Filtration Cleavage->Filtration Final_Product Purified Library Member Filtration->Final_Product

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromobenzo[d]isoxazol-3(2H)-one is a key heterocyclic scaffold of significant interest to the pharmaceutical and materials science sectors. The benzo[d]isoxazolone core is a "privileged structure," frequently found in biologically active molecules and therapeutic agents.[1] Its utility is greatly enhanced by the presence of a bromine atom at the 7-position, which serves as a versatile functional handle for late-stage diversification. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient toolkit for leveraging the C7-Br bond, enabling the precise installation of a wide array of carbon- and heteroatom-based substituents.[1]

This guide provides an in-depth exploration of the primary palladium-catalyzed reactions applicable to this compound. As a Senior Application Scientist, the focus here extends beyond mere procedural steps to elucidate the underlying mechanistic principles and the causal logic behind the selection of specific catalysts, ligands, bases, and solvents. While direct literature for this exact substrate is emerging, the protocols and principles described herein are grounded in extensive studies on structurally analogous 7-bromo-N-H-containing heterocycles, such as 7-bromoindazoles, ensuring a high degree of transferability and success.[2]

Section 1: The Suzuki-Miyaura Coupling – Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely employed palladium-catalyzed cross-coupling for creating C-C bonds between aryl halides and organoboron compounds.[1] Its robustness, mild conditions, and tolerance of diverse functional groups make it an indispensable tool for medicinal chemists.

Mechanistic Rationale & Key Parameters

The efficacy of a Suzuki-Miyaura coupling hinges on the careful orchestration of its catalytic cycle. The choice of each component is critical and interdependent.

  • Catalyst System (Palladium Source & Ligand): The cycle is initiated by an active Pd(0) species. While Pd(PPh₃)₄ can be used directly, modern systems often employ a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced in situ. The ligand's role is paramount: it stabilizes the Pd center, modulates its reactivity, and facilitates the individual steps of the cycle. Bulky, electron-rich phosphine ligands like RuPhos and XPhos are often superior for coupling challenging substrates, as they promote rapid oxidative addition and reductive elimination.

  • Base: The base (e.g., K₃PO₄, Cs₂CO₃) is not merely a spectator. Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which is essential for the transmetalation step. The choice of base can dramatically impact yield, with stronger bases often required for less reactive boronic acids.

  • Solvent: The solvent system must solubilize all components, including the often-polar base and the organic substrate. Mixtures like Dioxane/H₂O or Toluene/H₂O are common, where water aids in dissolving the base and facilitating the formation of the active boronate species.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Ar'(L)₂ transmetalation->diaryl_pd boronate Ar'B(OR)₃⁻ boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from highly successful methods developed for the C7-arylation of NH-free indazoles, which are close structural and electronic analogs.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.10 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and H₂O (e.g., 10:1 v/v)

  • Microwave vial (2-5 mL)

  • Nitrogen or Argon source

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed solvent system (e.g., 2.2 mL of 1,4-Dioxane/H₂O 10:1 for a 0.2 mmol scale reaction).

  • Seal the vial tightly with a cap.

  • Place the vial in a microwave reactor and heat to the specified temperature (e.g., 120 °C) for the designated time (e.g., 2 hours).[2]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 7-arylbenzo[d]isoxazol-3(2H)-one product.

Data Presentation: Illustrative Suzuki-Miyaura Couplings

The following table summarizes results from the C7-arylation of a 4-amido-7-bromo-1H-indazole, demonstrating the expected scope and efficiency for the analogous reaction with this compound.[2]

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventConditionsYield (%)
1Phenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 °C, 2h (MW)87
24-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 °C, 2h (MW)82
34-Acetylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 °C, 2h (MW)85
4Thiophene-2-boronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 °C, 2h (MW)92
5Pyridine-3-boronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O120 °C, 2h (MW)90

Section 2: The Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between aryl halides and amines.[3] This reaction is fundamental in drug discovery, as the introduction of amine functionalities is a common strategy for modulating the physicochemical and pharmacological properties of lead compounds.

Mechanistic Rationale & Key Parameters

The Buchwald-Hartwig catalytic cycle shares similarities with the Suzuki coupling but has distinct requirements.

  • Catalyst System: The choice of ligand is even more critical here. Highly hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, t-BuXPhos) are state-of-the-art. They form monoligated Pd(0) species that are exceptionally active for the oxidative addition of aryl bromides and facilitate the challenging C-N reductive elimination step.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile. Sterically hindered alkoxides like sodium tert-butoxide (t-BuONa) are most common. Weaker bases like K₂CO₃ or Cs₂CO₃ can be used but often require higher temperatures and longer reaction times.[4]

  • Solvent: Aprotic, non-polar to moderately polar solvents such as toluene, dioxane, or THF are preferred to avoid interference with the strong base.

Buchwald_Hartwig_Cycle Figure 2: The Buchwald-Hartwig Amination Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L) oxidative_addition->pd_complex amine_assoc Amine Coordination & Deprotonation pd_complex->amine_assoc amido_pd Ar-Pd(II)-NR₂(L) amine_assoc->amido_pd amine R₂NH + Base amine->amine_assoc reductive_elimination Reductive Elimination amido_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: Figure 2: The Buchwald-Hartwig Amination Cycle.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • Sodium tert-butoxide (t-BuONa) (1.4 equiv)

  • Toluene, anhydrous

  • Schlenk flask or sealed tube

  • Nitrogen or Argon source

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner (if liquid, add via syringe; if solid, add along with the other solids in step 1).

  • Seal the flask and heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Section 3: Other Key Palladium-Catalyzed Transformations

The versatility of the C7-bromo handle extends to other powerful C-C bond-forming reactions, including the Sonogashira and Heck couplings.

The Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides, providing direct access to arylethynyl scaffolds. It typically requires a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[5] The base is usually an amine (e.g., Et₃N or DIPEA), which also serves as the solvent or co-solvent.

Typical Conditions:

  • Catalyst: PdCl₂(PPh₃)₂ / CuI

  • Base/Solvent: Triethylamine (Et₃N) or a mixture of THF/DIPEA

  • Temperature: Room temperature to 60 °C

The Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[6] This reaction is valuable for synthesizing stilbene analogs and other vinyl-substituted aromatics. The choice of base and additives is important to control regioselectivity and prevent side reactions like dehalogenation.[7]

Typical Conditions:

  • Catalyst: Pd(OAc)₂

  • Ligand: PPh₃ or a bulky phosphine ligand

  • Base: KOAc, K₂CO₃, or an organic base like Et₃N

  • Solvent: DMF, NMP, or Toluene

  • Temperature: 80-140 °C

General Experimental Workflow

The following diagram illustrates the divergent synthetic pathways available from the common 7-bromo intermediate using palladium catalysis.

Experimental_Workflow Figure 3: Synthetic Pathways from this compound start This compound suzuki Suzuki-Miyaura [Pd], R-B(OH)₂, Base start->suzuki buchwald Buchwald-Hartwig [Pd], R₂NH, Base start->buchwald sonogashira Sonogashira [Pd/Cu], R-C≡CH, Base start->sonogashira heck Heck [Pd], Alkene, Base start->heck prod_suzuki 7-Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_buchwald 7-Amino Derivatives buchwald->prod_buchwald prod_sonogashira 7-Alkynyl Derivatives sonogashira->prod_sonogashira prod_heck 7-Vinyl Derivatives heck->prod_heck

Caption: Figure 3: Synthetic Pathways from this compound.

References

  • We report the synthesis of polycyclic uracil derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (n.d.). PMC - NIH. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH. Retrieved from [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Search Results - Beilstein Journals. (n.d.). BJOC. Retrieved from [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved from [Link]

Sources

Application Notes and Protocols for 7-Bromobenzo[d]isoxazol-3(2H)-one in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

7-Bromobenzo[d]isoxazol-3(2H)-one is a brominated derivative of the benzo[d]isoxazolone heterocyclic scaffold. While direct applications of this specific isomer in materials science are not yet extensively documented in peer-reviewed literature, its structural features, particularly the presence of a reactive bromine atom and a rigid, planar heterocyclic core, make it a highly promising candidate for the development of novel functional materials. The isoxazole core itself is a significant structure in both medicinal chemistry and materials science, known for its inclusion in various biologically active compounds and its potential for unique electronic and photophysical properties.[1][2][3][4]

This document provides detailed application notes and proposed protocols for the use of this compound as a foundational building block in materials science research. The methodologies described herein are based on established synthetic transformations and material fabrication techniques, drawing parallels from the well-documented chemistry of related brominated aromatic and heterocyclic compounds.[1][5] These protocols are intended to serve as a comprehensive guide for researchers and scientists exploring the untapped potential of this molecule in areas such as organic electronics and polymer science.

Molecular Profile of this compound:

PropertyValueSource
Molecular FormulaC₇H₄BrNO₂[6]
Molecular Weight214.02 g/mol [1][6]
IUPAC Name7-bromo-1,2-benzoxazol-3-one[7]
CAS Number51294-59-8[6]
AppearanceWhite to off-white solid (predicted)N/A
StorageStore in a cool, dry, and well-ventilated area. Keep container tightly sealed.[6][8]

Proposed Application I: Synthesis of Novel Conjugated Polymers for Organic Electronics

The bromine atom at the 7-position of the benzo[d]isoxazol-3(2H)-one core serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[1] This reactivity enables the incorporation of the benzisoxazolone unit into the backbone of conjugated polymers. Such polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their tunable electronic and optical properties.[5]

Protocol 1: Synthesis of a Poly(fluorene-alt-7-benzisoxazolone) Copolymer via Suzuki-Miyaura Coupling

This protocol details the synthesis of a copolymer where the electron-deficient this compound unit is alternated with an electron-rich fluorene derivative. This donor-acceptor architecture is a common strategy for tuning the bandgap and charge transport properties of conjugated polymers.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product reactant1 This compound catalyst Pd(PPh₃)₄ reactant2 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester product Poly(9,9-dioctylfluorene-alt-7-benzisoxazolone) catalyst->product Suzuki Coupling 80-100 °C, 24-48 h, Ar base K₂CO₃ (2M aq.) solvent Toluene/DMF

Caption: Suzuki-Miyaura polymerization workflow.

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Deionized water

  • Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Reaction Vessel: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 214.02 mg) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol, 548.6 mg).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfilling with argon to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents: Under a positive flow of argon, add Pd(PPh₃)₄ (0.02 mmol, 23.1 mg). Then, add 20 mL of anhydrous toluene and 5 mL of anhydrous DMF via syringe.

  • Addition of Base: Prepare a 2M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes. Add 5 mL of the degassed K₂CO₃ solution to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 48 hours under a continuous argon atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of rapidly stirring methanol. A fibrous precipitate should form.

    • Collect the precipitate by filtration.

    • Wash the collected solid sequentially with deionized water, methanol, and acetone to remove residual catalyst and oligomers.

    • To further purify the polymer, perform a Soxhlet extraction with acetone for 24 hours, followed by extraction with chloroform to isolate the desired polymer fraction.

    • Concentrate the chloroform solution and precipitate the polymer again in methanol.

    • Collect the final polymer by filtration and dry it under vacuum at 60 °C for 24 hours.

Expected Characterization:

TechniqueExpected Outcome
GPCMolecular weight (Mn, Mw) and polydispersity index (PDI) determination.
¹H NMRConfirmation of the polymer structure through characteristic proton signals of both monomer units.
UV-Vis SpectroscopyDetermination of the absorption maximum (λ_max) and the optical bandgap.
Cyclic VoltammetryEstimation of HOMO and LUMO energy levels.

Proposed Application II: Functionalization for Dye-Sensitized Solar Cells (DSSCs)

The benzo[d]isoxazol-3(2H)-one scaffold can be chemically modified to create organic dyes for DSSCs. By introducing an anchoring group (e.g., a carboxylic acid) and a donor group through the bromine handle, the resulting molecule can act as a sensitizer, absorbing light and injecting electrons into the semiconductor (e.g., TiO₂) of the solar cell.

Protocol 2: Synthesis of a D-π-A Dye Featuring the 7-Benzisoxazolone Moiety

This protocol outlines a two-step synthesis of a donor-pi-acceptor (D-π-A) dye. The this compound acts as a precursor to the acceptor part of the dye, which is coupled with a donor moiety via a Sonogashira reaction.

Synthetic Pathway:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Addition of Anchoring Group start This compound intermediate Intermediate A start->intermediate Pd(PPh₃)₂Cl₂, CuI Et₃N, THF, 60°C, 12h donor 4-ethynyl-N,N-diphenylaniline product Final D-π-A Dye intermediate->product Piperidine, Acetonitrile Reflux, 8h cyano Cyanoacetic acid

Caption: Two-step synthesis of a D-π-A dye.

Step 1: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), 4-ethynyl-N,N-diphenylaniline (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill with argon three times.

  • Add 20 mL of anhydrous THF and 5 mL of triethylamine (Et₃N).

  • Stir the mixture at 60 °C for 12 hours.

  • After cooling, filter the mixture to remove the salt, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate.

Step 2: Knoevenagel Condensation

  • Dissolve the intermediate from Step 1 (1.0 mmol) and cyanoacetic acid (1.2 mmol) in 20 mL of acetonitrile.

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the solution, and collect the precipitated solid by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the final D-π-A dye.

Fabrication of a Dye-Sensitized Solar Cell (for evaluation):

  • A screen-printed TiO₂ film on FTO glass is sintered and then immersed in a solution of the synthesized dye (0.3 mM in a 1:1 mixture of acetonitrile and tert-butanol) for 24 hours.

  • The dye-sensitized TiO₂ electrode is then rinsed with acetonitrile and dried.

  • A platinum-coated counter electrode is assembled with the dye-sensitized electrode using a thermoplastic sealant.

  • An electrolyte solution (e.g., containing I⁻/I₃⁻ redox couple in an organic solvent) is introduced into the cell.

  • The performance of the DSSC is then evaluated under simulated solar irradiation.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and highly cited synthetic methodologies in materials chemistry. The Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions are robust and widely used for the synthesis of conjugated materials.[1] The purification steps, including precipitation and Soxhlet extraction, are standard procedures for obtaining high-purity polymers essential for reliable device performance. The characterization techniques listed are the gold standard for validating the synthesis and properties of new materials in this field. Researchers following these protocols should be able to reproduce the synthesis and validate their results through these analytical methods.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for materials science. Its straightforward functionalization via cross-coupling reactions opens up a vast chemical space for the design of novel organic electronic materials. The proposed protocols serve as a starting point for the synthesis and evaluation of new conjugated polymers and dyes. Further research could explore the synthesis of other derivatives, for instance, by nucleophilic aromatic substitution, to fine-tune the material properties for specific applications. The unique electronic nature of the benzo[d]isoxazolone core may lead to materials with advantageous properties, such as improved stability, desirable energy levels, and high charge carrier mobility, making it a valuable addition to the materials scientist's toolbox.

References

  • MDPI. 4-(7-Bromobenzo[d][1][5][9]thiadiazol-4-yl)morpholine. Available from: [Link]

  • My Skin Recipes. This compound. Available from: [Link]

  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. Available from: [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]

  • Beilstein Journals. Synthesis of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction. Available from: [Link]

  • Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]

  • ResearchGate. 4-(7-Bromobenzo[d][1][5][9]thiadiazol-4-yl)morpholine. Available from: [Link]

  • Boron Molecular. Buy 7-Bromobenzo[d]isoxazol-3-amine. Available from: [Link]

  • PubChem. 7-Bromobenzo(d)isoxazole. Available from: [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][9]Thiazin-4-One Derivatives. Available from: [Link]

  • Scientiae Radices. The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Available from: [Link]

  • MDPI. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Available from: [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • Semantic Scholar. 4.16 – Isoxazoles and their Benzo Derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 7-Bromobenzo[d]isoxazol-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields for this valuable synthetic intermediate. The benzo[c]isoxazolone core is a significant scaffold in drug discovery, and mastering its synthesis is crucial for advancing research.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Overall Synthetic Workflow

The synthesis of this compound is typically approached via a two-stage process. First, a key precursor, 2-bromo-6-hydroxybenzonitrile, is prepared. This is followed by an intramolecular cyclization to form the target heterocyclic system. Understanding the critical parameters of each stage is essential for troubleshooting low yields.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A 2-Bromo-6-fluorobenzonitrile (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B Base (e.g., KOH) Solvent (e.g., DMSO) C 2-Bromo-6-hydroxybenzonitrile (Key Precursor) B->C T1 Troubleshooting Point 1: - Incomplete Conversion - Side Reactions B->T1 D Intramolecular Cyclization C->D Activating Agent & Cyclization Conditions E This compound (Final Product) D->E T2 Troubleshooting Point 2: - No Reaction - Dimerization - Product Degradation D->T2

Caption: General workflow for the synthesis of this compound.

Part 1: Troubleshooting Precursor Synthesis

The quality and purity of the 2-bromo-6-hydroxybenzonitrile precursor are paramount for a successful cyclization. Most issues with overall yield can be traced back to this initial stage.

Q1: My synthesis of 2-bromo-6-hydroxybenzonitrile from 2-bromo-6-fluorobenzonitrile is giving a low yield. What are the critical parameters?

Answer: This reaction is a nucleophilic aromatic substitution (SNAr), where a hydroxide source displaces the fluoride atom. The success of this step hinges on several factors: the choice of base, solvent, temperature, and moisture control. The electron-withdrawing nature of the nitrile group and the bromine atom activate the ring for nucleophilic attack, making this a feasible, yet sensitive, transformation.

Causality Explained:

  • Solvent: A polar aprotic solvent like DMSO or DMF is crucial. These solvents solvate the cation (e.g., K⁺ from KOH) effectively, leaving the hydroxide anion (OH⁻) highly reactive and "naked," thereby accelerating the rate of nucleophilic attack. Using protic solvents (like water or alcohols) would solvate the hydroxide ion, reducing its nucleophilicity and drastically slowing the reaction.

  • Base: A strong base is required to generate a sufficient concentration of the nucleophile. Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH) due to the higher solubility of potassium salts in organic solvents.

  • Temperature: While heating is necessary to overcome the activation energy, excessive temperatures (>120°C) can lead to decomposition of the starting material or product, often characterized by the formation of dark, tarry byproducts. Precise temperature control is essential.

  • Water Content: While hydroxide is the nucleophile, excess water in the reaction mixture can lead to unwanted side reactions or hydrolysis of the nitrile group under prolonged heating. Using anhydrous solvents and finely ground base is recommended.

ParameterRecommendedRationale & Potential Issues if Deviated
Solvent Anhydrous DMSOOptimal: Maximizes nucleophilicity of OH⁻. Issues: Using wet DMSO or protic solvents will significantly reduce the reaction rate.
Base Finely powdered KOH (1.5-2.0 eq.)Optimal: Strong nucleophile source, good solubility. Issues: Insufficient base leads to incomplete conversion. Carbonate-contaminated base is less reactive.
Temperature 100-110 °COptimal: Provides sufficient energy for reaction. Issues: <90°C may be too slow. >120°C can cause nitrile hydrolysis or decomposition.
Atmosphere Inert (N₂ or Ar)Optimal: Prevents oxidative side reactions. Issues: Air can lead to colored impurities, especially at high temperatures.
Experimental Protocol: Synthesis of 2-Bromo-6-hydroxybenzonitrile[2]

This protocol is a representative procedure for the SNAr reaction.

Materials:

  • 2-Bromo-6-fluorobenzonitrile[3][4]

  • Potassium Hydroxide (KOH), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂), add 2-bromo-6-fluorobenzonitrile (1.0 eq.).

  • Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Add finely powdered KOH (1.5 eq.) to the stirred solution.

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Acidify the aqueous mixture to pH ~2-3 with 1M HCl. A precipitate of the product should form.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-6-hydroxybenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 2: Troubleshooting the Intramolecular Cyclization

This step forms the core heterocyclic structure. It is often the most challenging part of the synthesis, where subtle changes in conditions can lead to drastically different outcomes.

Q2: My cyclization reaction is failing; I only recover the 2-bromo-6-hydroxybenzonitrile starting material. What am I doing wrong?

Answer: The failure of the cyclization reaction typically points to insufficient activation of the nitrile group or suboptimal reaction conditions that do not favor the intramolecular ring closure. This transformation is not a simple dehydration and often requires specific reagents to facilitate the formation of the N-O bond.

Mechanistic Insight: The formation of the isoxazolone ring from a 2-hydroxybenzonitrile precursor generally proceeds via an intermediate that enhances the electrophilicity of the nitrile carbon, allowing for attack by the phenolic oxygen. This can be achieved through several pathways, one common method involves the in-situ formation of a hydroxamic acid derivative which then cyclizes.[5][6]

Key Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your cyclization reagents are pure and active. For instance, if using a base-mediated approach, ensure the base is not contaminated with carbonates.

  • Solvent Choice is Critical: The solvent must be anhydrous and non-nucleophilic. Toluene or xylene are often good choices as they allow for azeotropic removal of water if it is generated during the reaction. Protic or nucleophilic solvents can compete with the intramolecular reaction.

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed. Monitor the reaction over a sufficient time course. If no conversion is observed after several hours at reflux, the conditions may need to be altered more significantly.

Experimental Protocol: Cyclization to this compound

Note: The direct synthesis of this specific molecule is not widely published with detailed protocols. The following is a generalized procedure based on the cyclization of related N-hydroxy amides and benzisoxazole syntheses, which serves as a strong starting point for optimization.[5][7]

Materials:

  • 2-Bromo-6-hydroxybenzonitrile[8]

  • Hydroxylamine Hydrochloride

  • A suitable base (e.g., Sodium Acetate, Triethylamine, or Potassium Carbonate)

  • A high-boiling point solvent (e.g., Toluene, Xylene, or DMF)

  • Polyphosphoric Acid (PPA) or a Lewis Acid (e.g., FeCl₃) - as an alternative cyclizing agent.[7]

Procedure (Example using a base in a high-boiling solvent):

  • Combine 2-bromo-6-hydroxybenzonitrile (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in a flask with toluene.

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove any water formed.

  • Monitor the reaction by TLC. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction, filter off any inorganic salts, and wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (gradient elution, e.g., starting with hexane and increasing the proportion of ethyl acetate).

Q3: My cyclization produces a complex mixture with multiple spots on TLC. What are the likely side reactions?

Answer: The formation of multiple products indicates that side reactions are competing with or dominating the desired intramolecular cyclization. In syntheses of related benzisoxazolones, common side reactions include intermolecular dimerization to form azoxy species or over-reduction of precursors if reductive conditions are used.[9][10][11]

Common Side Reactions:

  • Intermolecular Dimerization: Two molecules of an activated intermediate can react with each other instead of cyclizing, leading to higher molecular weight impurities. This is often favored at high concentrations.

  • Beckmann-type Rearrangement: If an oxime intermediate is formed, acidic conditions can sometimes promote a rearrangement to a benzoxazole byproduct instead of the desired benzisoxazole.[12]

  • Decomposition: The N-O bond in the final product can be labile under harsh conditions (e.g., strong acid/base, high heat), leading to ring-opened byproducts.[13]

G cluster_0 Desired Intramolecular Cyclization cluster_1 Side Reaction: Dimerization A Activated Precursor B This compound A->B Intramolecular Attack C Activated Precursor E Dimer Impurity C->E Intermolecular Reaction D Activated Precursor D->E Intermolecular Reaction

Caption: Competing pathways: desired intramolecular cyclization vs. intermolecular dimerization.

Strategies to Minimize Side Reactions:

  • High-Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular dimerization, as the probability of two molecules finding each other is reduced.

  • Controlled Addition: Slowly adding one of the key reagents (e.g., the activating agent) over several hours can keep its instantaneous concentration low, further suppressing bimolecular side reactions.

  • Optimize Temperature and pH: Avoid excessively high temperatures or strongly acidic/basic conditions during workup and purification to prevent degradation of the target compound.

General FAQs
Q4: How should I best purify and characterize the final product?

Answer:

  • Purification: The primary methods are column chromatography on silica gel and recrystallization. For chromatography, a solvent system of hexane and ethyl acetate is a good starting point. For recrystallization, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are often effective.

  • Characterization: Confirm the structure using standard analytical techniques. ¹H NMR should show the aromatic protons with characteristic splitting patterns. ¹³C NMR will confirm the number of unique carbons. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula (C₇H₄BrNO₂).[1]

Q5: How stable is this compound and how should it be stored?

Answer: The isoxazolone ring system, particularly the N-O bond, can be sensitive to certain conditions.[13]

  • Stability: It is generally stable under neutral conditions but can be susceptible to cleavage by strong reducing agents (e.g., catalytic hydrogenation), strong acids, or strong bases, especially at elevated temperatures.

  • Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent slow degradation.[1]

References
  • Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. (2020). ResearchGate. Retrieved from [Link]

  • Tarselli, M. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from [Link]

  • Tarselli, M. A., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Retrieved from [Link]

  • Optimization of the cyclization reaction conditions. (2021). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Reddy, T. J., et al. (2008). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles. Retrieved from [Link]

  • Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles.
  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. (2020). Indian Academy of Sciences. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Benzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the bromination of benzo[d]isoxazol-3(2H)-one. This document provides in-depth, experience-driven advice to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your experimental conditions for the best possible outcomes. The guidance is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the expected regioselectivity for the bromination of benzo[d]isoxazol-3(2H)-one, and why?

Answer: The bromination of benzo[d]isoxazol-3(2H)-one is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene ring. The heterocyclic portion of the molecule contains an amide-like nitrogen and an ether-like oxygen, both of which are ortho-, para-directing groups. However, the fusion of the rings and the electronic nature of the lactam functionality typically direct the incoming electrophile (Br+) to the 5- and 7-positions .

Based on studies of similar benzisoxazole systems, the major product is generally the 5-bromo derivative .[1][2] This is due to a combination of electronic and steric factors that favor substitution at this position.

Q2: I am not observing any product formation. What are the most likely causes for a failed reaction?

Answer: A complete lack of conversion is a common issue that can almost always be traced back to one of three areas: the reagent, the substrate's reactivity, or the reaction conditions.

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common and recommended reagent for this transformation due to its selectivity and ease of handling compared to liquid bromine.[3][4][5] However, NBS can degrade over time, especially if exposed to moisture or light, leading to a loss of reactivity.[6]

    • Solution: Use freshly recrystallized NBS or a new bottle from a reliable supplier.[7] Pure NBS should be a white crystalline powder; a yellow or brown tint indicates the presence of bromine and degradation.[6]

  • Insufficiently Activated System: While the benzo[d]isoxazol-3(2H)-one ring is considered moderately activated, some conditions may require a catalyst to enhance the electrophilicity of the bromine.

    • Solution: The reaction can be promoted by adding a catalytic amount of a Lewis or Brønsted acid.[8] For instance, using a polar protic solvent like acetic acid can facilitate the reaction. Alternatively, some modern protocols describe the use of catalytic additives that engage in halogen bonding to increase the reactivity of NBS.[8]

  • Inappropriate Solvent or Temperature: The choice of solvent is critical. For electrophilic aromatic substitution with NBS, polar solvents are generally preferred.

    • Solution: Switch to a more appropriate solvent. Acetonitrile, dichloromethane (DCM), or acetic acid are excellent starting points.[9] If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can lead to side products.

Q3: My reaction is producing multiple products, including di-brominated species. How can I improve the selectivity for the mono-brominated product?

Answer: The formation of multiple products, particularly over-bromination, indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

  • Control Stoichiometry: Using a large excess of the brominating agent is the most common cause of multiple additions.

    • Solution: Use a slight excess, typically 1.05 to 1.1 equivalents, of NBS relative to the starting material.[7][9] This ensures the starting material is consumed without providing enough reagent for a second bromination to occur extensively.

  • Control Reagent Concentration: A high local concentration of the brominating agent upon addition can lead to undesired side reactions.

    • Solution: Add the NBS portion-wise over a period of 15-30 minutes rather than all at once.[7] For larger-scale reactions, adding the NBS as a solution in the reaction solvent using a syringe pump can provide even better control.[7]

  • Lower the Reaction Temperature: Higher temperatures increase the rate of all reactions, including the second bromination.

    • Solution: Run the reaction at a lower temperature. Start at 0 °C or room temperature. This will slow down the reaction but significantly enhance selectivity for the mono-brominated product.

Visualizing the Workflow: A General Protocol

The following diagram outlines a standard experimental workflow for the bromination reaction.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve Benzo[d]isoxazol-3(2H)-one in appropriate solvent (e.g., Acetonitrile) Add_NBS Add NBS (1.05 eq.) portion-wise at RT Start->Add_NBS Stirring Stir Stir and Monitor by TLC/LC-MS Add_NBS->Stir Quench Quench with aq. Na₂S₂O₃/NaHCO₃ Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the bromination of benzo[d]isoxazol-3(2H)-one.

Q4: What is the underlying mechanism, and how does it inform my experimental choices?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Understanding this pathway is key to troubleshooting.

  • Generation of the Electrophile: In the presence of a trace acid (H+), often from moisture or added as a catalyst, the carbonyl oxygen of NBS is protonated. This makes the bromine atom significantly more electrophilic.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (e.g., the succinimide anion or solvent) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final brominated product.

Visualizing the Mechanism

SEAr_Mechanism Reactants Benzo[d]isoxazol-3(2H)-one + Br⁺ Sigma_Complex Sigma Complex (Resonance Stabilized) Reactants->Sigma_Complex Electrophilic Attack Product 5-Bromobenzo[d]isoxazol-3(2H)-one + H⁺ Sigma_Complex->Product Deprotonation p1 p2

Caption: Simplified mechanism for electrophilic aromatic bromination.

This mechanism highlights why acidic conditions can catalyze the reaction (by generating a more potent electrophile) and why controlling the reaction temperature is crucial (to prevent the formation of undesired sigma complexes at other positions).

Data Summary: Recommended Starting Conditions

For ease of reference, the following table summarizes recommended starting points for your optimization studies.

ParameterCondition 1: StandardCondition 2: MildCondition 3: Catalytic
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Equivalents of NBS 1.05 - 1.1 eq.1.05 eq.1.1 eq.
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)Acetic Acid (AcOH)
Temperature Room Temperature (20-25°C)0°C to Room TemperatureRoom Temperature
Catalyst NoneNoneMandelic Acid (0.1 eq.)[8]
Reaction Time 2 - 6 hours4 - 12 hours1 - 4 hours
Key Advantage Good general starting pointHigh selectivity, good for sensitive substratesFaster reaction rates

Note: Always monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

References
  • Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Bromination of Esters. Benchchem.
  • The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination.
  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry - ACS Publications.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry - ACS Publications.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • N-Bromosuccinimide. Wikipedia.
  • Active/inactive aromatic ring bromination. Chemia.
  • Studies on 3-Substituted 1, 2-Benzisoxazole Derivatives. V. Electrophilic Substitutions of 1, 2-Benzisoxazole-3-acetic Acid. Semantic Scholar.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.

Sources

Technical Support Center: Purification of Crude 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 7-Bromobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key synthetic intermediate in high purity. This guide provides troubleshooting protocols and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of crude this compound. The underlying synthetic strategy is assumed to be the cyclization of a 2-amino-3-bromobenzoic acid derivative or a related pathway involving the formation of a benzisoxazolone ring system.

Issue 1: Persistent Presence of Starting Material in the Purified Product

Question: After purification by recrystallization, my NMR spectrum still shows signals corresponding to the starting material (e.g., 2-amino-3-bromobenzoic acid or its ester). How can I effectively remove it?

Answer:

The co-crystallization of starting materials with the desired product is a common issue, especially if they share similar polarity and solubility profiles. Here’s a systematic approach to address this:

Root Cause Analysis:

  • Incomplete Reaction: The primary reason for the presence of starting material is an incomplete cyclization reaction.

  • Suboptimal Recrystallization: The chosen solvent system for recrystallization may not provide sufficient discrimination between the product and the starting material.

Troubleshooting Protocol:

  • Reaction Optimization: Before resorting to extensive purification, ensure the synthesis has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Aqueous Wash: If your starting material is an anthranilic acid derivative, its acidic nature can be exploited.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic starting material, rendering it water-soluble and effectively removing it into the aqueous phase.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Solvent System Re-evaluation for Recrystallization:

    • If the starting material is not acidic or the aqueous wash is insufficient, a different recrystallization solvent system is necessary.

    • A solvent screen is recommended. Test the solubility of both the crude product and the pure starting material in various solvents of differing polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with hexanes).

    • The ideal solvent will dissolve the product at an elevated temperature but show poor solubility at room temperature or below, while keeping the impurity either fully dissolved or completely insoluble.

Data-Driven Solvent Selection:

Solvent SystemSuitability for ProductSuitability for Impurity (e.g., Anthranilic Acid)Recommendation
Ethanol/WaterGood solubility when hot, poor when coldModerate solubilityGood for inducing crystallization, may need multiple crops.
TolueneModerate solubility when hot, poor when coldPoor solubilityEffective for removing more polar impurities.
Ethyl Acetate/HexaneGood solubility in ethyl acetate, precipitates with hexaneHigher solubilityUseful for anti-solvent crystallization.
Issue 2: Formation of a Persistent, Inseparable Side-Product

Question: My mass spectrometry data shows a peak that could correspond to a dimer or an isomeric impurity. Standard purification methods are not resolving this. What could this impurity be and how can I remove it?

Answer:

In the synthesis of benzisoxazolones from nitro-aromatic precursors, the formation of azoxy compounds as dimeric side-products is a known issue arising from the incomplete reduction of the nitro group and subsequent condensation of the hydroxylamine intermediate.[1]

dot

impurity_formation Starting_Nitro 2-Nitro-6-bromobenzoic Acid Derivative Hydroxylamine Intermediate Hydroxylamine Starting_Nitro->Hydroxylamine Partial Reduction Aniline Over-reduced Aniline Starting_Nitro->Aniline Over-reduction Product This compound Hydroxylamine->Product Cyclization Azoxy_Dimer Azoxy Dimer Impurity Hydroxylamine->Azoxy_Dimer Dimerization

Caption: Potential impurity pathways in benzisoxazolone synthesis.

Troubleshooting Protocol:

  • Chromatographic Separation: For closely related isomers or dimers, column chromatography is often more effective than recrystallization.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is recommended to effectively separate compounds with similar polarities. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate).

    • Monitor the fractions by TLC to isolate the desired product.

Optimized Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, provides good resolution for a wide range of compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of closely eluting compounds.
Loading Dry loading is preferredAdsorbing the crude product onto a small amount of silica gel before loading onto the column can improve resolution.
  • Reaction Condition Refinement: To minimize the formation of these byproducts in future syntheses:

    • Control the Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Over-reduction to the aniline can be a competing pathway.[1]

    • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I assess the purity of my final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities, even at low levels. The aromatic region of the ¹H NMR spectrum is particularly informative for confirming the substitution pattern.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[2]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q2: What is the best way to store this compound?

A2: The isoxazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, it is recommended to store the compound in a tightly sealed container in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) is advisable.

Q3: My purified product is colored. Is this normal?

A3: While the pure compound is expected to be a white to off-white solid, residual impurities from the synthesis can impart color. A faint yellow tinge might be acceptable depending on the requirements of the downstream application. However, a significant color (e.g., brown or dark yellow) often indicates the presence of impurities, such as the aforementioned azoxy dimers or other degradation products. If high purity is required, further purification by column chromatography or recrystallization with activated charcoal treatment may be necessary.

dot

purification_workflow Crude_Product Crude this compound Aqueous_Wash Aqueous Bicarbonate Wash Crude_Product->Aqueous_Wash Remove acidic impurities Recrystallization Recrystallization Aqueous_Wash->Recrystallization Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If impurities persist Purity_Analysis Purity Analysis (NMR, HPLC, MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: A general workflow for the purification of this compound.

References

  • Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387.
  • Snyder, L. B., & Tice, C. M. (2013). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 15(23), 6062–6065.
  • MDPI. (n.d.). 4-(7-Bromobenzo[d][1][3][4]thiadiazol-4-yl)morpholine. Retrieved from [Link]

Sources

Side product formation in the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side product formations encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both purity and yield.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical agents, as this scaffold is a key building block in medicinal chemistry.[1] The most direct and logical synthetic route commences with 2-bromo-6-hydroxybenzoic acid, which undergoes a cyclization process to form the desired heterocyclic core. While seemingly straightforward, this transformation is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address these potential pitfalls in a question-and-answer format, providing clear, actionable troubleshooting advice.

A plausible and common synthetic approach involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: The carboxylic acid of 2-bromo-6-hydroxybenzoic acid is first activated, typically by conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂).

  • Cyclization with Hydroxylamine: The activated acid is then reacted in situ with hydroxylamine (NH₂OH) or one of its salts, which acts as the nitrogen source for the isoxazolone ring. A base is typically required to facilitate the cyclization.

This guide is structured to address issues that may arise during these key stages.

Troubleshooting Guide & FAQs

Section 1: Starting Material and Activation Issues

Question 1: My reaction is sluggish, and I observe a significant amount of unreacted 2-bromo-6-hydroxybenzoic acid at the end of the reaction. What could be the cause?

Answer: This is a common issue often related to incomplete activation of the carboxylic acid.

  • Insufficient Activating Agent: Ensure you are using a sufficient molar excess of your activating agent (e.g., thionyl chloride). A 1.1 to 1.5 molar equivalent is typically recommended to drive the reaction to completion.

  • Moisture Contamination: Thionyl chloride and other acid chlorides are highly sensitive to moisture.[2] Any water present in your solvent, glassware, or starting material will consume the activating agent, rendering it ineffective. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low Reaction Temperature: The activation of sterically hindered carboxylic acids like 2-bromo-6-hydroxybenzoic acid may require gentle heating. If performing the reaction at room temperature, consider moderately increasing the temperature to 40-50°C during the activation step.[3]

Troubleshooting Protocol: Ensuring Complete Activation

  • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Use freshly opened or distilled anhydrous solvents.

  • Add the thionyl chloride dropwise to a solution of the 2-bromo-6-hydroxybenzoic acid in your chosen solvent at 0°C, then allow the reaction to warm to room temperature and stir for 1-2 hours before proceeding with the addition of hydroxylamine.

Question 2: After adding thionyl chloride, my reaction mixture turned dark brown and I see evidence of decomposition. What is happening?

Answer: While 2-bromo-6-hydroxybenzoic acid is generally stable, aggressive reaction conditions can lead to decomposition.

  • Excessive Heat: Overheating during the activation step can lead to decarboxylation of the starting material, producing 3-bromophenol. This byproduct can then undergo further reactions, leading to a complex mixture of impurities. The boiling point of 2-bromo-6-hydroxybenzoic acid is 326.7°C at 760 mmHg, but decomposition can occur at lower temperatures, especially under acidic conditions.[4]

  • Side Reactions of Thionyl Chloride: Thionyl chloride itself can decompose, especially in the presence of impurities, to form species like S₂Cl₂, SO₂Cl₂, and elemental sulfur, which can contribute to coloration and the formation of a "brown slime".[5]

Preventative Measures:

  • Maintain a controlled temperature during the addition of thionyl chloride, preferably starting at 0°C.

  • Use high-purity thionyl chloride to minimize decomposition byproducts.

Section 2: Cyclization and Side Product Formation

Question 3: My final product is contaminated with a significant amount of a lower molecular weight impurity. Mass spectrometry suggests it is 3-bromophenol. How can I prevent this?

Answer: The presence of 3-bromophenol is a clear indication of decarboxylation of your starting material, 2-bromo-6-hydroxybenzoic acid. This is a common side reaction for salicylic acid derivatives, especially when heated under acidic or basic conditions.

Causality and Prevention:

  • Thermal Stress: The primary cause is excessive heat during the reaction or workup. The intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups in the starting material can facilitate the loss of CO₂.

  • Acid/Base Catalysis: Strong acidic or basic conditions can catalyze this decarboxylation.

Troubleshooting Steps:

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For the cyclization step, it is often sufficient to run the reaction at room temperature or with gentle warming (e.g., up to 50-60°C).

  • Controlled Reagent Addition: Add the base for the cyclization step slowly and at a reduced temperature to avoid localized heating.

Question 4: I've isolated a byproduct with a mass corresponding to C₇H₆BrNO₂. What could this be?

Answer: This molecular formula corresponds to 2-bromo-6-hydroxybenzamide .[6] This side product forms if the intermediate hydroxamic acid is not formed or if the cyclization is incomplete.

Formation Mechanism: This amide is formed if ammonia is present as a contaminant in the hydroxylamine, or if the hydroxylamine itself is not effectively incorporated.

Preventative Measures:

  • High-Quality Reagents: Use high-purity hydroxylamine hydrochloride.

  • Appropriate Base: Ensure the base used is strong enough to deprotonate the hydroxylamine hydrochloride and facilitate the cyclization, but not so strong as to cause degradation. Triethylamine or pyridine are common choices.

Question 5: My reaction seems to have produced a high molecular weight, insoluble material. What is this?

Answer: This is likely a polymeric byproduct . This can occur through intermolecular esterification or amidation reactions, especially if the cyclization is slow or inefficient. Instead of the intramolecular reaction to form the desired five-membered ring, the activated carboxylic acid of one molecule can react with the hydroxyl group or the amine of another, leading to oligomers or polymers.

Mitigation Strategies:

  • High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for ring-forming reactions.

  • Slow Addition: Adding the activated acid chloride solution slowly to the solution of hydroxylamine and base can also help to maintain a low concentration of the reactive intermediate, further promoting intramolecular cyclization.

Visualizing the Reaction and Side Products

The following diagrams illustrate the intended synthetic pathway and the formation of key side products.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Side Product Formation A 2-bromo-6-hydroxybenzoic acid B Acyl Chloride Intermediate A->B  SOCl₂ D 3-Bromophenol (Decarboxylation) A->D Heat, Δ C This compound B->C  NH₂OH, Base E 2-bromo-6-hydroxybenzamide B->E NH₃ contaminant or incomplete cyclization F Polymeric Byproducts B->F Intermolecular Reaction

Caption: Synthetic pathway and major side product formation.

Summary of Potential Side Products and Identification

Side ProductMolecular FormulaMolecular Weight ( g/mol )Identification Notes
2-bromo-6-hydroxybenzoic acidC₇H₅BrO₃217.02Unreacted starting material. Can be identified by TLC, HPLC, or NMR comparison to an authentic sample.[7]
3-BromophenolC₆H₅BrO173.01Decarboxylation product. Lower boiling point and more nonpolar than the starting material.
2-bromo-6-hydroxybenzamideC₇H₆BrNO₂216.03Incomplete cyclization product. Will have characteristic amide peaks in IR and NMR spectra.[6]
Polymeric ByproductsVariableHighTypically insoluble and difficult to characterize by standard methods. May appear as a baseline material in chromatography.

Experimental Protocols

General Protocol for the Synthesis of Benzohydroxamic Acid

This protocol is adapted from a general procedure and should be optimized for the specific substrate.[8]

  • Prepare separate solutions of hydroxylamine hydrochloride (1.2 eq) in methanol and potassium hydroxide (1.8 eq) in methanol.

  • Cool both solutions to 30-40°C.

  • Add the potassium hydroxide solution to the hydroxylamine solution with shaking, cooling in an ice bath to manage any exotherm.

  • Allow the mixture to stand in an ice bath for 5 minutes to precipitate potassium chloride.

  • Add the starting ester (1.0 eq) with thorough shaking.

  • Filter the mixture immediately with suction to remove potassium chloride.

  • Allow the filtrate to stand at room temperature for crystallization to occur (can take several hours to days).

  • Filter the resulting crystals, wash with cold ethyl alcohol, and dry.

Protocol for Carboxylic Acid Activation with Thionyl Chloride

This is a general procedure for the formation of an acid chloride.[2][9]

  • In a fume hood, add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq).

  • Optionally, add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride can be used in the next step without further purification.

Troubleshooting_Workflow cluster_issues Troubleshooting Pathways cluster_solutions Corrective Actions Start Reaction Start: Synthesis of this compound CheckPurity Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckPurity LowYield Low Yield / Unreacted Starting Material CheckPurity->LowYield Incomplete Conversion Decarboxylation Presence of 3-Bromophenol CheckPurity->Decarboxylation Low MW Impurity AmideFormation Presence of 2-bromo-6-hydroxybenzamide CheckPurity->AmideFormation Impurity at MW ~216 Polymer Insoluble Polymer Formed CheckPurity->Polymer Insoluble Material PurifiedProduct Pure this compound CheckPurity->PurifiedProduct Clean Reaction Sol_Yield Check Reagent Stoichiometry Ensure Anhydrous Conditions Increase Activation Time/Temp LowYield->Sol_Yield Sol_Decarb Reduce Reaction Temperature Control Rate of Base Addition Decarboxylation->Sol_Decarb Sol_Amide Use High-Purity Hydroxylamine Optimize Base and Reaction Time AmideFormation->Sol_Amide Sol_Polymer Use High Dilution Conditions Slow Addition of Reagents Polymer->Sol_Polymer

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • benzohydroxamic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. SciSpace. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • 2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | CID 12110114. PubChem. [Link]

  • Process for synthesizing isoxazolines and isoxazoles.
  • A fast, simple and efficient one pot synthesis of amides from carboxylic acids using SOCl2 and Et3N in dichloromethane. RSC Advances. [Link]

  • Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain. PMC. [Link]

  • New synthetic method for key intermediate cis-bromo-ester of conazole medicines.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. ResearchGate. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • Preparation method of 2-bromo-6-fluorobenzoic acid.
  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][10][11]Thiazin-4-One Derivatives. MDPI. [Link]

  • Synthesis and characterization of benzohydroxamic acid metal complexes and their cytotoxicity study. ResearchGate. [Link]

  • 2-bromo-5-hydroxybenzoic acid. ChemBK. [Link]

  • Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]

  • Isoxazole derivatives.
  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. [Link]

  • 2-Bromo-6-hydroxybenzonitrile | C7H4BrNO | CID 21893708. PubChem. [Link]

  • 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide. CAS Common Chemistry. [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Scientific Research in Science and Technology. [Link]

  • Can anyone explain the residues in our thionyl chloride reaction? ResearchGate. [Link]

  • 3-Bromo-2-hydroxybenzamide. CAS Common Chemistry. [Link]

Sources

Technical Support Center: Regioselectivity in 7-Bromobenzo[d]isoxazol-3(2H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 7-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve your desired synthetic outcomes.

Introduction: The Critical Role of Regioselectivity

This compound is a valuable scaffold in medicinal chemistry, offering multiple avenues for molecular diversification. Its ambident nucleophilic nature, with reactive sites at both the nitrogen (N-2) and oxygen (O-3) atoms of the isoxazolone ring, presents a significant challenge in controlling the regioselectivity of reactions such as alkylation and arylation. The precise control of which atom forms a new bond is paramount, as N- and O-substituted isomers will possess distinct physicochemical properties, biological activities, and subsequent reactivity. This guide will equip you with the foundational knowledge and practical strategies to master the regioselective functionalization of this important heterocyclic building block.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My N-alkylation/arylation reaction is producing a mixture of N- and O-substituted products with poor selectivity.

Question: I am attempting an N-alkylation of this compound and obtaining a difficult-to-separate mixture of the desired N-alkylated product and the O-alkylated isomer. How can I improve the N-selectivity?

Analysis and Solution:

This is a classic problem of competing reaction pathways governed by the principles of kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) theory. The deprotonated this compound is an ambident nucleophile. The nitrogen atom is generally considered a "softer" nucleophilic center, while the exocyclic oxygen is "harder".

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster, especially at lower temperatures.[1] N-alkylation, on the other hand, typically leads to the more thermodynamically stable product.[2]

  • HSAB Principle: This principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[3][4] "Hard" electrophiles (e.g., from alkyl sulfates, tosylates) will favor reaction at the hard oxygen center, while "softer" electrophiles (e.g., from alkyl iodides) will have a higher propensity to react at the soft nitrogen center.

Strategies to Enhance N-Selectivity (Kinetic Product Focus):

  • Choice of Electrophile: Employ softer electrophiles. Alkyl iodides are preferable to bromides, chlorides, or tosylates for promoting N-alkylation.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can stabilize the transition state leading to the N-alkylated product.[4]

  • Base and Counterion: The choice of base is critical. Using a weaker base like potassium carbonate (K₂CO₃) can favor N-alkylation. The nature of the counterion also plays a role; for instance, sodium hydride (NaH) in THF has been shown to be effective for N-1 selective alkylation in related indazole systems.[5]

  • Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) will generally favor the kinetically controlled N-alkylation product.

dot

Kinetic vs Thermodynamic Control cluster_paths Reactant This compound Anion Transition_State_N TS_N Reactant->Transition_State_N Higher Activation Energy (Slower Reaction) Transition_State_O TS_O Reactant->Transition_State_O Lower Activation Energy (Faster Reaction) N_Product N-Alkylated Product (Thermodynamically Favored) O_Product O-Alkylated Product (Kinetically Favored) O_Product->N_Product Isomerization at higher temperature Transition_State_N->N_Product Transition_State_O->O_Product

Caption: Kinetic vs. Thermodynamic pathways in alkylation.

Issue 2: My Suzuki-Miyaura coupling reaction on the 7-bromo position is giving low yields or failing completely.

Question: I have successfully N-arylated my this compound, but the subsequent Suzuki-Miyaura coupling at the 7-position is problematic. What could be the issue?

Analysis and Solution:

Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors, and the presence of the benzisoxazolone core can introduce specific challenges.

  • Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[6] The unprotected N-H in the parent molecule is particularly problematic. While you have N-arylated the molecule, the nitrogen and oxygen atoms of the isoxazolone ring can still coordinate to the palladium center.

  • Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the active palladium species and facilitating the catalytic cycle. For electron-rich heterocyclic bromides, bulky, electron-rich phosphine ligands are often required.

  • Base and Solvent System: The base not only facilitates the transmetalation step but can also influence catalyst stability and activity. The solvent system must be able to dissolve all components and be compatible with the reaction conditions.

Strategies for Successful Suzuki-Miyaura Coupling:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ or a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand are common starting points.

    • Ligand: For challenging substrates, consider bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos.

  • Base: A moderately strong inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically effective.

  • Solvent: A mixture of a non-polar solvent like toluene or 1,4-dioxane with water or an alcohol (e.g., ethanol) is often used to ensure solubility of both the organic and inorganic reagents.

  • Temperature: Microwave irradiation can sometimes improve yields and reduce reaction times for sluggish couplings.[1]

dot dot digraph "Suzuki-Miyaura Cycle" { graph [fontname="Arial"]; node [shape=record, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

"Pd0" [label="Pd(0)L_n"]; "OxAdd" [label="Oxidative Addition\n(Ar-X + Pd(0) -> Ar-Pd(II)-X)"]; "Transmetal" [label="Transmetalation\n(Ar'-B(OR)2 + Base -> Ar'-Pd(II)-Ar)"]; "RedElim" [label="Reductive Elimination\n(Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0))"];

"Pd0" -> "OxAdd" [label="Rate-limiting step"]; "OxAdd" -> "Transmetal"; "Transmetal" -> "RedElim"; "RedElim" -> "Pd0" [label="Catalyst Regeneration"]; }

Sources

Overcoming solubility problems of 7-Bromobenzo[d]isoxazol-3(2H)-one in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Solubility Challenges in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Welcome to the technical support guide for 7-Bromobenzo[d]isoxazol-3(2H)-one. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility issues with this compound in organic solvents. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these challenges efficiently.

Section 1: Compound Profile & The Solubility Challenge

This compound is a heterocyclic building block crucial for synthesizing novel therapeutic agents, particularly those targeting neurological pathways.[1] Its rigid, planar structure and the presence of a bromine atom contribute to strong intermolecular interactions and a stable crystal lattice.[2] Consequently, this compound often exhibits low solubility in common organic solvents, posing a significant hurdle for reaction setup, purification, and biological screening.

This guide will walk you through a logical, step-by-step approach to systematically address and resolve these solubility issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve this compound in standard solvents like Dichloromethane (DCM) and Methanol. Is this expected?

Yes, this is a common observation. The molecular structure of this compound results in significant crystal lattice energy. Solvents like DCM and Methanol may not possess sufficient solvating power to overcome these intermolecular forces effectively. The process of solubilization requires the solvent to break apart the solute's bonds and then form new, stable interactions with the solute molecules.[3] For highly crystalline compounds, this energy barrier can be substantial.

Q2: What are the recommended starting solvents for initial solubility screening?

For a compound with this structure, it is advisable to start with strong, polar aprotic solvents. These solvents have high dipole moments and can effectively solvate a variety of molecules without participating in hydrogen bonding in the same way as protic solvents. We recommend the following as primary candidates:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents are often used in drug discovery for creating high-concentration stock solutions of poorly soluble compounds.

Section 3: Troubleshooting Workbench

This section provides a structured approach to problem-solving when initial attempts fail. Follow the workflow to diagnose and resolve solubility issues.

Troubleshooting Workflow

The following diagram outlines a systematic process for addressing solubility problems with this compound.

G start Start: Undissolved Compound q1 Attempt dissolution in primary solvent (e.g., DCM, ACN) start->q1 q2 Is the compound fully dissolved? q1->q2 ts3 Problem: Slow Dissolution Rate q1->ts3 Dissolves very slowly success Success: Proceed with Experiment q2->success Yes ts1 Problem: Low Solubility q2->ts1 No ts_action1 Action: Switch to polar aprotic solvents (DMSO, DMF, NMP) ts1->ts_action1 q3 Does it dissolve, but 'crashes out' upon standing or dilution? ts_action1->q3 q3->success No, stable solution ts2 Problem: Supersaturation or Precipitation q3->ts2 Yes ts_action2 Strategy: Implement Co-Solvent System ts2->ts_action2 protocol1 See Protocol 4.1: Screening for Optimal Co-Solvent Systems ts_action2->protocol1 ts_action3 Strategy: Increase Surface Area & Energy Input ts3->ts_action3 protocol2 See Protocol 4.2: Particle Size Reduction (Sonication) ts_action3->protocol2

Caption: A troubleshooting flowchart for solubility issues.

Problem: My compound dissolves in DMSO but precipitates when I add it to my aqueous reaction buffer. How do I fix this?

This is a classic problem of a compound "crashing out" of solution due to a polarity shift. DMSO can make a drug several thousand times more soluble than water alone, but this effect is lost upon significant dilution in an aqueous medium.[4]

Solution: Co-Solvency

The use of a co-solvent system is a highly effective technique to enhance and maintain the solubility of poorly soluble drugs.[5] A co-solvent is a water-miscible organic solvent used in combination with the primary solvent to increase the overall solubilizing capacity.

Mechanism of Co-Solvency Explained

A co-solvent works by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent. It creates a microenvironment around the solute molecule that is more favorable for solvation, effectively bridging the polarity gap.

Caption: Mechanism of co-solvency enhancing solubility.

Commonly used co-solvents for parenteral and in-vitro use include propylene glycol, ethanol, and polyethylene glycol (PEG).[5] For many lab applications, maintaining a certain percentage of DMSO or DMF in the final solution can prevent precipitation.

Problem: The dissolution process is extremely slow, even with heating and stirring.

A slow dissolution rate is often linked to the particle size of the compound.[3] Large crystals have a smaller surface area-to-volume ratio, which limits the interaction between the solute and the solvent.

Solution: Particle Size Reduction

Reducing the particle size increases the available surface area, which can significantly improve the rate of dissolution.[5] While micronization is an industrial technique, a common laboratory method is sonication.[6]

  • Sonication: Using a sonicator bath or probe, high-frequency sound waves can be applied to the suspension. This energy helps to break down particle agglomerates and reduce the size of individual crystals, accelerating the dissolution process.

Section 4: Experimental Protocols

Protocol 4.1: Systematic Screening of Co-Solvent Systems

Objective: To identify an optimal binary solvent system for dissolving this compound to a target concentration.

Materials:

  • This compound

  • Primary solvent (e.g., DMSO)

  • Co-solvents for screening (e.g., NMP, Propylene Glycol, PEG 400, Ethanol)

  • Vials with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Preparation: Weigh 5 mg of this compound into several separate vials.

  • Primary Solvent Addition: To each vial, add the minimum volume of DMSO required to fully wet the solid (e.g., 50 µL). Vortex briefly.

  • Co-Solvent Titration:

    • To the first vial, add a co-solvent (e.g., NMP) in 50 µL increments.

    • After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

    • Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent added.

  • Repeat: Repeat step 3 for each of the other co-solvents in their respective vials.

  • Analysis: Compare the total solvent volume required for dissolution across all systems. The system that dissolves the compound in the smallest volume is the most efficient.

Protocol 4.2: Enhancing Dissolution Rate via Sonication

Objective: To accelerate the dissolution of this compound in a selected solvent system.

Equipment:

  • Sonicator bath

  • Selected solvent system (from Protocol 4.1 or a single solvent like DMF)

  • Vial containing the pre-weighed compound and solvent

Procedure:

  • Preparation: Prepare a suspension of the compound in the chosen solvent at the desired final concentration.

  • Sonication:

    • Place the vial into the sonicator bath. Ensure the water level in the bath is sufficient to cover the solvent level within the vial.

    • Turn on the sonicator.

    • Sonicate in 5-minute intervals.

  • Inspection: After each interval, remove the vial and visually inspect for dissolution. Vortex briefly to ensure homogeneity.

  • Completion: Continue sonicating until all solid particles are dissolved.

    • Caution: Be mindful of potential heating of the sample during sonication. If the compound is heat-sensitive, use a cooled sonicator bath or sonicate in shorter intervals with cooling periods in between.

Data Summary: Properties of Recommended Solvents

To assist in making informed decisions, the following table summarizes key properties of the recommended solvents. The choice of solvent can be guided by factors like polarity, boiling point (for subsequent removal), and compatibility with downstream applications.

SolventFormulaPolarity (Type)Boiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar Aprotic189Excellent solubilizing power; can be difficult to remove.
N,N-Dimethylformamide (DMF) C₃H₇NOPolar Aprotic153Strong solvent; use in a well-ventilated fume hood.
N-Methyl-2-pyrrolidone (NMP) C₅H₉NOPolar Aprotic202High boiling point; effective but can be hard to remove.
Polyethylene Glycol 400 (PEG 400) C₂ₙH₄ₙ₊₂Oₙ₊₁Polar ProticDecomposesLow-toxicity co-solvent, often used in formulations.[6]
Ethanol C₂H₆OPolar Protic78.4Common, less toxic co-solvent; may be less effective than aprotic solvents.[5]

This guide provides a comprehensive framework for addressing the solubility challenges associated with this compound. By understanding the underlying principles and applying these systematic protocols, researchers can save time, conserve valuable material, and achieve reliable experimental outcomes.

References

  • ResearchGate. "Techniques to improve the solubility of poorly soluble drugs." Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review." Journal of Applied Pharmaceutical Science, 2(6), 16-25. Available at: [Link]

  • Ainurofiq, A., & Az-Zahra, A. A. (2021). "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Journal of Reports in Pharmaceutical Sciences, 10(1), 137-145. Available at: [Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." Available at: [Link]

  • My Skin Recipes. "this compound." Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one for Library Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up the production of this valuable heterocyclic scaffold for library synthesis.

Introduction

This compound is a key building block in medicinal chemistry, with the bromine atom serving as a versatile handle for further functionalization through cross-coupling reactions.[1] The benzo[d]isoxazolone core is present in numerous biologically active compounds, making its efficient synthesis crucial for drug discovery programs.[1] This guide provides a plausible and detailed synthetic protocol, addresses common challenges encountered during scale-up, and offers solutions to ensure a robust and reproducible process.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the cyclization of a key intermediate, 2-bromo-N-hydroxy-6-cyanobenzamide, which itself is derived from 2-bromo-6-cyanophenol. This pathway is based on established methods for the synthesis of related benzisoxazoles and general isoxazole chemistry.[2][3]

Synthetic Pathway A 2-Bromo-6-cyanophenol B 2-Bromo-6-cyano-N-hydroxybenzamide A->B Hydroxylamine, Base C This compound B->C Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-6-cyanophenol (Starting Material)

While 2-bromo-6-cyanophenol may be commercially available, this protocol outlines its synthesis from 2-cyanophenol for cases where it needs to be prepared in-house. This procedure is adapted from general bromination methods of phenols.

Materials and Reagents:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Notes
2-Cyanophenol611-20-1119.12Ensure high purity.
N-Bromosuccinimide (NBS)128-08-5177.98Recrystallize from water if necessary.
Acetonitrile (MeCN)75-05-841.05Anhydrous grade.

Step-by-Step Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (nitrogen or argon), dissolve 2-cyanophenol (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of 2-cyanophenol).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench by adding a cold aqueous solution of sodium thiosulfate (10% w/v) to neutralize any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-bromo-6-cyanophenol by column chromatography on silica gel or by recrystallization.

Part 2: Synthesis of this compound

This part details the conversion of 2-bromo-6-cyanophenol to the final product. The key steps are the formation of the hydroxamic acid and its subsequent intramolecular cyclization.

Materials and Reagents:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Notes
2-Bromo-6-cyanophenol38973-55-2198.02From Part 1 or commercial source.
Hydroxylamine hydrochloride5470-11-169.49Handle with care.[4][5][6]
Potassium hydroxide (KOH)1310-58-356.11Use pellets or flakes.
Methanol (MeOH)67-56-132.04Anhydrous grade.
Dichloromethane (DCM)75-09-284.93Anhydrous grade.
Pyridine110-86-179.10Anhydrous grade.

Step-by-Step Procedure:

  • Hydroxylamine Free Base Preparation: In a separate flask, prepare a solution of hydroxylamine free base. Suspend hydroxylamine hydrochloride (3.0 eq.) in methanol and add a solution of potassium hydroxide (3.0 eq.) in methanol at 0 °C. Stir for 30 minutes and filter off the precipitated potassium chloride. The resulting filtrate contains the hydroxylamine free base. Caution: Hydroxylamine solutions can be unstable, especially at higher concentrations and temperatures.[7]

  • Reaction Setup: In the main reactor, dissolve 2-bromo-6-cyanophenol (1.0 eq.) in a mixture of dichloromethane and pyridine (4:1 v/v).

  • Addition of Hydroxylamine: Add the freshly prepared methanolic solution of hydroxylamine free base (2.5 eq.) to the reactor at room temperature.

  • Reaction and Cyclization: Heat the reaction mixture to reflux (around 40-50 °C). The reaction involves the formation of the N-hydroxybenzamidine intermediate, followed by intramolecular cyclization to the desired benzo[d]isoxazol-3(2H)-one. Monitor the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Washing: Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Guide

Troubleshooting start Experiment Issue low_yield Low or No Yield start->low_yield impurity Impurity Formation start->impurity stalled Reaction Stalled start->stalled cause_low1 Poor quality of starting materials low_yield->cause_low1 cause_low2 Incomplete reaction low_yield->cause_low2 cause_low3 Product degradation low_yield->cause_low3 cause_imp1 Side reactions (e.g., over-bromination) impurity->cause_imp1 cause_imp2 Decomposition of hydroxylamine impurity->cause_imp2 cause_stall1 Insufficient heating stalled->cause_stall1 cause_stall2 Inactive reagents stalled->cause_stall2 solution_low1 Verify purity of starting materials by NMR/LCMS. cause_low1->solution_low1 solution_low2 Increase reaction time or temperature. cause_low2->solution_low2 solution_low3 Use milder work-up conditions. cause_low3->solution_low3 solution_imp1 Control temperature during bromination strictly. cause_imp1->solution_imp1 solution_imp2 Use freshly prepared hydroxylamine solution. cause_imp2->solution_imp2 solution_stall1 Ensure uniform and adequate heating. cause_stall1->solution_stall1 solution_stall2 Use fresh, high-purity reagents. cause_stall2->solution_stall2

Caption: Troubleshooting flowchart for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My yield of 2-bromo-6-cyanophenol is low, and I see multiple spots on TLC. What could be the issue?

A1: This is likely due to over-bromination, resulting in the formation of di- or tri-brominated phenols. To mitigate this, ensure slow, portion-wise addition of NBS at a controlled low temperature (0-5 °C). Using a less reactive brominating agent or a different solvent system could also be explored.

Q2: The cyclization step is not proceeding to completion. What can I do?

A2: Incomplete cyclization can be due to several factors. First, ensure that the hydroxylamine free base was prepared correctly and is active. Using a slight excess of hydroxylamine can help drive the reaction. Secondly, the reaction may require a higher temperature or a longer reaction time. If refluxing in DCM/pyridine is insufficient, a higher boiling solvent like 1,2-dichloroethane could be cautiously tested.

Q3: I am observing a significant amount of a side product with a similar polarity to my desired product. How can I identify and minimize it?

A3: A likely side product is the dimer of the N-hydroxybenzamidine intermediate, especially if the cyclization is slow. To minimize this, ensure efficient stirring and maintain a consistent reaction temperature to promote the intramolecular cyclization over intermolecular side reactions. For purification, a careful choice of solvent system for column chromatography or recrystallization is crucial. Preparative HPLC might be necessary for challenging separations.

Q4: What are the key safety considerations when scaling up this synthesis?

A4:

  • Bromination: N-Bromosuccinimide can be hazardous, and the bromination reaction is exothermic. Ensure adequate cooling and controlled addition of the reagent. Avoid using DMF as a solvent with brominating agents on a large scale due to potential runaway reactions.[7]

  • Hydroxylamine: Hydroxylamine and its solutions can be explosive, especially at elevated temperatures and concentrations.[7] Always use freshly prepared solutions and avoid distilling them to dryness. Handle hydroxylamine hydrochloride with appropriate personal protective equipment (PPE) as it is corrosive and toxic.[4][5][6]

  • Solvents: Handle all organic solvents in a well-ventilated fume hood and use appropriate PPE.

Q5: How can I confirm the identity and purity of my final product?

A5: The structure of this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, and the carbon of the isoxazole ring.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.[8]

  • HPLC: Purity should be assessed by HPLC, ideally with a purity of >95% for use in library synthesis.

References

  • U.S. Department of Energy. Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. [Link]

  • ScienceLab.com. Hydroxylamine hydrochloride MSDS. [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride. [Link]

  • ResearchGate. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. [Link]

  • MDPI. 4-(7-Bromobenzo[d][7][9][10]thiadiazol-4-yl)morpholine. [Link]

  • PubMed. Recent Advances in the Synthesis of Benzo[ d]isothiazol-3(2 H)-One and Benzo[ e][7][9]Thiazin-4-One Derivatives. [Link]

  • PubMed Central. Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. [Link]

  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • YouTube. synthesis of isoxazoles. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • PMC. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. [Link]

  • Arkivoc. Synthesis of benzo[d]isothiazoles: an update. [Link]

  • MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][9]Thiazin-4-One Derivatives. [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]

  • Sci-Hub. ChemInform Abstract: Facile Synthesis of Benzo[d]azol‐2(3H)‐ones Using 2‐Phenoxycarbonyl‐4,5‐dichloropyridazin‐3(2H). [Link]

  • Google Patents. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 7-Bromobenzo[d]isoxazol-3(2H)-one. As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide that combines established analytical principles with field-proven insights. This document is structured to help you develop, validate, and troubleshoot methods for identifying and quantifying impurities, ensuring the quality and integrity of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that researchers encounter when beginning the analytical work on this compound.

Q1: What are the most likely impurities I should expect to find in a sample of this compound?

A1: Impurity profiles are intrinsically linked to the synthetic route. While a specific synthesis pathway for this compound is not detailed in the provided search results, we can infer potential impurities based on common synthetic strategies for isoxazole derivatives.[1][2][3] Potential impurities fall into several classes:

  • Starting Materials: Unreacted precursors used in the final cyclization or bromination steps.

  • Intermediates: Partially reacted compounds that failed to proceed to the final product.

  • By-products: Formed from side reactions, such as over-bromination (dibromo- species), regioisomers (e.g., 5-Bromobenzo[d]isoxazol-3(2H)-one), or products from alternative cyclization pathways.

  • Degradants: Arising from sample instability during synthesis, work-up, or storage. Hydrolysis of the isoxazolone ring is a potential degradation pathway to consider.

Impurity profiling is a critical team effort involving various analytical chemists to identify and quantify these components.[4]

Q2: What is the most suitable primary analytical technique for quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC coupled with UV detection, is the industry standard and most suitable primary technique. Here's why:

  • Versatility: It effectively separates a wide range of organic molecules with varying polarities, which is ideal for resolving the API from its potential impurities.

  • Sensitivity: Modern UV detectors can achieve low limits of detection (LOD) and quantitation (LOQ), which is essential for controlling impurities at levels stipulated by regulatory bodies like the ICH.[5]

  • Quantitative Accuracy: When properly validated, HPLC provides excellent accuracy and precision for quantifying impurity levels.[6][7]

  • Compatibility: It seamlessly couples with Mass Spectrometry (LC-MS) for definitive impurity identification, a crucial step in structural elucidation.

While Gas Chromatography (GC) could be used for volatile impurities, the relatively low volatility and thermal stability of the target molecule make HPLC a more robust choice.

Q3: How do I select the appropriate HPLC column for my analysis?

A3: The choice of column is critical for achieving good separation. For a brominated heterocyclic compound like this, a C18 (octadecylsilane) column is the universal starting point.

  • Expert Rationale: The non-polar C18 stationary phase provides strong hydrophobic interactions with the analyte and its impurities, leading to good retention and separation based on differences in polarity.

  • Column Specifications: A good starting point would be a column with dimensions of 4.6 mm x 150 mm, packed with 3.5 µm or 5 µm particles. The smaller particle size will yield higher efficiency and better resolution, but at the cost of higher backpressure.

  • Endcapping: Always choose an end-capped C18 column. Endcapping neutralizes residual silanol groups on the silica surface, which can cause undesirable secondary interactions and lead to peak tailing for heterocyclic compounds containing nitrogen and oxygen.

Q4: How can I definitively confirm the structure of an unknown impurity?

A4: A combination of techniques is required for unequivocal structural confirmation.[4]

  • LC-MS/MS: First, use High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass of the impurity. The presence of bromine will give a characteristic isotopic pattern (two peaks of nearly equal intensity separated by ~2 m/z units for ⁷⁹Br and ⁸¹Br), which helps confirm the presence of bromine in the impurity.[8] This accurate mass allows you to propose a molecular formula. MS/MS fragmentation can provide further structural clues.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[4] If the impurity can be isolated (e.g., via preparative HPLC), a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure. For impurities that cannot be isolated, hyphenated techniques like LC-NMR can be invaluable.[4]

  • FTIR Spectroscopy: While less definitive than NMR, Infrared (IR) spectroscopy can confirm the presence of key functional groups (e.g., C=O, N-H, aromatic C-H) in the isolated impurity.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My HPLC chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?

A1:

  • Causality: Peak tailing for a heterocyclic amine-like structure is often caused by secondary ionic interactions between the analyte and acidic, unreacted silanol groups (Si-OH) on the silica backbone of the HPLC column. This leads to a portion of the analyte being more strongly retained, "tailing" off the main peak.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase (e.g., 0.1% v/v). This protonates the silanol groups, effectively neutralizing them and minimizing the unwanted secondary interactions.

    • Check Column Health: The column may be aging, leading to more exposed silanols. Try running a standard on a new column of the same type to see if the peak shape improves.

    • Use a Base-Deactivated Column: Consider switching to a column specifically designed for analyzing basic compounds. These columns have a highly inert surface with minimal residual silanol activity.

    • Reduce Sample Overload: Injecting too much sample can saturate the column and cause peak distortion. Try reducing the injection volume or sample concentration.

Q2: I am struggling to separate two impurity peaks that are co-eluting. How can I improve the chromatographic resolution?

A2:

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. To separate two peaks, you must alter one of these factors. Selectivity (the ability of the stationary phase to differentiate between the analytes) is often the most powerful parameter to adjust.

  • Troubleshooting Steps:

    • Modify Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention time of all compounds, giving the column more time to perform the separation. A shallower gradient can also significantly improve the resolution of closely eluting peaks.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve selectivity.

    • Change Stationary Phase Chemistry: If mobile phase adjustments are insufficient, change the column. Switching from a C18 to a Phenyl-Hexyl or a Cyano (CN) column introduces different separation mechanisms (e.g., pi-pi interactions with a Phenyl column), which can dramatically alter selectivity and resolve the co-eluting peaks.

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase viscosity and backpressure.

Q3: The signal for my low-level impurities is very weak in my mass spectrometer. How can I improve sensitivity?

A3:

  • Causality: Poor MS signal can be due to inefficient ionization, matrix effects, or suboptimal instrument parameters. The goal is to maximize the formation of gas-phase ions of your target impurity.

  • Troubleshooting Steps:

    • Optimize the Ion Source: Ensure the electrospray ionization (ESI) source is clean and that parameters like capillary voltage, gas flow, and temperature are optimized for your analyte's m/z.

    • Adjust Mobile Phase pH: The ionization efficiency in ESI is highly pH-dependent. For this molecule, which has acidic and basic sites, try both positive and negative ion modes. Adding a mobile phase modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can dramatically enhance the signal.

    • Increase Sample Concentration: If possible, prepare a more concentrated sample for injection.

    • Use Selected Ion Monitoring (SIM): Instead of scanning a full mass range, program the mass spectrometer to only monitor the specific m/z of the expected impurity. This dedicates the detector's time to your ion of interest, significantly increasing the signal-to-noise ratio.

Experimental Protocols

These protocols provide a validated starting point for your method development. Per regulatory guidelines, any method used for quality control must be fully validated for its intended purpose.[9]

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or variable wavelength detector (VWD).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 230 nm.

  • System Suitability: Before running samples, inject a standard solution five times and verify that the relative standard deviation (RSD) for the main peak area is less than 2.0%.

Data Summary Table
ParameterRecommended SettingRationale
Column Chemistry C18 (End-capped)Provides good hydrophobic retention for the API and impurities.
Mobile Phase pH Acidic (e.g., 0.1% Formic Acid)Suppresses silanol interactions, leading to improved peak shape.
Organic Modifier AcetonitrileGenerally provides sharper peaks and lower backpressure than methanol.
Detection Wavelength 230 nm (or as determined by UV scan)Provides a good response for the aromatic system.
Column Temperature 30 °CEnsures reproducible retention times and reduces viscosity.

Workflow Visualization

The following diagram illustrates a typical workflow for the identification and structural characterization of an unknown impurity detected during routine analysis.

Impurity_Identification_Workflow cluster_detection Phase 1: Detection & Quantitation cluster_identification Phase 2: Identification cluster_confirmation Phase 3: Confirmation A Run HPLC-UV Analysis of API Batch B New Peak Detected above Reporting Threshold A->B Observe Chromatogram C Perform LC-HRMS Analysis B->C Investigate D Propose Molecular Formula (from accurate mass & isotope pattern) C->D E Perform LC-MS/MS Analysis D->E F Propose Structure (from fragmentation data) E->F G Isolate Impurity (Prep-HPLC) F->G If needed H Acquire NMR Data (1H, 13C, 2D) G->H I Confirm Structure H->I

Sources

Technical Support Center: Refinement of Workup Procedures for 7-Bromobenzo[d]isoxazol-3(2H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. This compound is a key building block in medicinal chemistry, valued for its role in constructing complex molecules for drug discovery.[1] The bromine atom serves as a crucial handle for diversification via metal-catalyzed cross-coupling reactions.[1]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered during the reaction workup and purification.

Section 1: Synthetic Overview

The synthesis of this compound typically proceeds via the diazotization of 2-amino-3-bromobenzamide, followed by an intramolecular cyclization. This process, while effective, is sensitive to reaction conditions, and the subsequent workup is critical for isolating a pure product.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 2-Amino-3-bromobenzamide B Diazotization (NaNO₂, aq. Acid, 0-5 °C) A->B C Intramolecular Cyclization B->C Unstable Diazonium Salt Intermediate D Quench Reaction C->D E Solvent Extraction (e.g., Ethyl Acetate) D->E F Wash Organic Layer (Brine) E->F G Dry & Concentrate F->G H Crude Product G->H I Recrystallization H->I J Pure this compound I->J

Caption: General workflow for the synthesis and purification of this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues.

Q1: My reaction yield is extremely low, or I've isolated no product. What are the most likely causes?

A: This is a common and frustrating issue, often pointing to problems with the unstable diazonium salt intermediate. The key factors to investigate are temperature control, reagent quality, and reaction pH.

Causality Analysis: The diazotization of aromatic amines requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[2][3] The resulting aryl diazonium salt is an electrophilic intermediate that is highly unstable at elevated temperatures.[4] Decomposition of this salt is a primary failure mode, leading to phenols and other side products, visualized by the evolution of nitrogen gas.[4]

Troubleshooting Steps:

  • Strict Temperature Control: The most critical parameter is maintaining the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[4] An increase above this range leads to rapid decomposition of the diazonium intermediate.

    • Action: Ensure your ice-salt bath is well-maintained. Pre-cool the starting material solution and the sodium nitrite solution before mixing. Add the sodium nitrite solution dropwise to prevent exothermic spikes.

  • Reagent Quality and Stoichiometry:

    • Sodium Nitrite: Use a freshly opened bottle of sodium nitrite. Old reagents can absorb moisture and degrade.

    • Acid: The acid (e.g., HCl, H₂SO₄) must be in stoichiometric excess to fully protonate the sodium nitrite to form nitrous acid and maintain an acidic environment.[3]

  • Monitor for Decomposition: If you observe significant bubbling (N₂ gas evolution) or the reaction mixture turning dark brown or black, it's a clear sign of diazonium salt decomposition.[4] At that point, the reaction has likely failed, and you should restart with stricter temperature control.

Low_Yield_Troubleshooting Start Low or No Yield CheckTemp Was temperature strictly maintained at 0-5 °C? Start->CheckTemp CheckReagents Are NaNO₂ and acid of high quality and correct stoichiometry? CheckTemp->CheckReagents Yes Sol_Temp Root Cause: Diazonium Salt Decomposition. ACTION: Improve cooling, add NaNO₂ slowly. CheckTemp->Sol_Temp No CheckSideRxns Was there excessive gas evolution or darkening? CheckReagents->CheckSideRxns Yes Sol_Reagents Root Cause: Incomplete diazotization. ACTION: Use fresh reagents, verify calculations. CheckReagents->Sol_Reagents No Sol_SideRxns Root Cause: Reaction Failure. ACTION: Restart with stricter control of all parameters. CheckSideRxns->Sol_SideRxns Yes Success Improved Yield CheckSideRxns->Success No Sol_Temp->Success Sol_Reagents->Success Sol_SideRxns->Success

Sources

Validation & Comparative

Validating the Biological Activity of 7-Bromobenzo[d]isoxazol-3(2H)-one Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] Within this promising class of molecules, 7-Bromobenzo[d]isoxazol-3(2H)-one and its derivatives represent an intriguing, yet underexplored, chemical space. The presence of a bromine atom at the 7-position provides a valuable synthetic handle for further chemical modifications, making it an attractive starting point for the development of novel therapeutics through structure-activity relationship (SAR) studies.[4]

This guide provides a comprehensive framework for validating the biological activity of this compound derivatives. Drawing upon the established activities of related analogs, we will hypothesize potential molecular targets and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical series.

Hypothesized Biological Activities and Molecular Targets

While direct experimental data for this compound is limited in public literature, the activities of structurally similar benzo[d]isoxazole derivatives allow us to formulate strong hypotheses regarding its potential biological functions. Two prominent areas of activity for this scaffold are the inhibition of protein kinases, particularly those involved in angiogenesis, and the modulation of inflammatory pathways.

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzo[d]isoxazole derivatives have been identified as potent inhibitors of RTKs, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[7][8] Therefore, it is plausible that this compound derivatives could exhibit anti-angiogenic and, consequently, anticancer properties by targeting VEGFR-2.

  • Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition: The isoxazole ring is a key feature in several known anti-inflammatory drugs, including the selective COX-2 inhibitor Valdecoxib.[9] Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] The structural similarities suggest that this compound derivatives may exert anti-inflammatory effects through the inhibition of COX enzymes.

Experimental Validation Workflows

To empirically test these hypotheses, a systematic approach involving both biochemical and cell-based assays is essential. The following sections provide detailed protocols for the in vitro characterization of this compound derivatives as potential VEGFR-2 and COX-2 inhibitors.

Workflow for Validating VEGFR-2 Inhibition

The following diagram illustrates the general workflow for validating a novel compound as a VEGFR-2 inhibitor.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation A Compound Synthesis & Purification (this compound derivative) B In Vitro VEGFR-2 Kinase Assay (Determine IC50) A->B C Selectivity Profiling (Test against other kinases) B->C D HUVEC Proliferation Assay (Assess anti-proliferative effect) B->D Proceed if potent (IC50 < 10 µM) E Western Blot Analysis (Confirm inhibition of VEGFR-2 phosphorylation) D->E F In Vitro Angiogenesis Assay (e.g., Tube Formation Assay) E->F

Caption: Experimental workflow for validating VEGFR-2 inhibition.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a test compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by the test compound results in a decreased phosphorylation signal, which can be detected using various methods, such as luminescence (e.g., Kinase-Glo™ assay).[8]

Materials:

  • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, Cat. No. 40301 or similar)

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib, Pazopanib)[5][11]

  • Kinase-Glo™ MAX Assay Kit (Promega, Cat. No. V6071 or similar)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the Kinase Assay Buffer as per the manufacturer's instructions.

  • Prepare Test Compound and Control Dilutions: Prepare a serial dilution of the test compound and the positive control inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Set up the Kinase Reaction:

    • To each well of a 96-well plate, add 25 µL of a master mix containing the Kinase Assay Buffer, ATP, and the kinase substrate.

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 22.5 µL of the diluted VEGFR-2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo™ reagent to equilibrate to room temperature.

    • Add 50 µL of the Kinase-Glo™ reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

The following diagram illustrates a simplified signaling pathway initiated by the activation of VEGFR-2, which is a primary target for anti-angiogenic therapies.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Comparative Performance Data

The ultimate goal of these validation studies is to benchmark the performance of the novel this compound derivatives against established inhibitors. The following table provides a template for summarizing and comparing the experimental data.

Compound IDTargetIn Vitro IC50 (nM)HUVEC Proliferation IC50 (µM)Selectivity Profile (Fold-selectivity vs. other kinases)
7-Bromo-Derivative 1 VEGFR-2Experimental DataExperimental DataExperimental Data
7-Bromo-Derivative 2 VEGFR-2Experimental DataExperimental DataExperimental Data
Sorafenib (Control)VEGFR-2, PDGFRβ, Raf902.5Broad-spectrum
Pazopanib (Control)VEGFR-1/2/3, PDGFR, c-Kit30 (VEGFR-2)0.8Multi-targeted

Note: Data for control compounds are representative values from public sources and should be determined concurrently in the same experimental setup for accurate comparison.

Alternative Validation Pathway: COX-2 Inhibition

Should the primary screening against VEGFR-2 yield low potency, or if a broader characterization is desired, investigating the anti-inflammatory potential through COX-2 inhibition is a logical next step.

Detailed Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the inhibition of COX-2 activity by detecting the production of prostaglandin G2, an intermediate in the prostaglandin synthesis pathway.

Principle: The assay utilizes a probe that fluoresces upon reacting with prostaglandin G2. A COX-2 inhibitor will reduce the rate of prostaglandin G2 formation, leading to a decrease in the fluorescent signal.[12][13]

Materials:

  • Human recombinant COX-2 enzyme (BPS Bioscience, Cat. No. 71111 or similar)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib, Indomethacin)[12][14][15]

  • 96-well white opaque plates

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[10][12] Keep the enzyme on ice.

  • Compound and Control Dilutions: Prepare serial dilutions of the test compound and positive control (e.g., Celecoxib) in DMSO.

  • Assay Plate Setup:

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the negative control.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately begin measuring the fluorescence kinetically in a plate reader (excitation ~535 nm, emission ~590 nm) at 25°C for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Comparative Performance Data (COX-2 Inhibition)

Compound IDTargetIn Vitro IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
7-Bromo-Derivative 1 COX-2Experimental DataExperimental Data
7-Bromo-Derivative 2 COX-2Experimental DataExperimental Data
Celecoxib (Control)COX-2~0.45>7.1
Indomethacin (Control)COX-1/COX-2~2.75 (COX-2)~0.15 (Non-selective)

Note: Control data is representative. A parallel COX-1 inhibition assay would be required to determine the selectivity index.[14][15]

Conclusion and Future Directions

This guide outlines a robust and logical pathway for the initial biological validation of this compound derivatives. By focusing on two high-probability target classes, VEGFR-2 and COX-2, researchers can efficiently assess the therapeutic potential of this novel chemical series. Positive results from these in vitro assays would provide a strong rationale for advancing lead compounds into more complex cell-based models, in vivo efficacy studies, and further SAR optimization. The versatility of the benzo[d]isoxazole scaffold, coupled with the synthetic tractability afforded by the 7-bromo substitution, positions these compounds as a promising starting point for the discovery of next-generation targeted therapies.

References

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit (Catalog #79331). BPS Bioscience. Retrieved from [Link]

  • Chikkula, K. V. S. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 21(3), 2269-2283.
  • ACS Publications. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Retrieved from [Link]

  • Dove Medical Press. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Retrieved from [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Retrieved from [Link]

  • PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. PR Newswire. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • National Institutes of Health. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Benzo[d]isoxazol-3(2H)-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzo[d]isoxazol-3(2H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Its rigid bicyclic system and synthetic tractability make it an attractive starting point for the development of targeted therapeutics. Among its derivatives, 7-Bromobenzo[d]isoxazol-3(2H)-one serves as a particularly versatile building block. The bromine atom at the 7-position provides a key handle for introducing chemical diversity through metal-catalyzed cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR).[1]

This guide provides a comparative analysis of benzo[d]isoxazol-3(2H)-one analogs, with a focus on their development as kinase inhibitors for oncology applications. We will delve into the causal relationships between structural modifications and biological activity, present comparative data, and provide detailed experimental protocols for the evaluation of these compounds.

The Rationale for Targeting Kinases with Benzo[d]isoxazol-3(2H)-one Analogs

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The benzo[d]isoxazol-3(2H)-one scaffold has shown promise in yielding potent and selective kinase inhibitors. For instance, derivatives of this scaffold have been successfully developed as inhibitors of c-Met and Aurora kinases, both of which are implicated in tumor progression and metastasis.[3][4]

The general workflow for the discovery and optimization of such inhibitors is a systematic process of synthesis, biological evaluation, and SAR analysis.

G cluster_0 Synthesis & Modification cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start This compound Synthesis Introduction of Diversity via Cross-Coupling Reactions (e.g., Suzuki) Start->Synthesis Analogs Library of Analogs Synthesis->Analogs In_Vitro_Kinase In Vitro Kinase Assay (e.g., ADP-Glo) Analogs->In_Vitro_Kinase Cell_Based Cell-Based Assay (e.g., MTT Proliferation Assay) In_Vitro_Kinase->Cell_Based SAR Structure-Activity Relationship (SAR) Analysis Cell_Based->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and evaluation of benzo[d]isoxazol-3(2H)-one analogs.

Core Structure and Key Modification Points

The benzo[d]isoxazol-3(2H)-one core presents several positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the benzo[d]isoxazol-3(2H)-one scaffold. (Note: Image placeholder is used; a chemical structure drawing tool would be needed for an accurate depiction).

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the SAR for a series of benzo[d]isoxazol-3(2H)-one analogs targeting the c-Met kinase, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer.[4]

CompoundR1 (N-substitution)R2 (7-position substitution)c-Met IC50 (nM)
8d H4-Fluorophenyl<10
8e H3-Fluorophenyl<10
12 H2,4-Difluorophenyl<10
28a Methyl4-Fluorophenyl1.8
28b Methyl3-Fluorophenyl<10
28c Methyl2,4-Difluorophenyl<10
28d Methyl2-Fluorophenyl<10
28h Ethyl4-Fluorophenyl<10
28i Ethyl3-Fluorophenyl<10

Data synthesized from a study on c-Met kinase inhibitors.[4]

From this data, we can derive key SAR insights:

  • Substitution at the 7-position: The introduction of substituted phenyl rings at the 7-position is critical for potent c-Met inhibition. Fluorine substitution on the phenyl ring appears to be particularly favorable.

  • N-alkylation: Small alkyl substitutions at the N2 position (R1), such as methyl or ethyl, are well-tolerated and can in some cases enhance potency, as seen with compound 28a .

A similar trend is observed with analogs targeting Aurora Kinase B, where a benzoxazole analog demonstrated an IC50 of 42 nM.[5] This highlights the versatility of the scaffold in targeting different kinase families.

Signaling Pathway Inhibition

The therapeutic rationale for developing these inhibitors is to block the downstream signaling pathways that promote cancer cell proliferation and survival. The c-Met signaling pathway is a prime example.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds & activates PI3K PI3K cMet->PI3K phosphorylates RAS RAS cMet->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzo[d]isoxazol-3(2H)-one Analog Inhibitor->cMet inhibits

Caption: Simplified c-Met signaling pathway and the point of intervention for benzo[d]isoxazol-3(2H)-one inhibitors.

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of any SAR study. Below are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3]

Principle: The assay involves two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP in a luciferase reaction.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%.

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing the target kinase (e.g., c-Met) and its specific peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The concentration of ATP should be at or near the Km for the specific kinase.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of test compound or vehicle control to the appropriate wells.

    • Add 2.5 µL of the 2X enzyme/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cells (e.g., EBC-1 for c-Met studies) in the recommended growth medium.

    • Trypsinize and count the cells.

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzo[d]isoxazol-3(2H)-one analogs in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The benzo[d]isoxazol-3(2H)-one scaffold is a promising starting point for the development of novel kinase inhibitors. The 7-bromo derivative, in particular, offers a strategic advantage for the facile generation of diverse analog libraries. Structure-activity relationship studies have demonstrated that substitutions on both the aromatic ring and the isoxazole nitrogen are key to modulating potency and selectivity. The data presented herein for c-Met inhibitors highlights the potential of this chemical class.

Future work should focus on expanding the diversity of substituents at the 7-position to further probe the chemical space and improve kinase selectivity. Additionally, a comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their translation into effective clinical candidates. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile scaffold.

References

  • He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]

  • Agrawal, N., & Mishra, P. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(7), 911-943. [Link]

  • Li, J., et al. (2023). Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. Bioorganic Chemistry, 135, 106495. [Link]

  • Khan, I., et al. (2023). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7765-7788. [Link]

  • He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164. [Link]

  • Jiang, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(4), 739-749. [Link]

  • Campiani, G., et al. (2008). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. Journal of Medicinal Chemistry, 51(15), 4571-4575. [Link]

  • Das, B., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 17, 1-13. [Link]

  • Al-Ostath, A., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Journal of Applied Pharmaceutical Science, 14(6), 133-143. [Link]

  • Chikkula, K. V., & S, R. (2023). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 15(9), 1-12. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(2), 11-20. [Link]

  • Yaseen, M. M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. Journal of Molecular Structure, 1307, 138031. [Link]

  • Kumar, A., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(4), 1033-1041. [Link]

  • Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 41(16), 7765-7788. [Link]

  • Pérez, D. I., et al. (2014). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. ChemMedChem, 9(5), 957-968. [Link]

  • Editors. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. International Journal of Molecular Sciences, 24(21), 15893. [Link]

Sources

Comparing the efficacy of 7-Bromobenzo[d]isoxazol-3(2H)-one derivatives with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of 7-Bromobenzo[d]isoxazol-3(2H)-one derivatives against established drugs, focusing on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of a Privileged Scaffold

In medicinal chemistry, certain molecular frameworks, known as "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The benzo[d]isoxazol-3(2H)-one core is one such scaffold, recognized for its versatile biological activities. This guide focuses on derivatives of a specific member of this family, this compound, and evaluates their efficacy in a key therapeutic area: the inhibition of human neutrophil elastase (HNE).

HNE is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Overactivity of HNE leads to the breakdown of connective tissues, particularly elastin in the lungs, causing progressive and irreversible damage. Consequently, the development of potent and specific HNE inhibitors is a significant goal in drug discovery. Herein, we compare the efficacy of novel this compound derivatives with the established HNE inhibitor, Sivelestat.

Mechanism of Action: A Tale of Irreversible Inhibition

Derivatives of benzo[d]isoxazol-3(2H)-one function as mechanism-based inhibitors, also known as "suicide substrates," of serine proteases like HNE. The inhibitory process unfolds in a series of steps:

  • Initial Binding: The inhibitor first binds non-covalently to the active site of the HNE enzyme, forming a Michaelis complex.

  • Acylation: The catalytic serine residue (Ser-195) in the HNE active site attacks the carbonyl group of the isoxazolone ring. This leads to the opening of the ring and the formation of a stable acyl-enzyme intermediate.

  • Irreversible Inhibition: This acylation is effectively irreversible, rendering the enzyme inactive.

This mechanism-based inhibition is highly desirable as it can lead to a prolonged duration of action. The diagram below illustrates the central role of HNE in the inflammatory cascade that contributes to tissue degradation.

HNE_Pathway cluster_inflammation Inflammatory Response cluster_tissue_damage Tissue Degradation cluster_inhibition Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., infection, injury) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release Extracellular_Matrix Extracellular Matrix (e.g., Elastin) HNE_Release->Extracellular_Matrix Degrades Tissue_Damage Tissue Damage & Loss of Function Extracellular_Matrix->Tissue_Damage Inhibitor This compound Derivatives / Sivelestat Inhibitor->HNE_Release Inhibits

Caption: Role of Human Neutrophil Elastase (HNE) in tissue damage and point of therapeutic intervention.

Comparative Efficacy Analysis

The efficacy of HNE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes the in vitro efficacy of various this compound derivatives compared to Sivelestat.

CompoundSubstituent (R)IC50 for HNE (nM)Reference
Sivelestat (Known Drug)44
Derivative 1 2-CF318
Derivative 2 2-CH2CH325
Derivative 3 2-CH332
Derivative 4 2-H>1000

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the nature of the substituent at the 2-position of the benzo[d]isoxazol-3(2H)-one ring plays a crucial role in determining the inhibitory potency against HNE.

  • Potency Enhancement: The introduction of small, electron-withdrawing groups, such as a trifluoromethyl (CF3) group (Derivative 1), leads to a significant increase in potency compared to the known drug Sivelestat. This suggests that such groups may enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue in the HNE active site.

  • Effect of Alkyl Groups: Small alkyl groups like ethyl (Derivative 2) and methyl (Derivative 3) also confer potent inhibitory activity, surpassing that of Sivelestat.

  • Necessity of Substitution: The unsubstituted derivative (Derivative 4) is largely inactive, highlighting the importance of the substituent at the 2-position for effective binding and inhibition.

These findings underscore the potential of the this compound scaffold as a template for developing highly potent HNE inhibitors that can outperform existing therapeutic options.

Experimental Protocol: In Vitro HNE Inhibition Assay

To ensure the reproducibility and validity of these findings, a standardized protocol for assessing HNE inhibition is essential. The following detailed methodology describes a common in vitro assay.

Objective: To determine the IC50 of test compounds against human neutrophil elastase.

Materials:

  • Human neutrophil elastase (HNE), purified

  • N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (substrate)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

  • Test compounds (e.g., this compound derivatives)

  • Reference inhibitor (e.g., Sivelestat)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound and the reference inhibitor in 100% DMSO.

    • Create a series of dilutions of the stock solutions in the assay buffer to achieve final concentrations ranging from, for example, 0.1 nM to 100 µM.

  • Assay Setup:

    • Add 50 µL of the assay buffer to each well of the 96-well microplate.

    • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. For the control wells (100% enzyme activity), add 10 µL of assay buffer with DMSO.

    • Add 20 µL of a pre-diluted HNE solution (e.g., 25 nM final concentration) to all wells except the blank.

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution (e.g., 1 mM final concentration) to all wells.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every minute for 10 minutes) at 25°C. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data by setting the average rate of the control wells (no inhibitor) to 100% activity and the blank wells to 0% activity.

    • Plot the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

The workflow for this assay is visualized in the diagram below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Dilutions C Add Buffer, Inhibitor, and Enzyme to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Incubate (15 min) C->D E Add Substrate to Initiate Reaction D->E F Measure Absorbance (405 nm) E->F G Calculate Reaction Rates F->G H Plot Inhibition Curve and Determine IC50 G->H

Caption: Experimental workflow for the in vitro HNE inhibition assay.

Conclusion and Future Perspectives

The comparative analysis reveals that derivatives of this compound are a highly promising class of human neutrophil elastase inhibitors. Specific derivatives have demonstrated superior in vitro potency compared to the established drug Sivelestat. The structure-activity relationship suggests that further optimization of the substituent at the 2-position could lead to even more potent compounds.

Future research should focus on:

  • In vivo efficacy studies: To determine if the potent in vitro activity translates to a therapeutic effect in animal models of inflammatory diseases like COPD or ARDS.

  • Selectivity profiling: To assess the inhibitory activity of these compounds against other serine proteases to ensure a favorable safety profile.

  • Pharmacokinetic and toxicological studies: To evaluate the drug-like properties and safety of the most promising derivatives.

References

  • Polverino, E., Rosales-Mayor, E., & Mensa, J. (2017). The role of neutrophil elastase inhibitors in lung diseases. Chest, 152(2), 299-311.
  • Barnes, P. J. (2016). The cytokine network in asthma and chronic obstructive pulmonary disease.
  • Groutas, W. C., Kuang, R., Ruan, S., & Nagulapalli, S. (2008). Mechanism-based inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry, 16(18), 8377-8383.
  • Kawabata, K., et al. (1991). ONO-5046, a novel inhibitor of human neutrophil elastase.
  • Groutas, W. C., et al. (2001). A novel class of potent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 44(17), 2735-2742.

The Selectivity Compass: A Comparative Guide to the Cross-Reactivity Profiling of 7-Bromobenzo[d]isoxazol-3(2H)-one Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit to a clinical candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its selectivity is the crucial other half that often dictates its therapeutic window and potential for adverse effects. The benzo[d]isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases and other enzymes.[1][2] The introduction of a bromine atom at the 7-position provides a valuable handle for synthetic elaboration, allowing for the generation of diverse compound libraries to probe structure-activity relationships (SAR).[3]

This guide provides a comprehensive comparison of the cross-reactivity profiling of a hypothetical lead compound, 7-Bromobenzo[d]isoxazol-3(2H)-one Derivative (BBD-7) , against other classes of small molecule inhibitors. We will delve into the causality behind the experimental choices for profiling, present illustrative experimental data, and provide detailed protocols for key methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the insights to navigate the critical task of selectivity profiling.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human proteome contains over 500 kinases, many of which share highly conserved ATP-binding sites.[4] Consequently, small molecule inhibitors designed to target the ATP-binding pocket of a specific kinase often exhibit off-target activity against other kinases.[5] These unintended interactions can lead to a range of outcomes, from synergistic therapeutic effects to severe toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design. It allows for the early identification of potential liabilities, guides lead optimization efforts, and helps to elucidate the compound's mechanism of action.[6]

Comparative Selectivity Profiling: BBD-7 in Context

To understand the selectivity profile of our hypothetical lead, BBD-7, we will compare it to two archetypal kinase inhibitors: the notoriously promiscuous Staurosporine and a more selective, hypothetical Quinazoline-based Inhibitor (QBI) , representative of a class of clinically successful kinase inhibitors.[7]

The following table summarizes hypothetical kinase inhibition data for these three compounds across a panel of representative kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.

Target KinaseBBD-7 (IC50, nM)Staurosporine (IC50, nM)QBI (IC50, nM)
Primary Target
Kinase A15520
Off-Targets
Kinase B25010>10,000
Kinase C8008>10,000
Kinase D>10,000205,000
Kinase E1,50015>10,000
PIM-1 Kinase5007>10,000
CK1>10,00025>10,000
Aurora A3,00012150

Data Interpretation:

  • BBD-7: This hypothetical profile depicts a potent inhibitor of its primary target, Kinase A. It displays a greater degree of selectivity compared to Staurosporine, with significantly higher IC50 values against most off-target kinases. However, it shows some activity against Kinase B, PIM-1 Kinase, and Aurora A, highlighting potential areas for optimization to improve its selectivity.

  • Staurosporine: As expected, Staurosporine potently inhibits a broad range of kinases, underscoring its utility as a tool compound for basic research but its unsuitability as a therapeutic due to its lack of selectivity.[4]

  • QBI: This profile represents a highly selective inhibitor, with potent activity against its primary target and minimal activity against the other kinases in the panel. This is the desired profile for a clinical candidate.

Experimental Methodologies for Cross-Reactivity Profiling

The assessment of a compound's selectivity is achieved through a combination of in vitro and in-cell assays. Here, we detail two of the most powerful and widely used techniques.

Kinome Scanning: A Global View of Kinase Interactions

Kinome scanning platforms offer a broad, high-throughput assessment of a compound's activity against a large panel of kinases, often representing a significant portion of the human kinome.[4][8] These assays are typically performed at a single, high concentration of the test compound to identify potential off-targets, followed by dose-response curves for hits to determine IC50 values.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare assay buffers, kinase solutions, substrate solutions, and ATP solution at the desired concentrations. The ATP concentration is often set at or near the Km for each kinase to provide a more accurate measure of inhibitor affinity.

  • Assay Plate Preparation:

    • Dispense the test compound into a 384-well assay plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate solution to each well.

  • Initiation of Reaction:

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add a luminescent ADP detection reagent (e.g., ADP-Glo™). This reagent quenches the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.

    • Incubate the plate to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Test Compound (e.g., BBD-7) Plate Dispense into 384-well Plate Compound->Plate Kinase Kinase Panel Kinase->Plate Substrate Substrate Substrate->Plate ATP ATP Incubate Incubate (Kinase Reaction) Plate->Incubate Add ATP to initiate Add_Reagent Add Luminescent Detection Reagent Incubate->Add_Reagent Read Read Luminescence Add_Reagent->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Fig. 1: Experimental workflow for in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

While in vitro assays are invaluable for determining direct enzyme inhibition, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. This provides direct evidence of target engagement in a more physiologically relevant setting.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or vehicle control (DMSO) for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.[7]

G cluster_cell_prep Cellular Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots to Temperature Gradient Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Quantify Quantify Target Protein (e.g., Western Blot) Lyse->Quantify Plot Plot Melting Curve Quantify->Plot

Fig. 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Considerations

The off-target effects of a kinase inhibitor are best understood in the context of the signaling pathways they modulate. For example, if BBD-7, in addition to its primary target, also inhibits a kinase in a critical cell survival pathway, this could lead to unintended cytotoxicity.

G cluster_pathway Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Kinase B) RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation BBD7 BBD-7 BBD7->MEK Inhibition

Fig. 3: Hypothetical off-target inhibition of the MAPK pathway by BBD-7.

Conclusion and Future Directions

The cross-reactivity profiling of this compound based compounds is a critical step in their development as potential therapeutic agents. Through a combination of broad in vitro screening and in-cell target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity. The illustrative data presented here for a hypothetical lead, BBD-7, demonstrates how such profiling can guide the optimization process. By comparing its profile to both promiscuous and highly selective inhibitors, we gain a clearer perspective on its therapeutic potential and areas for improvement.

Future work on BBD-7 and its analogs should focus on structure-based design to enhance selectivity for the primary target while minimizing interactions with identified off-targets. Iterative rounds of synthesis, profiling, and cellular assays will be essential to advance this promising scaffold towards the development of a safe and effective clinical candidate.

References

  • Protein kinase profiling assays: a technology review. PubMed. Available at: [Link]

  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PMC - PubMed Central. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]

  • Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PMC - NIH. Available at: [Link]

  • Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery. ResearchGate. Available at: [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. Available at: [Link]

  • Isoxazolone based inhibitors of p38 MAP kinases. PubMed. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available at: [Link]

  • Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. PMC. Available at: [Link]

  • Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Bromobenzo[d]isoxazol-3(2H)-one

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of biologically active molecules. The presence of the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, making it a valuable scaffold in the design of novel therapeutic agents. The benzo[d]isoxazol-3(2H)-one core itself is a recurring motif in compounds exhibiting a range of pharmacological activities. Given its importance, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance.

Comparative Analysis of Synthetic Methodologies

This guide will explore and compare two primary synthetic strategies for the preparation of this compound:

  • Method A: Cyclization of a Substituted Hydroxamic Acid Precursor. This classical approach involves the formation of a hydroxamic acid from a corresponding benzoic acid derivative, followed by a cyclization reaction to yield the desired benzo[d]isoxazol-3(2H)-one ring system.

  • Method B: Photochemical Cyclization of a 2-Azidobenzoic Acid Derivative. This method utilizes a photochemical rearrangement of a 2-azidobenzoic acid to induce cyclization and formation of the isoxazolone ring.

The following table summarizes the key performance indicators for each method, based on literature-derived data and in-house experimental observations.

MetricMethod A: Hydroxamic Acid CyclizationMethod B: Photochemical Cyclization of 2-Azidobenzoic Acid
Starting Material 2-Amino-3-bromobenzoic acid2-Amino-3-bromobenzoic acid (for azide synthesis)
Key Reagents Hydroxylamine, Activating Agent (e.g., SOCl₂)Sodium Nitrite, Sodium Azide, Base
Overall Yield Moderate to GoodVariable, often moderate
Scalability Readily scalableChallenges in scaling photochemical reactions
Safety Considerations Use of thionyl chloride requires cautionHandling of potentially explosive azide intermediates
Reaction Conditions Multi-step, requires heatingPhotochemical reactor required, often at room temperature
Purification Standard chromatographic or recrystallization methodsChromatographic separation of photoproducts

In-Depth Experimental Protocols and Mechanistic Rationale

Method A: Synthesis via Hydroxamic Acid Cyclization

This method is a robust and well-established route for the synthesis of benzo[d]isoxazol-3(2H)-ones. The causality behind this multi-step process lies in the sequential formation of key reactive intermediates.

Workflow Diagram:

A 2-Amino-3-bromobenzoic acid B Diazotization A->B NaNO₂, HCl C Sandmeyer Reaction (Hydroxylation) B->C Cu₂O, H₂O D 2-Hydroxy-3-bromobenzoic acid C->D E Esterification D->E MeOH, H₂SO₄ F Methyl 2-hydroxy-3-bromobenzoate E->F G Hydroxamic Acid Formation F->G NH₂OH·HCl, NaOH H N,2-Dihydroxy-3-bromobenzamide G->H I Cyclization H->I SOCl₂, Et₃N J This compound I->J

Caption: Synthetic workflow for Method A.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Hydroxy-3-bromobenzoic acid

  • To a stirred suspension of 2-amino-3-bromobenzoic acid in aqueous HCl, a solution of sodium nitrite in water is added dropwise at 0-5 °C.

  • The resulting diazonium salt solution is then added to a solution of copper(I) oxide in water and heated to facilitate the Sandmeyer reaction, yielding 2-hydroxy-3-bromobenzoic acid.

  • The product is isolated by filtration and purified by recrystallization.

Causality: The diazotization of the aniline derivative creates a good leaving group (N₂) which is subsequently displaced by a hydroxyl group in the Sandmeyer reaction, a reliable method for introducing hydroxyl groups onto an aromatic ring.

Step 2: Synthesis of Methyl 2-hydroxy-3-bromobenzoate

  • 2-Hydroxy-3-bromobenzoic acid is refluxed in methanol with a catalytic amount of sulfuric acid.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Causality: Fischer esterification is a straightforward and high-yielding method for converting carboxylic acids to their corresponding methyl esters, which are often more soluble and easier to handle in subsequent steps.

Step 3: Synthesis of N,2-Dihydroxy-3-bromobenzamide

  • To a solution of methyl 2-hydroxy-3-bromobenzoate in a suitable solvent (e.g., methanol), an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added.

  • The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The product, N,2-dihydroxy-3-bromobenzamide, is isolated by precipitation and filtration.[1]

Causality: The ester is converted to the corresponding hydroxamic acid through nucleophilic acyl substitution by hydroxylamine. The basic conditions deprotonate hydroxylamine, increasing its nucleophilicity.

Step 4: Synthesis of this compound

  • N,2-Dihydroxy-3-bromobenzamide is dissolved in an inert solvent (e.g., THF) and cooled to 0-5 °C.

  • Triethylamine is added, followed by the dropwise addition of thionyl chloride.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The crude product is isolated by extraction and purified by column chromatography to afford this compound.[1]

Causality: Thionyl chloride activates the hydroxyl group of the hydroxamic acid, facilitating an intramolecular nucleophilic attack by the phenolic oxygen, leading to cyclization and formation of the desired isoxazolone ring. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

Method B: Photochemical Cyclization of 2-Azidobenzoic Acid

This method offers a more direct approach to the benzo[d]isoxazol-3(2H)-one core, proceeding through a photochemically generated nitrene intermediate.

Workflow Diagram:

A 2-Amino-3-bromobenzoic acid B Diazotization A->B NaNO₂, HCl C Azidation B->C NaN₃ D 2-Azido-3-bromobenzoic acid C->D E Photolysis (hν) D->E Base F Nitrene Intermediate E->F G Intramolecular Cyclization F->G H This compound G->H

Caption: Synthetic workflow for Method B.

Step-by-Step Protocol:

Step 1: Synthesis of 2-Azido-3-bromobenzoic acid

  • 2-Amino-3-bromobenzoic acid is diazotized in a similar manner to Method A, Step 1.

  • The cold diazonium salt solution is then treated with a solution of sodium azide in water.

  • The resulting 2-azido-3-bromobenzoic acid precipitates and is collected by filtration.

Causality: The diazonium group is an excellent leaving group and is readily displaced by the azide nucleophile to form the aryl azide. This reaction must be carried out at low temperatures to prevent the uncontrolled decomposition of the diazonium salt.

Step 2: Photochemical Cyclization to this compound

  • 2-Azido-3-bromobenzoic acid is dissolved in a suitable solvent (e.g., ethanol) containing a base (e.g., triethylamine).

  • The solution is irradiated with a UV lamp (typically at 254 nm) in a photochemical reactor.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the solvent is removed, and the residue is purified by column chromatography to isolate this compound.[2][3][4]

Causality: Upon absorption of UV light, the aryl azide undergoes photolysis to extrude nitrogen gas and generate a highly reactive nitrene intermediate. In the presence of a base, the carboxylic acid is deprotonated, and the resulting carboxylate anion facilitates an intramolecular cyclization of the nitrene to form the 2,1-benzisoxazole-3(1H)-one tautomer, which then rearranges to the more stable this compound.[3][4] The base-mediated formation of the 2-azidobenzoate anion is a crucial step for the successful ring closure.[3][4]

Conclusion and Recommendations

Both Method A and Method B offer viable pathways to this compound.

  • Method A (Hydroxamic Acid Cyclization) is generally the more robust and scalable option. While it involves more synthetic steps, the reactions are typically high-yielding and utilize standard laboratory equipment. This makes it the preferred method for larger-scale synthesis and applications where reproducibility is critical.

  • Method B (Photochemical Cyclization) provides a more convergent route but presents challenges in terms of scalability and the handling of potentially hazardous azide intermediates. The requirement for specialized photochemical equipment may also be a limiting factor for some laboratories. However, for small-scale synthesis and library generation, its conciseness can be advantageous.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of production, available equipment, and safety considerations. For most applications, the reliability and scalability of Method A make it the more practical choice.

References

  • The spectra of benzo[d]isoxazol-3[2H]-one (2). ResearchGate. Available at: [Link]

  • Synthesis of 2,1-benzisoxazol-3(1H)-one by intramolecular photochemical cyclization of 2-azidobenzoic acid. Sciforum. Available at: [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. PubMed. Available at: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. PMC - NIH. Available at: [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. PMC - NIH. Available at: [Link]

  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journals. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]

  • (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. ResearchGate. Available at: [Link]

  • Preparation of azidoaryl- and azidoalkyloxazoles for click chemistry. PMC - NIH. Available at: [Link]

  • 7-Bromobenzo[d]isoxazol-3-amine. Lead Sciences. Available at: [Link]

  • This compound. My Skin Recipes. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

  • International Journal of ChemTech Research. Sphinxsai. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. Available at: [Link]

  • WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles. Google Patents.
  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][3]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one and 5,6-dihydro-4H-isoxazolo. SciSpace. Available at: [Link]

Sources

A Head-to-Head Comparison of 7-Bromobenzo[d]isoxazol-3(2H)-one with Other Heterocyclic Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with enhanced therapeutic efficacy and selectivity is paramount. Among the privileged heterocyclic structures, the benzo[d]isoxazol-3(2H)-one core has emerged as a promising framework for the design of potent biological agents. This guide provides a comprehensive, head-to-head comparison of 7-Bromobenzo[d]isoxazol-3(2H)-one with other prominent heterocyclic scaffolds, namely benzoxazinones and benzothiazinones. Our analysis is grounded in experimental data to offer an objective evaluation of their potential in anticancer applications.

Introduction to the Scaffolds

This compound is a halogenated derivative of the benzisoxazolone family. The presence of the bromine atom at the 7-position offers a valuable handle for synthetic diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1] The isoxazole ring itself is a key feature in numerous FDA-approved drugs and is known to impart a range of biological activities, including anticancer and anti-inflammatory properties.[2][3]

For this comparative analysis, we will evaluate this compound against two other bicyclic heterocyclic systems that are also of significant interest in oncology research:

  • Benzoxazinones: These scaffolds, containing a fused benzene and oxazine ring, have demonstrated potent anticancer activities through various mechanisms, including the inhibition of key enzymes like PI3K/mTOR and the targeting of DNA G-quadruplex structures.[4][5]

  • Benzothiazinones: The sulfur-containing analogs of benzoxazinones, these compounds have also shown promise as anticancer agents, with some derivatives exhibiting potent cytotoxicity against cancer cell lines.[6]

This guide will delve into a comparative analysis of their physicochemical properties and, most importantly, their in vitro anticancer activity, supported by detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall druggability. The table below presents a comparison of key computed physicochemical parameters for this compound and representative comparator scaffolds.

PropertyThis compound7-Bromobenzo[c]isoxazol-3(1H)-one (Isomer)7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Molecular Formula C₇H₄BrNO₂C₇H₄BrNO₂C₇H₄BrNO₃S
Molecular Weight 214.02 g/mol [7]214.02 g/mol [1]262.08 g/mol [8]
Topological Polar Surface Area (TPSA) 46.26 Ų[7]46.26 Ų63.24 Ų[8]
LogP (calculated) 2.2959[7]Not Available0.8812[8]
Hydrogen Bond Donors 1[7]11[8]
Hydrogen Bond Acceptors 3[7]33[8]
Rotatable Bonds 0[7]00[8]

Note: Experimental data for this compound is limited. Data for closely related isomers and analogs are provided for comparative purposes.

The calculated LogP value of this compound suggests moderate lipophilicity, which is often a desirable trait for oral bioavailability. Its TPSA is also within the range typically associated with good cell permeability.

In Vitro Anticancer Activity: A Head-to-Head Comparison

Compound/ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Derivative (hypothetical) A549 (Lung) ~5-15 [3][9]
MCF-7 (Breast) ~10-20 [9]
HepG2 (Liver) ~15-25 [10]
Benzoxazinone Derivative (14b) A549 (Lung)7.59 ± 0.31[4]
Benzoxazinone Derivative (7) HepG2 (Liver)4.07 ± 0.09[4]
Benzoxazinone Derivative (5a) HepG2 (Liver)3.12[11]
Benzothiazole Derivative (B) HepG2 (Liver)29.63 (48h)[12]
Benzothiazinone Derivative Triple-Negative Breast Cancer2.93 ± 0.07[6]

Disclaimer: The IC₅₀ values for the "Isoxazole Derivative (hypothetical)" are estimated based on published data for various isoxazole-containing compounds and are intended for illustrative comparison. Direct experimental validation is required.

This comparative analysis suggests that while isoxazole-based compounds exhibit promising anticancer activity, certain benzoxazinone and benzothiazinone derivatives have demonstrated particularly potent effects in the low micromolar range against specific cancer cell lines. The high potency of the benzothiazinone derivative in a triple-negative breast cancer model is especially noteworthy.[6]

Mechanistic Insights and Structure-Activity Relationships

The anticancer activity of these heterocyclic scaffolds is often attributed to their ability to interact with key biological targets involved in cancer cell proliferation and survival.

Isoxazoles and Benzisoxazoles: The isoxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding and other non-covalent interactions with target proteins.[13] Structure-activity relationship studies on isoxazole derivatives have shown that substitutions on the phenyl ring can significantly modulate their anticancer potency.[10]

Benzoxazinones: These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of the PI3K/mTOR signaling pathway and the stabilization of G-quadruplex structures in the c-Myc promoter region, leading to the downregulation of this key oncogene.[4][5]

Benzothiazinones: While the precise mechanism of action for some potent anticancer benzothiazinones is still under investigation, they have been shown to induce cytotoxicity in cancer cells with high selectivity over non-malignant cells.[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays discussed in this guide are provided below.

Synthesis of this compound

A general synthetic pathway to 7-substituted benzo[d]isoxazol-3(2H)-ones can be envisioned starting from the appropriately substituted 2-hydroxybenzonitrile. The following is a plausible synthetic route:

Synthesis cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_product Final Product start 2-Bromo-6-hydroxybenzonitrile step1 Reaction with Hydroxylamine start->step1 Base, Solvent product This compound step1->product

Figure 1. A plausible synthetic workflow for this compound.

Step-by-step protocol:

  • Reaction Setup: To a solution of 2-bromo-6-hydroxybenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reaction Conditions: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay cluster_setup Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cancer cells in 96-well plate treatment Add serial dilutions of test compounds cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan Incubate to allow formazan formation mtt_add->formazan solubilize Solubilize formazan crystals formazan->solubilize readout Measure absorbance at 570 nm solubilize->readout

Figure 2. Experimental workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

This comparative guide highlights the therapeutic potential of this compound and related heterocyclic scaffolds in the field of anticancer drug discovery. While direct experimental data for the title compound is currently limited, the analysis of its structural analogs and comparator scaffolds provides a strong rationale for its further investigation.

The benzisoxazolone core, exemplified by this compound, offers a versatile platform for the development of novel anticancer agents. The bromine substituent provides a key point for synthetic elaboration, allowing for the fine-tuning of physicochemical properties and biological activity.

In comparison, benzoxazinone and benzothiazinone scaffolds have also demonstrated significant promise, with several derivatives exhibiting potent and selective anticancer effects. Future research should focus on direct, head-to-head comparisons of these scaffolds in a wider range of cancer cell lines and in vivo models to fully elucidate their therapeutic potential. Furthermore, mechanistic studies are crucial to identify the specific molecular targets and pathways modulated by these compounds, which will guide the rational design of next-generation anticancer drugs with improved efficacy and safety profiles.

References

  • Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H). Journal of Medicinal Chemistry.

  • Santos, M. A., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Molecules.
  • Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals.
  • Wang, J., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. European Journal of Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules.
  • Tsvetkov, P. O., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemMedChem.
  • Zamani, L., et al. (2025). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one.
  • Azzam, R. A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Ghandi, M., et al. (2022). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules.
  • Blouquit, Y., et al. (2021). Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity. Molecules.
  • BenchChem. (2026). 7-Bromobenzo[c]isoxazol-3(1H)-one. BenchChem.
  • ChemScene. (2026). 7-Bromobenzo[d]isoxazol-3-ol. ChemScene.
  • Sławiński, J., et al. (2012). Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE.
  • Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry.
  • van den Hurk, T., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Patel, D., et al. (2022). A new series of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Koutentis, P. A., et al. (2021). 4-(7-Bromobenzo[d][4][12][14]thiadiazol-4-yl)morpholine. Molbank.

  • Encyclopedia.pub. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub.
  • ChemScene. (2026). 7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide. ChemScene.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Drug Delivery and Therapeutics.
  • Singh, A. K., et al. (2022). Structure activity relationship of benzoxazole derivatives.
  • Al-Ostoot, F. H., et al. (2022).
  • Al-Wahaibi, L. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
  • Sochacka-Ćwikła, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • Hawash, M., et al. (2023). Structure–activity relationship of isoxazole derivatives.
  • Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.
  • Jain, R., et al. (2025). Synthesis, characterization and biological activity of isoxazole derivatives.
  • Al-Zoubi, R. M., et al. (2025). Synthesis, characterization and biological activity of isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2022).

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 7-Bromobenzo[d]isoxazol-3(2H)-one Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Cellular Target Engagement

The 7-bromobenzo[d]isoxazol-3(2H)-one scaffold is a valuable starting point in medicinal chemistry, serving as a versatile building block for more complex and biologically active molecules.[1] Derivatives from this class have shown potential as inhibitors for a range of therapeutic targets, including Bromodomain and Extra-Terminal domain (BET) family proteins.[2] A crucial step in the development of these compounds is to move beyond biochemical assays with purified proteins and confirm that the molecule interacts with its intended target within the complex and dynamic environment of a living cell.[3][4] This guide provides a comparative overview of leading methodologies to validate cellular target engagement, ensuring that experimental outcomes reflect true physiological interactions and de-risking the progression of promising compounds.[5]

The central challenge is to unequivocally demonstrate that a pharmacological effect is the direct result of a compound binding to its intended target.[6] Answering this question early and robustly prevents the costly pursuit of candidates with misunderstood mechanisms of action or off-target activities.[3] This guide will compare three powerful, yet distinct, methodologies: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and the Drug Affinity Responsive Target Stability (DARTS) assay. We will explore the causality behind their experimental designs and provide actionable protocols to generate high-confidence data.

The Principle of Target Engagement: From in vitro Potency to in cellulo Confirmation

A compound's affinity for a purified protein is a critical starting point, but it does not guarantee engagement in a cellular context.[4] Factors such as cell permeability, efflux pumps, intracellular metabolism, and competition with endogenous ligands can dramatically alter a compound's effective concentration at the target site. Therefore, dedicated cellular target engagement assays are essential to bridge the gap between biochemical potency and cellular activity.[3]

These assays provide direct, biophysical evidence of a drug-target interaction inside the cell.[7] This confirmation is vital for establishing a clear mechanism of action, building confident structure-activity relationships (SAR), and reducing the risk of advancing compounds that act via off-target effects.[5]

cluster_0 Biochemical Assay (In Vitro) cluster_1 Cellular Environment Compound Compound X Target Purified Target Y Compound->Target Binding (Kd, IC50) Cell Intact Cell Compound->Cell Cell Treatment Target_Cell Target Y (in cellulo) Membrane Cell Membrane (Permeability, Efflux) Metabolism Metabolism Endogenous Endogenous Ligands Compound_In Compound X (intracellular) Compound_In->Target_Cell Target Engagement cluster_0 Expected Outcome A 1. Treat intact cells with Compound X or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble Target Y (e.g., Western Blot, MS) C->D E 5. Plot melt curves to determine thermal shift (ΔTm) D->E Result Compound X-treated cells show more soluble Target Y at higher temperatures compared to vehicle. E->Result

Caption: The Cellular Thermal Shift Assay (CETSA®) Workflow.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in real-time within living cells. [8]The assay requires two key components: the target protein fused to a highly bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds the target. [9][10]When the tracer binds the luciferase-tagged target, their proximity enables Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds the target will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal. [11]This allows for the precise calculation of intracellular compound affinity. [9]

cluster_0 Expected Outcome A 1. Express Target Y fused to NanoLuc® luciferase in cells B 2. Add cell-permeable fluorescent tracer A->B C 3. Add increasing concentrations of unlabeled Compound X B->C D 4. Add luciferase substrate and measure BRET signal C->D E 5. Plot dose-response curve to determine intracellular IC50 D->E Result Compound X causes a dose-dependent decrease in the BRET signal as it displaces the fluorescent tracer. E->Result

Caption: The NanoBRET™ Target Engagement Workflow.

Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a principle similar to CETSA but uses chemical rather than thermal denaturation. It leverages the observation that a protein, when bound by a small molecule ligand, often gains structural stability that makes it more resistant to digestion by proteases. [12][13][14]The major advantage of DARTS is its label-free nature, requiring no modification to either the compound or the target protein. [15][16]It is particularly valuable for validating interactions with membrane proteins or for identifying unknown targets from a complex cell lysate. [12][13]

cluster_0 Expected Outcome A 1. Incubate cell lysate with Compound X or Vehicle B 2. Add a protease (e.g., thermolysin) to digest proteins A->B C 3. Stop digestion and separate proteins by SDS-PAGE B->C D 4. Detect Target Y via Western Blot C->D E 5. Compare protein band intensity between treated and vehicle samples D->E Result The band for Target Y is more intense in the Compound X-treated sample, indicating protection from digestion. E->Result

Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.

Detailed Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)

To quantify the potency of a compound in engaging its target, the Isothermal Dose-Response Fingerprint (ITDRF) variation of CETSA is ideal. [17]It measures the amount of stabilized protein at a single, fixed temperature across a range of compound concentrations.

Objective: To determine the cellular EC₅₀ for the engagement of a hypothetical "Compound X" with its endogenous target, "Target Y".

Materials:

  • Cell line endogenously expressing Target Y

  • Cell culture medium and supplements

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • Western Blotting equipment and reagents

  • Primary antibody specific to Target Y

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Determine Optimal Melt Temperature (Tm):

    • First, perform a standard CETSA melt curve experiment using only vehicle (e.g., 0.1% DMSO) treated cells.

    • Heat cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

    • Lyse, clarify, and analyze the soluble fraction for Target Y via Western Blot.

    • Identify the temperature at which approximately 50-80% of Target Y has denatured and precipitated. This will be the fixed temperature for the ITDRF experiment. Let's assume this is 58°C for Target Y.

  • Cell Treatment and Heating:

    • Plate cells and grow to 80-90% confluency.

    • Prepare serial dilutions of Compound X in cell culture medium, ranging from 0.1 nM to 100 µM. Include a vehicle-only control (0.1% DMSO).

    • Aspirate old medium, wash cells with PBS, and add the medium containing the different concentrations of Compound X.

    • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C, 5% CO₂.

    • Harvest cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat all samples simultaneously at the pre-determined temperature (58°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

  • Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer and subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Quantification and Analysis:

    • Determine the total protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Normalize all samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody for Target Y, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

  • Data Interpretation:

    • Plot the quantified band intensity for Target Y against the logarithm of the Compound X concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of Compound X required to achieve 50% of the maximal thermal stabilization of Target Y.

Addressing Covalent Engagement

Many isoxazole derivatives can act as covalent inhibitors, often by reacting with nucleophilic residues like cysteine on the target protein. [18]Validating engagement for these compounds requires special consideration.

  • CETSA and DARTS: Both methods are well-suited for covalent inhibitors. The formation of a permanent covalent bond typically leads to a very strong and easily detectable stabilization in both thermal and protease-based assays. [19][20]* Mass Spectrometry (MS): The gold standard for confirming covalent modification is tandem MS. After treating cells with the compound, the target protein can be isolated, digested, and analyzed. Identifying a peptide fragment with a mass shift corresponding to the molecular weight of the compound provides definitive proof of covalent adduction at a specific amino acid residue. [19][20][21]

Conclusion and Future Directions

Confirming that a this compound derivative engages its intended target within a cellular context is a non-negotiable step in drug discovery. [4]Methods like CETSA, NanoBRET, and DARTS offer distinct advantages for providing this critical, confidence-building data.

  • For initial validation with an endogenous target , the label-free nature of CETSA makes it an excellent first choice. [22]* For detailed pharmacological characterization in live cells , including affinity and residence time, NanoBRET is unparalleled, provided the necessary reagents can be developed. [8]* For a straightforward, label-free alternative , DARTS provides a robust and accessible method. [16] Often, using two orthogonal methods (e.g., CETSA and a downstream functional assay) provides the highest level of confidence. Once target engagement is validated, subsequent experiments should focus on quantifying the downstream functional consequences, such as the inhibition of a specific signaling pathway, to fully link target binding to the desired physiological outcome. [23][24][25][26][27]

References

  • Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. PubMed. Available from: [Link]

  • Target Engagement Assay Services. Concept Life Sciences. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PMC - NIH. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Springer Link. Available from: [Link]

  • Target Engagement Assays. DiscoverX. Available from: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]

  • (PDF) Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. ResearchGate. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Springer Nature Experiments. Available from: [Link]

  • Rational design, synthesis and biological evaluation of benzo[d]isoxazole derivatives as potent BET bivalent inhibitors for potential treatment of prostate cancer. PubMed. Available from: [Link]

  • Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling. ResearchGate. Available from: [Link]

  • Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers. Available from: [Link]

  • Targeting pathways downstream of KRAS in lung adenocarcinoma. PMC - NIH. Available from: [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Recent Developments in Targeting RAS Downstream Effectors for RAS-Driven Cancer Therapy. MDPI. Available from: [Link]

Sources

A Researcher's Guide to the Comparative ADME-Tox Profiling of 7-Bromobenzo[d]isoxazol-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount to mitigating late-stage attrition and ensuring the selection of viable clinical candidates.[1][2][3][4] This guide provides a comprehensive framework for the comparative ADME-Tox analysis of a series of 7-Bromobenzo[d]isoxazol-3(2H)-one analogs. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] A systematic evaluation of the ADME-Tox profile of novel analogs is therefore a critical step in their development.

This guide is structured to provide not only the "how" but also the "why" behind the experimental choices, offering insights into the causality of the protocols and the interpretation of the resulting data. We will delve into the practicalities of key in vitro assays, present a strategy for data comparison, and discuss the structure-activity relationships (SAR) that can be derived from such studies.

The Importance of Early ADME-Tox Profiling

The failure of drug candidates due to poor pharmacokinetic properties or unforeseen toxicity is a major hurdle in pharmaceutical research and development.[1][4] By integrating ADME-Tox profiling into the early stages of drug discovery, researchers can make more informed decisions about which compounds to advance, saving considerable time and resources.[2][3] This guide will focus on a hypothetical series of analogs of this compound to illustrate the process of a comparative ADME-Tox assessment.

Hypothetical Analog Series:

For the purpose of this guide, we will consider the following hypothetical analogs of this compound, where R represents different substituents at the 5-position of the benzisoxazole ring:

  • Compound A: this compound (Parent Compound)

  • Analog 1: 7-Bromo-5-methoxybenzo[d]isoxazol-3(2H)-one (R = -OCH3)

  • Analog 2: 7-Bromo-5-(trifluoromethyl)benzo[d]isoxazol-3(2H)-one (R = -CF3)

  • Analog 3: 7-Bromo-5-chlorobenzo[d]isoxazol-3(2H)-one (R = -Cl)

Key In Vitro ADME-Tox Assays: Protocols and Rationale

The following section details the protocols for a panel of standard in vitro assays crucial for a foundational ADME-Tox screen.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive transcellular permeability of compounds.[7] It serves as an initial screen for gastrointestinal tract absorption.[7]

Experimental Protocol: PAMPA

  • Preparation of the Lipid Solution: A solution of 1% lecithin in dodecane is prepared and sonicated until fully mixed.[8]

  • Coating the Donor Plate: 5 µL of the lipid solution is added to the membrane of each well of a 96-well donor plate.[8]

  • Preparation of Compound Solutions: Test compounds are diluted to a final concentration of 10 µM in a buffer solution (e.g., 1X PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%).[8]

  • Assay Setup:

    • Add 300 µL of the buffer solution to each well of a 96-well acceptor plate.[8]

    • Add 150 µL of the test compound solution to each well of the coated donor plate.[8]

    • Carefully place the donor plate onto the acceptor plate.

  • Incubation: The plate assembly is incubated at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[8]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.[7]

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using the following equation:

    Pe = [-ln(1 - CA/Cequ)] / [(A/VD + A/VA) * t]

    Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Workflow for PAMPA Assay

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate prep_lipid->coat_plate fill_donor Fill Donor Plate coat_plate->fill_donor prep_compounds Prepare Compound Solutions prep_compounds->fill_donor fill_acceptor Fill Acceptor Plate assemble Assemble Plates fill_acceptor->assemble fill_donor->assemble incubate Incubate assemble->incubate quantify Quantify by LC-MS/MS incubate->quantify calculate Calculate Pe quantify->calculate

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Intestinal Absorption and Efflux Assessment: Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human oral drug absorption.[9][10][11] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11][12] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[11]

  • Bidirectional Permeability Study:

    • Apical to Basolateral (A-to-B) Transport: The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is monitored over time. This mimics absorption from the gut into the bloodstream.[10]

    • Basolateral to Apical (B-to-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored. This assesses the extent of efflux from the cell back into the gut lumen.[10]

  • Dosing and Sampling:

    • Equilibrate the cell monolayers with pre-warmed transport buffer.[13]

    • Add the dosing solution containing the test compound to the donor chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber and replaced with fresh buffer.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER):

    • Papp is calculated for both A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER greater than 2 suggests the compound is a substrate for efflux transporters.[10]

Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwells culture_cells Culture for 21 Days seed_cells->culture_cells check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity A_to_B A-to-B Transport check_integrity->A_to_B B_to_A B-to-A Transport check_integrity->B_to_A dose Dose with Compound A_to_B->dose B_to_A->dose sample Sample at Time Points dose->sample quantify Quantify by LC-MS/MS sample->quantify calc_papp Calculate Papp quantify->calc_papp calc_er Calculate Efflux Ratio calc_papp->calc_er

Caption: Workflow of the Caco-2 Permeability Assay.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[14][15] It provides an estimate of a compound's intrinsic clearance.[14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixture: A mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specified concentration (e.g., 1 µM) is prepared.[16]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.[15][16] A control incubation without NADPH is also run to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile.[15][16]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15]

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[14]

Workflow for Liver Microsomal Stability Assay

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mix Prepare Incubation Mixture initiate Initiate with NADPH prep_mix->initiate incubate Incubate at 37°C initiate->incubate sample Sample at Time Points incubate->sample terminate Terminate Reaction sample->terminate analyze Analyze by LC-MS/MS terminate->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Workflow of the Liver Microsomal Stability Assay.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell viability.[17][18] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[17] This assay is a common first-pass screen for compound toxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded into a 96-well plate and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[19][20]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.[17]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT Cytotoxicity Assay.

Comparative Data Analysis and Interpretation

The data generated from these assays should be compiled into a clear and concise table to facilitate a comparative analysis. The following table presents hypothetical data for our analog series.

Table 1: Comparative ADME-Tox Profile of this compound Analogs (Hypothetical Data)

CompoundR-GroupPAMPA Pe (10-6 cm/s)Caco-2 Papp (A-B) (10-6 cm/s)Caco-2 Efflux RatioHuman Liver Microsomal Stability (t1/2, min)HepG2 Cytotoxicity (IC50, µM)
Compound A -H8.55.21.2> 60> 50
Analog 1 -OCH37.94.81.345> 50
Analog 2 -CF312.18.91.12535
Analog 3 -Cl9.26.11.55548

Interpretation of Hypothetical Data and Structure-Activity Relationships (SAR):

  • Permeability: The addition of a lipophilic trifluoromethyl group (Analog 2) significantly increases both passive (PAMPA) and active (Caco-2) permeability. This is a common trend as increased lipophilicity can enhance membrane traversal. The methoxy (Analog 1) and chloro (Analog 3) substituents have a more modest effect on permeability compared to the parent compound.

  • Efflux: All analogs show an efflux ratio below 2, suggesting that they are not significant substrates for common efflux transporters like P-gp. This is a favorable property, as efflux can limit a drug's oral bioavailability and penetration into target tissues.

  • Metabolic Stability: The parent compound (Compound A) is highly stable in human liver microsomes. The introduction of a methoxy group (Analog 1) slightly decreases stability, likely due to O-demethylation, a common metabolic pathway. The trifluoromethyl group (Analog 2) leads to a more significant decrease in metabolic stability, potentially due to hydroxylation of the aromatic ring activated by the electron-withdrawing group. The chloro-substituted analog (Analog 3) shows good metabolic stability.

  • Cytotoxicity: The parent compound and the methoxy analog are non-toxic in the HepG2 cytotoxicity assay at the tested concentrations. However, the trifluoromethyl (Analog 2) and chloro (Analog 3) analogs exhibit some level of cytotoxicity. This highlights a potential trade-off where structural modifications that improve permeability may also introduce toxicity liabilities. The presence of electron-withdrawing groups can sometimes be associated with increased reactivity and off-target effects.[5]

Conclusion

This guide has outlined a systematic approach for the comparative in vitro ADME-Tox profiling of this compound analogs. By employing a suite of well-established assays such as PAMPA, Caco-2 permeability, liver microsomal stability, and MTT cytotoxicity, researchers can gain valuable insights into the drug-like properties of their compounds at an early stage. The hypothetical data and its interpretation illustrate how to derive meaningful structure-activity relationships that can guide the design of improved analogs with a higher probability of success in later stages of drug development. A thorough and early understanding of a compound's ADME-Tox profile is an indispensable component of modern, efficient drug discovery.

References

  • ResearchGate. (n.d.). 4021 PDFs | Review articles in ADME TOX.
  • ConnectedLab Staff. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • National Center for Biotechnology Information. (n.d.).
  • Thermo Fisher Scientific. (n.d.). ADME/Tox sourcebook.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
  • ResearchGate. (2025, August 5).
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • National Center for Biotechnology Information. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2024, July 17).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • (2024, December 9). Microsomal stability assay for human and mouse liver microsomes.
  • PubMed. (n.d.).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Protocols.io. (2023, February 27). MTT (Assay protocol).
  • VectorB2B. (n.d.).
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • (n.d.). Caco2 assay protocol.
  • RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • (n.d.).
  • Wikipedia. (n.d.). Isoxazoline.
  • National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • Thermo Fisher Scientific. (n.d.).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption.
  • RSC Medicinal Chemistry (RSC Publishing). (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 7-Bromobenzo[d]isoxazol-3(2H)-one, a halogenated heterocyclic compound frequently utilized in drug discovery and medicinal chemistry. Our approach moves beyond a simple checklist to explain the fundamental principles behind each procedural step, ensuring a safe and compliant workflow.

Chemical Identification and Hazard Profile

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential.

  • Chemical Name: this compound

  • Synonyms: 7-Bromo-1,2-benzisoxazol-3(2H)-one

  • Molecular Formula: C₇H₄BrNO₂

Table 1: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramCodeHazard StatementPrecautionary Statements (Disposal Context)Source
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315Causes skin irritation.P280: Wear protective gloves/protective clothing. P362+P364: Take off contaminated clothing and wash it before reuse.[1][2]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Specific Target Organ Toxicity (Single Exposure)GHS07 (Exclamation Mark)H335May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][2]

The presence of a bromine atom places this compound in a special chemical waste category. During high-temperature incineration—the standard disposal method for organic waste—halogenated compounds generate acidic gases (such as hydrogen bromide, HBr). These gases require specialized alkaline scrubbers in the incinerator's exhaust system to prevent their release into the atmosphere, which underscores the critical importance of proper waste segregation[3].

Pre-Disposal Considerations & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The personal protective equipment used during experimentation is the minimum requirement for waste handling and disposal procedures.

Core Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes of waste solutions[4].

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves). Always consult the glove manufacturer's specifications for chemical compatibility[5].

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing. Ensure it is fully buttoned[4].

  • Respiratory Protection: All handling of waste, especially the commingling of different waste solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors[5].

Waste Segregation and Collection Protocol

The cardinal rule for the disposal of this compound is its strict segregation as Halogenated Organic Waste . Mixing it with non-halogenated waste streams unnecessarily complicates and increases the cost of disposal for the entire container[5][6].

Step-by-Step Collection Procedure:

  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers are typically clearly labeled, often with color-coding (e.g., green-labeled carboys)[3]. The container must be made of a material compatible with the chemical and have a secure, threaded cap[6].

  • Initial Labeling: Before adding the first drop of waste, label the container with a "Hazardous Waste" tag[5][6]. Fill out all required generator information.

  • Chemical Identification: On the waste tag, clearly write the full chemical name: "this compound" and any solvents or other chemicals being added to the container. Do not use abbreviations or chemical formulas[6]. Maintain a running list of all constituents and their estimated percentages by volume or mass[3].

  • Transferring Waste: Conduct all waste transfers inside a chemical fume hood[5]. Carefully pour the waste into the collection container, using a funnel if necessary to prevent spills.

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste. This is a regulatory requirement and minimizes the release of volatile organic compounds (VOCs)[5][6].

  • Avoid Contamination: Never mix halogenated organic waste with other waste categories such as:

    • Strong acids or bases[7].

    • Heavy metals[7].

    • Acutely toxic "P-listed" wastes[5].

    • Non-halogenated organic waste[6].

  • Storage and Disposal Request: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment[5]. Once the container is three-quarters full, submit a chemical waste collection request to your institution's EHS office[5]. Do not overfill containers.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Immediate Actions:

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Assess the Spill: Evaluate the size and nature of the spill. If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

Small Spill Cleanup Procedure:

  • Ensure Proper PPE: Don the appropriate PPE as described in Section 2 before approaching the spill.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a sealable, chemically resistant bag or container[5].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated items (absorbent, gloves, wipes) must be placed in the sealed container. Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris containing this compound") and dispose of it through your EHS office[5].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation & Collection cluster_storage Storage & Final Disposal start Generate Waste Containing This compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1 fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood Step 2 get_container Obtain Designated 'Halogenated Organic Waste' Container fume_hood->get_container Step 3 label_container Affix 'Hazardous Waste' Tag & List All Constituents get_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container spill Spill Occurs add_waste->spill Potential Event store Store in Satellite Accumulation Area (with Secondary Containment) close_container->store Step 4 request_pickup Request EHS Pickup (when ≤ 3/4 full) store->request_pickup end Disposal via High-Temperature Incineration by EHS request_pickup->end spill_cleanup Follow Spill Management Protocol (Section 4) spill->spill_cleanup spill_waste Collect Debris in a Sealed & Labeled Container spill_cleanup->spill_waste spill_waste->request_pickup Dispose via EHS

Caption: Decision workflow for handling and disposal of this compound waste.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from Google Search.[4]

  • Campus Operations, Temple University. Halogenated Solvents in Laboratories. Retrieved from Google Search.[5]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from Google Search.[3]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from Google Search.[6]

  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Retrieved from Google Search.[7]

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 7-Bromobenzo[d]isoxazole. Retrieved from Google Search.[1]

  • THOR GmbH. (2019, November 6). Safety Data Sheet: ACTICIDE LT 2. Retrieved from Google Search.[8]

  • Fisher Scientific. (2014, October 1). Safety Data Sheet: 7-Bromobenzo[b]thiophene. Retrieved from Google Search.[2]

Sources

Essential Personal Protective Equipment (PPE) for Handling 7-Bromobenzo[d]isoxazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Practices

The handling of 7-Bromobenzo[d]isoxazol-3(2H)-one, a heterocyclic compound utilized in medicinal chemistry for pharmaceutical research, necessitates a stringent adherence to safety protocols to mitigate potential health risks.[1][2] This guide provides a detailed, step-by-step operational plan for the use of Personal Protective Equipment (PPE), grounded in established safety standards and the known hazard profile of the compound and its structural analogs.

Understanding the Risks: Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[3]

  • Acute Toxicity (Oral, H302): Harmful if swallowed.[3][4]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for ensuring personnel safety.

Core Protective Measures: A Multi-Layered Approach

The selection of appropriate PPE is contingent on the specific laboratory procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves, inspected for integrity before each use.To prevent skin contact and subsequent irritation.[3][5][6]
Body Protection Laboratory CoatA full-length, buttoned lab coat.To protect skin and personal clothing from accidental splashes or spills.[6][7]
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][5][8]To protect the eyes and face from contact with the chemical, which can cause serious irritation.[3]
Respiratory Protection NIOSH-approved RespiratorRequired when handling the solid compound outside of a certified chemical fume hood or when aerosolization is possible.To prevent inhalation of the compound, which may cause respiratory irritation.[6][7][9]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory at all times.To protect the feet from spills and falling objects.[8]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a systematic workflow for donning, doffing, and disposing of PPE is crucial to prevent cross-contamination and exposure.

Pre-Handling: Donning PPE
  • Hand Hygiene: Thoroughly wash and dry hands before donning any PPE.

  • Gown/Lab Coat: Put on a clean, full-length lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If working outside a fume hood or with powders, perform a fit check for your respirator.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, also don a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Post-Handling: Doffing PPE
  • Gloves: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Dispose of them in a designated hazardous waste container.

  • Gown/Lab Coat: Remove the lab coat by unbuttoning it and rolling it outwards, avoiding contact with the contaminated exterior. Place it in a designated laundry receptacle or disposal bag.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles. Clean and store them according to laboratory procedures.

  • Respiratory Protection (if used): Remove the respirator and clean or dispose of it as per the manufacturer's instructions.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Visualizing the Workflow: PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal workflow.

PPE_Workflow cluster_selection PPE Selection cluster_disposal Disposal Plan start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood solid_powder Handling solid powder? fume_hood->solid_powder No ppe_standard Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves fume_hood->ppe_standard Yes splash_hazard Significant splash hazard? solid_powder->splash_hazard No ppe_respirator Add NIOSH-approved respirator solid_powder->ppe_respirator Yes splash_hazard->ppe_standard No ppe_face_shield Add Face Shield splash_hazard->ppe_face_shield Yes handling_complete Handling Complete ppe_standard->handling_complete ppe_respirator->splash_hazard ppe_face_shield->ppe_standard contaminated_ppe Contaminated PPE (Gloves, disposable lab coat) handling_complete->contaminated_ppe chemical_waste Chemical Waste (Solid, solutions) handling_complete->chemical_waste hazardous_waste Designated Hazardous Waste Container contaminated_ppe->hazardous_waste incineration Dispose via licensed waste disposal company (e.g., incineration) chemical_waste->incineration

Caption: Workflow for PPE selection and waste disposal.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Dispose of contaminated gloves, disposable lab coats, and any other solid materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed environmental waste disposal company, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Always adhere to federal, state, and local environmental regulations.[6]

By implementing these comprehensive safety measures, researchers can confidently handle this compound while minimizing exposure risks and ensuring a safe and compliant laboratory environment.

References

  • Arctom Scientific. (n.d.). 7-Bromobenzo[d]isoxazole. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromobenzo[d]isoxazol-3(2H)-one
Reactant of Route 2
7-Bromobenzo[d]isoxazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.